DACN(Tos,Mal)
Description
The exact mass of the compound DACN(Tos,Mal) is 443.15149208 g/mol and the complexity rating of the compound is 882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DACN(Tos,Mal) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos,Mal) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-18-7-9-19(10-8-18)31(29,30)24-15-3-2-13-23(14-5-16-24)20(26)6-4-17-25-21(27)11-12-22(25)28/h7-12H,4-6,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWOODHHRYVLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DACN(Tos,Mal) Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioorthogonal chemistry, "click" reactions have revolutionized the way scientists approach the synthesis of complex biomolecular conjugates. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its ability to proceed within physiological conditions without the need for cytotoxic copper catalysts[1][2]. This guide delves into the mechanism, kinetics, and practical application of a specific class of reagents based on the 4,8-diazacyclononyne (DACN) scaffold, functionalized with tosyl (Tos) and maleimide (Mal) groups for targeted bioconjugation.
The DACN core provides a strained alkyne, the driving force for the click reaction, while the tosyl and maleimide moieties serve as versatile handles for attaching the DACN unit to a molecule of interest, such as a protein or a small molecule drug[3][4]. This two-step approach allows for the creation of bespoke bioconjugates with high precision and efficiency.
Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental reaction underpinning DACN(Tos,Mal) click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained cycloalkyne (DACN) and an azide, yielding a stable triazole linkage.
The key to this "copper-free" click reaction lies in the significant ring strain of the DACN molecule. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at ambient temperatures and in aqueous environments, making it ideal for biological applications[1]. The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal, meaning they do not typically react with endogenous functional groups found in living systems.
The general mechanism can be depicted as follows:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Chemical Properties of DACN(Tos,Mal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DACN(Tos,Mal) is a heterobifunctional crosslinker molecule integral to the field of bioconjugation and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DACN(Tos,Mal), with a focus on its role as a molecular connector. Detailed experimental protocols for its synthesis and conjugation to biomolecules are provided, alongside a summary of its key physicochemical and reactive properties. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the logical relationships in its application.
Core Structure and Chemical Identity
DACN(Tos,Mal) is a derivative of a diaryl-strained cyclononyne, a class of molecules specifically designed for bioorthogonal chemistry. The acronym "DACN" refers to the core 4,8-diazacyclononyne structure. The "(Tos,Mal)" designation indicates the presence of two key functional groups: a tosyl (Tos) group and a maleimide (Mal) group, which impart its bifunctional nature.
The foundational DACN core possesses high thermal and chemical stability, a critical feature for multi-step bioconjugation processes. The inherent ring strain of the cyclononyne moiety makes it highly reactive toward azides in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of "click chemistry." This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.
The tosyl group, a toluenesulfonyl group, is typically attached to one of the nitrogen atoms of the diazacyclononyne ring. It serves as an electron-withdrawing group, influencing the reactivity of the DACN core, and can also function as a protecting group for amines during synthesis.
The maleimide group is a thiol-reactive functional group. It readily and selectively reacts with sulfhydryl groups, such as those found in cysteine residues of proteins and peptides, via a Michael addition reaction. This specific reactivity allows for the covalent attachment of the DACN(Tos,Mal) linker to biomolecules at defined sites.
Table 1: Physicochemical Properties of DACN(Tos,Mal)
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅N₃O₅S | |
| Molar Mass | 443.52 g/mol | |
| CAS Number | 2411082-28-3 |
Chemical Properties and Reactivity
The utility of DACN(Tos,Mal) as a crosslinker stems from its dual reactivity, enabling a two-step conjugation strategy.
2.1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The strained alkyne within the DACN ring is the reactive center for SPAAC. This [3+2] cycloaddition reaction with an azide-functionalized molecule forms a stable triazole linkage. The reaction is characterized by its high efficiency, selectivity, and bioorthogonality, meaning it does not interfere with native biological processes.
2.2. Thiol-Maleimide Michael Addition
The maleimide moiety provides a specific handle for conjugation to thiol-containing biomolecules. The reaction is typically rapid and proceeds under mild, near-neutral pH conditions, making it suitable for modifying sensitive proteins like antibodies.
The combination of these two orthogonal reactions allows for the sequential or one-pot assembly of complex bioconjugates. For instance, a therapeutic payload functionalized with an azide can be "clicked" onto the DACN core, and the resulting conjugate can then be attached to a thiol-containing antibody via the maleimide group.
Experimental Protocols
The following protocols are based on the synthesis and application of a closely related DACN-maleimide derivative as described in the scientific literature.
3.1. Synthesis of DACN-Maleimide
The synthesis of DACN-maleimide involves a multi-step process starting from commercially available precursors. A key intermediate is the N-tosyl-protected DACN core, which is then functionalized with a maleimide-containing linker.
-
Step 1: Synthesis of the DACN Core: The DACN core is typically synthesized through a multi-step cyclization reaction.
-
Step 2: Introduction of the Maleimide Linker: The protected DACN core is reacted with a bifunctional linker containing a maleimide group and a reactive group (e.g., a carboxylic acid) that can form a stable bond with the second nitrogen of the DACN ring.
-
Step 3: Purification: The final product is purified using column chromatography to yield the pure DACN-maleimide compound.
Characterization Data for a Representative DACN-Maleimide Derivative:
Table 2: Characterization Data
| Data Type | Observed Values |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.69 (d, J = 8.0 Hz, 2H), 7.37-7.12 (m, 12H), 6.44 (t, J = 5.6 Hz, 0.6H), 6.13 (d, J = 5.3 Hz, 0.94H), 5.90 (s, 1.88H), 5.51 (s, 0.12H), 4.57 (s, 1.88H), 4.40-4.30 (m, 4.12H), 3.46-3.21 (m, 2H), 2.98-2.87 (m, 2H), 2.45 (s, 3H), 2.33-2.24 (m, 3.88H), 1.99-1.89 (m, 4.12H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 173.10, 172.34, 144.43, 142.30, 138.35, 135.79, 132.63, 130.92, 130.06, 128.93, 128.74, 128.19, 127.88, 127.76, 127.54, 127.18, 52.24, 47.67, 47.35, 43.58, 41.26, 35.36, 32.42, 30.01, 21.66, 21.04 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated and found values corresponding to the expected molecular formula. |
3.2. Protocol for Antibody Conjugation
This protocol outlines the general steps for conjugating DACN(Tos,Mal) to an antibody.
-
Step 1: Antibody Preparation: If necessary, interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups.
-
Step 2: Conjugation Reaction: The DACN(Tos,Mal) linker is added to the reduced antibody solution at a specific molar ratio. The reaction is typically carried out in a suitable buffer (e.g., PBS, pH 7.2-7.4) at room temperature for a defined period.
-
Step 3: Purification of the Antibody-Linker Conjugate: The resulting antibody-DACN conjugate is purified from excess linker and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
Step 4: SPAAC Reaction with Azide-Modified Molecule: The purified antibody-DACN conjugate is then reacted with an azide-functionalized molecule (e.g., a drug, a fluorescent dye) to form the final bioconjugate.
-
Step 5: Final Purification and Characterization: The final antibody-drug conjugate is purified by SEC and characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.
Visualizations of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving DACN(Tos,Mal).
Caption: Synthetic and bioconjugation workflow for DACN(Tos,Mal) and its application in ADC formation.
Caption: Logical relationship of functional groups and reactions in DACN(Tos,Mal) mediated bioconjugation.
Conclusion
DACN(Tos,Mal) represents a sophisticated and highly useful tool in the field of chemical biology and drug development. Its well-defined bifunctional nature, coupled with the stability and bioorthogonality of its core components, enables the precise construction of complex biomolecular conjugates. The detailed understanding of its structure, chemical properties, and reaction kinetics is paramount for its effective application in the development of next-generation therapeutics and research probes. This guide provides a foundational resource for researchers seeking to leverage the capabilities of this powerful crosslinking reagent.
The Researcher's Field Guide to Copper-Free Alkyne-Azide Cycloaddition: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and implementing copper-free alkyne-azide cycloaddition reactions. From the fundamental principles of strain-promoted reactivity to detailed experimental protocols and applications in cutting-edge research, this document provides the essential knowledge for harnessing the power of this bioorthogonal chemistry tool.
Introduction: The Advent of Copper-Free Click Chemistry
The concept of "click chemistry," introduced by K. Barry Sharpless, outlines a set of criteria for ideal chemical reactions, emphasizing reliability, specificity, and biocompatibility.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry, known for its efficiency in forming stable triazole linkages.[1] However, the inherent cytotoxicity of the copper catalyst has limited its application in living systems.[1][2] This critical drawback spurred the development of copper-free alternatives, leading to the emergence of strain-promoted alkyne-azide cycloaddition (SPAAC).[2]
SPAAC represents a paradigm shift in bioconjugation, enabling the covalent labeling of biomolecules within their native environments without the need for toxic metal catalysts. This reaction leverages the high ring strain of cyclooctynes to drive a [3+2] cycloaddition with azides, resulting in the formation of a stable triazole. The bioorthogonal nature of SPAAC, where the reacting partners are abiotic and do not interfere with biological processes, has made it an indispensable tool in chemical biology, drug development, and materials science.
The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
At its core, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition. Unlike the copper-catalyzed version, which proceeds through a stepwise mechanism involving copper acetylide intermediates, SPAAC is a concerted [3+2] cycloaddition. The reaction is driven by the release of ring strain (approximately 18 kcal/mol) from the cyclooctyne molecule upon forming the more stable, planar triazole ring. This significant release of energy lowers the activation barrier of the reaction, allowing it to proceed efficiently at physiological temperatures and pH.
The reaction rate of SPAAC is critically dependent on the structure of the cyclooctyne. Various derivatives have been developed to enhance reaction kinetics and stability, each with unique properties suited for different applications.
A Comparative Analysis of Common Cyclooctyne Reagents
The choice of cyclooctyne is a critical determinant of the success of a SPAAC reaction. Factors such as reaction kinetics, stability, and solubility must be considered for each specific application. Below is a summary of commonly used cyclooctyne reagents and their second-order rate constants with benzyl azide, a standard reference azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO, ADIBO | ~0.3 - 1.0 | High reactivity, commercially available with various linkers. |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | A derivative of DBCO. |
| Bicyclononyne | BCN | ~0.14 | Good balance of reactivity and stability, less hydrophobic than DBCO. |
| Difluorinated Cyclooctyne | DIFO | 0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone | BARAC | High | Among the most reactive cyclooctynes, but can be unstable. |
| Tetramethylthioheptyne | TMTH | High, but unstable | Represents a class of highly reactive but less stable cyclooctynes. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing copper-free alkyne-azide cycloaddition.
General Protocol for Protein Labeling in Live Cells
This protocol describes the labeling of a protein of interest (POI) on the surface of live mammalian cells using SPAAC. It involves the genetic incorporation of a noncanonical amino acid (ncAA) bearing a strained alkyne, followed by reaction with an azide-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the POI with a site-specifically incorporated strained alkyne ncAA (e.g., via amber suppression).
-
Cell culture medium and supplements.
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture and ncAA Incorporation: Culture the cells expressing the POI with the amber codon at the desired labeling site in the presence of the corresponding ncAA and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Labeling Reaction:
-
Wash the cells twice with PBS.
-
Incubate the cells with the azide-functionalized fluorescent dye in cell culture medium at a final concentration of 10-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the labeled POI.
Synthesis of an Antibody-Drug Conjugate (ADC) using DBCO
This protocol outlines the conjugation of a drug molecule to an antibody via a DBCO-azide reaction.
Materials:
-
Antibody with a reactive lysine residue.
-
DBCO-NHS ester.
-
Azide-functionalized drug molecule.
-
DMSO.
-
PBS buffer (pH 7.4).
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Antibody Modification with DBCO:
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution in PBS. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted DBCO-NHS ester using an SEC column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the azide-functionalized drug in DMSO.
-
Add a 3-5 fold molar excess of the azide-drug solution to the DBCO-modified antibody.
-
Incubate the reaction overnight at 4°C with gentle mixing.
-
-
Purification: Purify the resulting ADC using an SEC column to remove unconjugated drug and other small molecules.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vivo Imaging using a Pre-targeting Approach
This protocol describes a pre-targeting strategy for in vivo imaging in a tumor-bearing mouse model, where an antibody-cyclooctyne conjugate is administered first, followed by a radiolabeled azide probe.
Materials:
-
Tumor-bearing mouse model.
-
Antibody targeting a tumor-specific antigen, conjugated with a cyclooctyne (e.g., BCN or DBCO).
-
Radiolabeled azide probe (e.g., ⁶⁴Cu-NOTA-azide).
-
Sterile, biocompatible buffer (e.g., PBS).
-
PET/CT scanner.
Procedure:
-
Administration of Antibody-Cyclooctyne Conjugate:
-
Administer the antibody-cyclooctyne conjugate intravenously to the tumor-bearing mouse.
-
Allow the antibody to accumulate at the tumor site and clear from circulation (typically 24-72 hours).
-
-
Administration of Radiolabeled Azide Probe:
-
Administer the radiolabeled azide probe intravenously.
-
-
In Vivo SPAAC Reaction: The radiolabeled azide will react with the cyclooctyne-functionalized antibody accumulated at the tumor site.
-
Imaging:
-
After a sufficient time for the unbound radiolabeled azide to clear from the bloodstream (typically 1-4 hours), perform a whole-body PET/CT scan.
-
The resulting images will show high signal intensity at the tumor site.
-
Applications in Drug Development and Research
The versatility and biocompatibility of copper-free alkyne-azide cycloaddition have led to its widespread adoption in various scientific disciplines.
-
Bioconjugation: SPAAC is extensively used for the site-specific labeling of proteins, carbohydrates, nucleic acids, and lipids with probes for imaging, purification, or functional studies.
-
Drug Delivery: The precise and stable linkage formed by SPAAC is highly advantageous for the construction of antibody-drug conjugates (ADCs), allowing for the targeted delivery of cytotoxic agents to cancer cells. It is also employed in the functionalization of nanoparticles and the synthesis of PROTACs (PROteolysis TArgeting Chimeras).
-
Molecular Imaging: In vivo click chemistry enables non-invasive imaging of biological processes in living organisms. Pre-targeting strategies, as described in the protocol above, enhance the signal-to-noise ratio in PET and SPECT imaging.
-
Materials Science: SPAAC is utilized in the synthesis of novel biomaterials, such as hydrogels for tissue engineering and functionalized surfaces for biosensors.
Conclusion and Future Outlook
Copper-free alkyne-azide cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its bioorthogonality, efficiency under physiological conditions, and the growing toolbox of strained cyclooctynes continue to expand its applications. Future developments are likely to focus on the design of even faster and more stable cyclooctynes, as well as the exploration of novel applications in diagnostics, therapeutics, and materials science. The principles and protocols outlined in this guide provide a solid foundation for leveraging this powerful chemistry to advance scientific discovery.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with DACN Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and the Role of DACN Reagents
Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has furnished powerful tools for studying and manipulating biological molecules in their natural environment.[1] For a reaction to be considered bioorthogonal, it must be highly selective, biocompatible, and possess kinetics that allow it to proceed efficiently at low concentrations and physiological temperatures.[2]
Among the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the "click chemistry" developed by Sharpless and co-workers.[3][4] SPAAC utilizes the inherent ring strain of cyclooctynes and cyclononynes to achieve rapid cycloaddition with azides, which are small, stable, and abiotic functional groups.
This guide focuses on a specific class of cyclononyne reagents: 4,8-diazacyclononynes (DACN). Cyclononynes, in general, offer greater stability compared to their cyclooctyne counterparts while maintaining competitive reaction rates. DACN reagents, functionalized with reactive handles like N-hydroxysuccinimide (NHS) esters and maleimides, serve as versatile molecular connectors for the bioconjugation of proteins, peptides, and other biomolecules.
Core Principles of DACN-Mediated Bioorthogonal Labeling
The application of DACN reagents in bioorthogonal chemistry typically follows a two-step process:
-
Functionalization: A biomolecule of interest is first modified with a DACN moiety. This is achieved by reacting the biomolecule with a DACN derivative carrying a functional group that targets a specific amino acid residue. For instance, DACN-NHS ester reacts with primary amines found in lysine residues and the N-terminus of proteins, while DACN-maleimide targets the thiol group of cysteine residues.
-
Bioorthogonal Ligation: The DACN-functionalized biomolecule is then introduced into a biological system or a complex mixture. A probe molecule, carrying a complementary azide group, is subsequently added. The strain-promoted cycloaddition reaction between the DACN and azide occurs spontaneously and specifically, resulting in the covalent labeling of the target biomolecule.
This strategy allows for the precise attachment of various probes, including fluorophores for imaging, biotin for affinity purification, or drug molecules for targeted delivery.
Quantitative Data on SPAAC Reactions
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. While specific kinetic data for a wide range of DACN derivatives is not extensively compiled in the literature, the following table provides a comparison of the reaction rates of common cyclooctynes with benzyl azide, which serves as a benchmark for understanding the reactivity of strained alkynes.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~ 0.1 - 0.3 |
| Dibenzocyclooctyne | DBCO | ~ 0.1 - 0.5 |
| Difluorinated Cyclooctyne | DIFO | ~ 0.5 - 1.0 |
| Azadibenzocyclooctyne | ADIBO | ~ 0.3 - 0.8 |
Note: These are estimated values and can be influenced by the specific azide, solvent, temperature, and steric hindrance of the substrates.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with DACN-NHS Ester
This protocol describes the labeling of a protein with a DACN-NHS ester to introduce the DACN moiety for subsequent bioorthogonal reactions.
Materials:
-
Protein of interest
-
DACN-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Solvent for DACN-NHS ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
DACN-NHS Ester Preparation: Immediately before use, dissolve the DACN-NHS ester in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 5-20 fold molar excess of the DACN-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DACN-NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful labeling of the protein with the DACN moiety using mass spectrometry.
Protocol 2: General Procedure for Peptide Labeling with DACN-Maleimide
This protocol outlines the labeling of a cysteine-containing peptide with a DACN-maleimide.
Materials:
-
Cysteine-containing peptide
-
DACN-maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent for DACN-maleimide: Anhydrous DMF or DMSO
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the degassed reaction buffer. If the peptide contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
DACN-Maleimide Preparation: Dissolve the DACN-maleimide in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 1.1-1.5 fold molar excess of the DACN-maleimide stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle mixing.
-
Purification: Purify the DACN-labeled peptide using reverse-phase HPLC.
-
Characterization: Confirm the successful labeling of the peptide using mass spectrometry.
Visualizations
References
An In-depth Technical Guide to DACN(Tos,Mal) for Beginners in Bioconjugation
For researchers, scientists, and drug development professionals venturing into the field of bioconjugation, the ability to selectively link multiple molecular entities is paramount. Heterobifunctional and, more advanced, heterotrifunctional linkers are central to this endeavor. This guide provides a comprehensive overview of a hypothetical yet highly plausible trifunctional linker, DACN(Tos,Mal), designed for sequential and orthogonal bioconjugation. While direct literature on a molecule with this specific nomenclature is not publicly available, its name suggests a well-defined chemical architecture: a D iA minoC ycloN onyne (DACN) core, functionalized with a Tos ylate (Tos) and a Mal eimide (Mal) group.
This structure is designed to facilitate three distinct and sequential conjugation reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : Utilizing the cyclononyne core.
-
Thiol-Maleimide Michael Addition : Engaging the maleimide group.
-
Nucleophilic Substitution : Leveraging the tosylate as a good leaving group.
The orthogonality of these reactions allows for the precise construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) with an additional imaging agent or other functionalities.
The DACN(Tos,Mal) Linker: A Hypothetical Structure and its Reactive Moieties
The DACN(Tos,Mal) linker is conceptualized as a central scaffold, the cyclononyne, which is a strained alkyne ideal for copper-free click chemistry. This core is appended with two other reactive groups, a tosylate and a maleimide, likely through amino functionalities on the cyclononyne ring.
-
Cyclononyne (DACN core) : This strained alkyne is the reactive partner for SPAAC. It reacts selectively with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation in sensitive biological systems.
-
Maleimide (Mal) : This functionality is a well-established Michael acceptor that exhibits high reactivity and selectivity towards thiol groups (sulfhydryls), particularly from cysteine residues in proteins, within a pH range of 6.5-7.5.
-
Tosylate (Tos) : A tosyl group is an excellent leaving group in nucleophilic substitution reactions. It is formed by treating an alcohol with tosyl chloride. In the context of the DACN linker, it is presumed to be attached in a way that it can be displaced by a suitable nucleophile.
The strategic combination of these three moieties allows for a three-step orthogonal conjugation workflow.
Mechanisms of Action and Signaling Pathways
The utility of DACN(Tos,Mal) lies in the distinct chemical mechanisms of its constituent reactive groups, which can be selectively addressed by choosing the appropriate reaction partners and conditions.
a) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition between a strained alkyne (the cyclononyne) and an azide. The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy. This allows the reaction to proceed rapidly at physiological temperatures without a catalyst.
b) Maleimide-Thiol Michael Addition
The maleimide group reacts with a thiol (typically from a cysteine residue on a protein or a thiol-modified molecule) via a Michael addition. This reaction is highly efficient and selective at a pH of 6.5-7.5, where the thiol is sufficiently nucleophilic as a thiolate anion.
c) Nucleophilic Substitution of Tosylate
The tosylate group is a derivative of p-toluenesulfonic acid and is an excellent leaving group. It can be displaced by a variety of nucleophiles. In a bioconjugation context, this could be an amine or another suitable nucleophile on a third molecule. The reaction proceeds via an SN2 mechanism.
Experimental Protocols
Detailed methodologies for utilizing a trifunctional linker like DACN(Tos,Mal) would involve a sequential approach to ensure specificity.
a) General Experimental Workflow
The orthogonality of the reactions allows for a controlled, stepwise conjugation. A logical sequence would be to perform the most sensitive reaction first or the one with the most readily available functionalized partner. A common approach would be: 1) Maleimide-thiol conjugation, 2) SPAAC, and 3) Tosylate substitution.
b) Detailed Protocol for Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized linker to a protein containing cysteine residues.
-
Preparation of Protein :
-
Dissolve the protein (e.g., an antibody) at 1-10 mg/mL in a degassed buffer such as PBS, HEPES, or Tris at pH 7.0-7.5.[1][2][3][4]
-
If necessary to reduce disulfide bonds to free up cysteine thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide linker, as it contains a thiol.
-
-
Preparation of Linker :
-
Dissolve the DACN(Tos,Mal) linker in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction :
-
Add the linker solution to the protein solution to achieve a 10-20 fold molar excess of the linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification :
-
Remove the excess linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
c) Detailed Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified molecule to the cyclononyne-functionalized intermediate from the previous step.
-
Preparation of Reactants :
-
The purified product from the maleimide-thiol conjugation (Biomolecule 1-DACN(Tos)) should be in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., buffer or DMSO for the stock solution).
-
-
Conjugation Reaction :
-
Add the azide-functionalized molecule to the solution of the cyclononyne-containing intermediate. A 1.5 to 5-fold molar excess of the azide is often recommended.
-
Incubate the reaction for 1-4 hours at 37°C or as determined by the specific kinetics of the chosen cyclononyne.
-
-
Purification :
-
Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove the unreacted azide molecule.
-
Data Presentation: Quantitative Parameters for Bioconjugation
The success of bioconjugation relies on understanding the quantitative aspects of the reactions involved. The following tables summarize key parameters for the chemistries employed by the DACN(Tos,Mal) linker.
Table 1: Reaction Conditions and Quantitative Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity; above 7.5, reaction with amines can occur. |
| Temperature | 4 - 25 °C | Reaction proceeds efficiently at room temperature or refrigerated. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | Excess linker is used to drive the reaction to completion. |
| Reaction Time | 2 - 16 hours | Typically complete within a few hours at room temperature. |
| Second-Order Rate Constant | 100 - 1000 M⁻¹s⁻¹ | Dependent on the specific thiol and pH. |
Table 2: Comparative Quantitative Data for Common Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | ~0.1 - 0.3 | Good reactivity, moderate stability. |
| BCN | ~0.1 - 0.5 | High stability, good reactivity. |
| DBCO | ~0.3 - 1.0 | High reactivity, widely used. |
| DIFO | ~0.01 - 0.05 | Less sterically hindered, but lower reactivity. |
Note: Rate constants are approximate and can vary based on the specific azide, solvent, and temperature.
Table 3: Orthogonality and Potential Side Reactions
| Reaction | Orthogonal To | Potential Side Reactions | Mitigation Strategies |
| Maleimide-Thiol | SPAAC, Tosylate Substitution | Hydrolysis of maleimide ring; Retro-Michael addition of the thioether bond. | Maintain pH below 8; use stable maleimide derivatives. |
| SPAAC | Maleimide-Thiol, Tosylate Substitution | Reaction of some cyclooctynes with thiols. | Perform maleimide reaction first to cap thiols; choose a more thiol-stable cyclooctyne like BCN. |
| Tosylate Substitution | SPAAC, Maleimide-Thiol | Reaction with water (hydrolysis) if the nucleophile is not reactive enough. | Use a sufficiently strong nucleophile and control reaction conditions. |
Applications in Drug Development
The ability to create precisely constructed, multifunctional biomolecules using linkers like DACN(Tos,Mal) has significant implications for drug development:
-
Antibody-Drug Conjugates (ADCs) : An antibody can be linked to a cytotoxic drug via the maleimide group and to an imaging agent or a second drug via SPAAC, creating a theranostic or dual-drug ADC.
-
Targeted Drug Delivery : A targeting ligand (e.g., a peptide) can be attached to a drug carrier (e.g., a nanoparticle), which is then further functionalized with a payload.
-
PROTACs (Proteolysis Targeting Chimeras) : The modular nature of this linker is ideal for the synthesis of PROTACs, which are heterobifunctional molecules that bring a target protein and an E3 ligase into proximity. A trifunctional linker could enable the creation of PROTACs with additional functionalities.
References
Applications of Strained Alkynes in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strained alkynes have emerged as powerful tools in chemical biology, primarily through their participation in bioorthogonal chemistry. These reactions can occur within living systems without interfering with native biochemical processes. The most prominent application of strained alkynes is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that forges a stable triazole linkage between a strained alkyne and an azide. A key advantage of SPAAC is that it does not require cytotoxic copper catalysts, making it ideal for studying and manipulating biomolecules in their native environment.[1][2] This technical guide provides an in-depth overview of the applications of strained alkynes in chemical biology, complete with quantitative data, detailed experimental protocols, and workflow visualizations to facilitate their implementation in research and drug development.
Core Principles of Strained Alkyne Chemistry
The reactivity of strained alkynes in SPAAC is driven by the significant ring strain within the cycloalkyne, which is released upon the [3+2] cycloaddition with an azide.[2] This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments.[3] The azide functional group is an ideal reaction partner as it is small, stable, and virtually absent in biological systems, thus preventing side reactions with endogenous molecules.[4]
A variety of strained cyclooctynes have been developed, each with unique properties regarding reaction kinetics, stability, and hydrophilicity. The choice of a specific strained alkyne is critical and depends on the particular application.
Data Presentation: Quantitative Comparison of Strained Alkynes
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often desirable for capturing dynamic processes or when dealing with low concentrations of biomolecules. The following table summarizes the second-order rate constants for the reaction of various strained alkynes with benzyl azide, a common model azide.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne | BCN | 0.14 | |
| Dibenzocyclooctyne | DBCO/ADIBO | ~0.1 - 0.90 | |
| Dibenzoannulated cyclooctyne | DIBO | 0.17 | |
| Difluorinated cyclooctyne | DIFO | 0.076 | |
| Monofluorinated cyclooctyne | MOFO | 4.3 x 10⁻³ | |
| Biarylazacyclooctynone | BARAC | 0.96 | |
| Aza-dibenzocyclooctyne | DIBAC | 0.31 | |
| Cyclooctyne | OCT | 2.4 x 10⁻³ | |
| Aryl-less cyclooctyne | ALO | 1.3 x 10⁻³ | |
| Dimethoxyazacyclooctyne | DIMAC | 3.0 x 10⁻³ |
Applications and Experimental Protocols
Strained alkynes have found widespread use in a multitude of chemical biology applications, including:
-
Biomolecule Labeling: Selective tagging of proteins, glycans, lipids, and nucleic acids for visualization and study.
-
Live-Cell Imaging: Real-time visualization of biological processes within living cells and organisms.
-
Drug Development: Construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.
-
Proteomics: Enrichment and identification of specific protein populations from complex mixtures.
-
Materials Science: Functionalization of surfaces and polymers for various biomedical applications.
Below are detailed protocols for some of the key applications of strained alkynes.
Metabolic Labeling of Cellular Glycans and SPAAC-Mediated Fluorescence Imaging
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a strained alkyne probe for visualization by microscopy.
Experimental Protocol:
-
Metabolic Labeling:
-
Culture mammalian cells (e.g., HeLa) to the desired confluency in the appropriate cell culture medium.
-
Prepare a stock solution of a peracetylated azido sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz) in DMSO.
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
-
SPAAC Labeling:
-
Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5) in DMSO.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Dilute the DBCO-Cy5 stock solution in cell culture medium or PBS to a final concentration of 2-10 µM.
-
Incubate the cells with the DBCO-Cy5 solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove the excess fluorescent probe.
-
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium containing a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Site-Specific Labeling of Cell-Surface Proteins using SPAAC
This protocol details the site-specific incorporation of a strained alkyne-bearing unnatural amino acid into a protein of interest, followed by fluorescent labeling.
Experimental Protocol:
-
Genetic Encoding of the Strained Alkyne:
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired labeling site within the gene encoding the protein of interest.
-
Co-transfect mammalian cells with a plasmid encoding the mutant protein of interest and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon.
-
Culture the transfected cells in a medium supplemented with the strained alkyne-containing unnatural amino acid (e.g., a cyclooctyne-lysine derivative) at a concentration of 1-10 µM for 24-48 hours.
-
-
Fluorescent Labeling with an Azide Probe:
-
Prepare a stock solution of an azide-functionalized fluorescent dye (e.g., Azide-AF647) in DMSO.
-
Wash the cells expressing the strained alkyne-modified protein three times with PBS.
-
Incubate the cells with the azide-fluorophore solution at a final concentration of 5-20 µM in cell culture medium for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unbound probe.
-
-
Analysis:
-
The labeled cells can be analyzed by fluorescence microscopy, flow cytometry, or western blot to confirm successful and specific labeling of the target protein.
-
Preparation of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol outlines a general workflow for the construction of an ADC by conjugating a cytotoxic drug to an antibody through a strained alkyne-azide linkage.
Experimental Protocol:
-
Antibody and Drug Modification:
-
Introduce an azide or a strained alkyne functionality onto the antibody. This can be achieved through the modification of lysine residues or through glycan engineering.
-
Synthesize a derivative of the cytotoxic drug that contains the complementary reactive group (strained alkyne or azide).
-
-
SPAAC Conjugation:
-
Dissolve the modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the modified cytotoxic drug to the antibody solution in a molar excess (e.g., 5-10 fold).
-
Allow the reaction to proceed at room temperature or 4°C for 4-24 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC from the unreacted drug and antibody using size-exclusion chromatography (SEC) or other suitable purification methods.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and integrity of the ADC using SDS-PAGE.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Strained alkynes, through the robust and bioorthogonal SPAAC reaction, have become indispensable tools in chemical biology. Their versatility allows for a wide range of applications, from fundamental studies of biomolecule dynamics in living cells to the development of novel targeted therapeutics. The continued development of new strained alkynes with improved reaction kinetics and biocompatibility will undoubtedly further expand the scope of their applications in the years to come. This guide provides a solid foundation for researchers looking to incorporate this powerful technology into their work.
References
In-Depth Technical Guide: DACN(Tos,Mal) (CAS: 2411082-28-3) - A Bifunctional Linker for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed experimental data and specific protocols for the application of DACN(Tos,Mal) are not extensively available in peer-reviewed scientific literature. This guide provides a comprehensive overview based on the known chemistry of its functional components and general practices in the field of antibody-drug conjugates (ADCs). The experimental protocols and diagrams presented herein are representative examples and should be adapted and optimized for specific applications.
Core Concepts: Introduction to DACN(Tos,Mal)
DACN(Tos,Mal), with the CAS number 2411082-28-3, is a heterobifunctional linker designed for the precise construction of antibody-drug conjugates. Its full chemical name is N-(maleimidobutyryl)-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne.[1][2][3] This molecule plays a critical role in covalently attaching a cytotoxic payload to a monoclonal antibody (mAb), a key step in the development of targeted cancer therapies.
The structure of DACN(Tos,Mal) incorporates two distinct reactive moieties:
-
A strained alkyne (4,8-diazacyclononyne - DACN): This functional group is employed in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the highly specific and bioorthogonal conjugation of an azide-modified payload molecule. The tosyl (Tos) group serves as a protecting group on the diazacyclononyne ring.
-
A maleimide (Mal) group: This moiety readily and selectively reacts with thiol groups, such as those found in the cysteine residues of antibodies, forming a stable thioether bond.
The bifunctional nature of DACN(Tos,Mal) enables a sequential and controlled conjugation strategy, which is highly desirable in the synthesis of well-defined and homogeneous ADCs.
Physicochemical Properties
A summary of the key physicochemical properties of DACN(Tos,Mal) is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2411082-28-3 | [1][2] |
| Full Chemical Name | N-(maleimidobutyryl)-N'-(p-toluenesulfonyl)-4,8-diazacyclononyne | |
| Molecular Formula | C₂₂H₂₅N₃O₅S | |
| Molecular Weight | 443.52 g/mol | |
| Classification | Click Chemistry Reagent, ADC Linker | |
| Key Features | High thermal and chemical stability |
Experimental Protocols
The following are generalized protocols for the synthesis of an antibody-drug conjugate using a linker with the functional groups of DACN(Tos,Mal). These protocols are illustrative and will require optimization based on the specific antibody, payload, and desired final product characteristics.
General Workflow for ADC Synthesis
The overall process involves a two-step conjugation strategy. First, the payload is attached to the linker via a click chemistry reaction. Second, the linker-payload construct is conjugated to the antibody.
References
Technical Guide: Stability and Storage of DACN(Tos,Mal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the click chemistry reagent DACN(Tos,Mal), also identified by its CAS Number 2411082-28-3. Given the limited publicly available stability data for this specific dual-salt compound, this document integrates general knowledge of the 4,8-Diazacyclononyne (DACN) core, the physicochemical properties of tosylate and maleate salts, and established principles from ICH guidelines for stability testing.
Introduction to DACN(Tos,Mal)
DACN(Tos,Mal) is a specialized chemical reagent utilized in bioconjugation and related fields. The core of the molecule is a 4,8-Diazacyclononyne (DACN), a strained cycloalkyne known for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Generally, DACN-based compounds are recognized for possessing high thermal and chemical stability, particularly when compared to other cycloalkynes like cyclooctynes[1][2][3].
The "(Tos,Mal)" designation indicates the presence of both tosylate (p-toluenesulfonate) and maleate as counter-ions. The selection of specific salt forms is a critical step in drug development and chemical reagent manufacturing, as it can significantly influence a compound's stability, solubility, hygroscopicity, and handling characteristics[4].
-
Tosylate (Tos) is often chosen to form stable, crystalline salts with good handling properties. Tosylate salts are generally not highly hygroscopic.
-
Maleate (Mal) is another common salt form. However, the maleate moiety can sometimes introduce instability. For instance, the double bond in maleic acid can be susceptible to reactions like Michael addition or isomerization to the more stable fumarate, and it can influence the micro-environment pH, potentially leading to degradation[4]. Studies on compounds like chlorpheniramine maleate have shown that the maleate ion itself can degrade in solution over time.
Recommended Storage and Handling
While a specific Certificate of Analysis for DACN(Tos,Mal) should always be consulted, general recommendations based on related compounds and chemical principles are as follows:
Table 1: Recommended Storage Conditions for DACN(Tos,Mal)
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | While the DACN core is thermally stable, low temperatures minimize the risk of degradation of the maleate moiety and any potential slow reactions. Short-term storage at room temperature may be acceptable for some DACN derivatives, but is not recommended for this dual-salt form without specific data. |
| Humidity | Store in a dry environment, preferably in a desiccator. | Tosylate salts are typically not very hygroscopic, but moisture can promote hydrolysis and other degradation pathways, particularly for the maleate salt. |
| Light | Protect from light. | Photostability is a key parameter in stability testing. As a precaution, especially for a reagent used in sensitive applications, storage in an amber vial or dark container is advised. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | For highly sensitive reagents, particularly cycloalkynes, this prevents oxidative degradation. |
Stability Profile and Potential Degradation Pathways
The overall stability of DACN(Tos,Mal) is a function of the robust DACN core and the characteristics of its counter-ions. Forced degradation studies, conducted according to ICH guidelines, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation
Forced degradation involves exposing the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to reveal likely degradation pathways.
Table 2: Illustrative Forced Degradation Conditions and Expected Stability of DACN(Tos,Mal)
| Stress Condition | Typical Protocol | Expected Stability of DACN(Tos,Mal) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Moderate to High Stability. The DACN core is generally stable. Degradation, if any, may be related to the maleate salt. | Hydrolysis products of the DACN side chains (if any), isomerization of maleate to fumarate. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | Moderate Stability. The amide bonds within the DACN structure or its functional groups could be susceptible to base-catalyzed hydrolysis. | Ring-opened products, hydrolysis products. |
| Oxidation | 3% H₂O₂ at room temperature | High Stability. Cycloalkynes are generally stable to oxidation under these conditions. | Oxidized impurities. |
| Thermal Degradation | Dry heat at >80°C | High Stability. The DACN core is known for its high thermal stability. | Thermally induced decomposition products. |
| Photodegradation | Exposure to light (e.g., 1.2 million lux hours and 200 W h/m²) | Stability Unknown. Data is not available; photostability testing is required. | Photoreaction products. |
Potential Degradation Pathway
The presence of the maleate salt is a key consideration for stability. Maleic acid can isomerize to fumaric acid, and its presence can create an acidic microenvironment that may catalyze the degradation of the primary molecule.
Caption: Hypothetical degradation pathway involving maleate isomerization.
Experimental Protocols
Detailed experimental protocols are crucial for assessing the stability of DACN(Tos,Mal). The following are generalized procedures based on standard pharmaceutical practices.
Protocol for Long-Term Stability Testing
-
Objective: To determine the shelf-life of DACN(Tos,Mal) under recommended storage conditions.
-
Materials: At least three batches of DACN(Tos,Mal), stability chambers set to -20°C ± 5°C and 25°C ± 2°C / 60% RH ± 5% RH (for comparison), validated stability-indicating HPLC method.
-
Procedure:
-
Place samples of DACN(Tos,Mal) in appropriate containers (e.g., amber glass vials, sealed under inert gas) in the stability chambers.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples from the chambers.
-
Allow samples to equilibrate to room temperature.
-
Analyze the samples for purity and the presence of degradation products using a validated, stability-indicating HPLC method.
-
Perform other relevant tests, such as appearance, water content (by Karl Fischer), and residual solvent analysis.
-
-
Data Analysis: Plot the purity of DACN(Tos,Mal) versus time. The shelf-life is the time period during which the purity remains within a specified limit (e.g., ≥95%).
Caption: General workflow for conducting a long-term stability study.
Protocol for Forced Degradation Study
-
Objective: To identify potential degradation products and pathways for DACN(Tos,Mal).
-
Materials: DACN(Tos,Mal), HCl, NaOH, H₂O₂, validated stability-indicating HPLC-UV/MS method.
-
Procedure:
-
Prepare solutions of DACN(Tos,Mal) (e.g., at 1 mg/mL) in appropriate solvents.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C for a specified time.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a specified time.
-
Thermal Stress: Heat the solid compound and a solution of the compound at 80°C.
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
At each time point, take an aliquot, neutralize if necessary, and dilute for analysis.
-
Analyze all samples by a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Use mass spectrometry (MS) data to propose structures for the observed degradation products.
Conclusion
DACN(Tos,Mal) is a valuable click chemistry reagent built upon a robust DACN core. While this core imparts significant thermal and chemical stability, the presence of a maleate counter-ion necessitates careful storage and handling to prevent potential degradation. The recommended long-term storage condition is -20°C, protected from light and moisture. The stability profile should be confirmed through rigorous long-term and forced degradation studies, following established ICH guidelines, to ensure the reagent's quality and performance in its intended applications. Researchers should always refer to the supplier-provided Certificate of Analysis for batch-specific storage recommendations and expiry dates.
References
Solubility Profile of DACN(Tos,Mal) in Common Laboratory Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Predicting Solubility Based on Functional Groups
The solubility of an organic compound is a critical parameter in drug development and chemical research, influencing everything from reaction kinetics to bioavailability. The molecule , DACN(Tos,Mal), is presumed to be comprised of a central DACN core functionalized with both a tosyl group and a maleimide group. Its overall solubility will be a composite of the properties imparted by these moieties and the nature of the DACN core itself.
-
Tosyl Group (Tos): The p-toluenesulfonyl (tosyl) group is largely nonpolar and hydrophobic due to its aromatic ring and methyl group. Consequently, tosylated compounds generally exhibit good solubility in a range of organic solvents but are often sparingly soluble in water.[1][2] The sulfonyl portion adds some polar character, allowing for solubility in moderately polar aprotic solvents.
-
Maleimide Group (Mal): The maleimide group is a cyclic imide with two carbonyl functionalities, lending it a degree of polarity. However, maleimides themselves can have limited aqueous solubility. In bioconjugation chemistry, maleimide-containing linkers are often modified with hydrophilic spacers, such as polyethylene glycol (PEG), to enhance their solubility in aqueous buffers.[3]
-
DACN Core: The contribution of the "DACN" core is unknown. Its size, polarity, and capacity for hydrogen bonding will be a dominant factor in the molecule's overall solubility profile. A large, nonpolar DACN core would likely render the entire molecule soluble only in nonpolar organic solvents, while a smaller, more polar core could enhance solubility in a wider range of solvents.
The principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents, and nonpolar compounds in nonpolar solvents.[4][5] Therefore, DACN(Tos,Mal) is predicted to be most soluble in moderately polar to nonpolar organic solvents, with limited solubility in highly polar solvents like water.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of DACN(Tos,Mal) in common laboratory solvents based on the analysis of its functional groups. Note: These are qualitative predictions and must be confirmed by empirical testing.
| Solvent Category | Solvent Name | Predicted Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | > 50 |
| Dimethylformamide (DMF) | Soluble | > 50 | |
| Acetonitrile (ACN) | Moderately Soluble | 10 - 50 | |
| Tetrahydrofuran (THF) | Soluble | > 50 | |
| Polar Protic | Water | Sparingly Soluble / Insoluble | < 1 |
| Methanol (MeOH) | Sparingly Soluble | 1 - 10 | |
| Ethanol (EtOH) | Moderately Soluble | 10 - 50 | |
| Nonpolar | Dichloromethane (DCM) | Soluble | > 100 |
| Chloroform | Soluble | > 100 | |
| Toluene | Moderately Soluble | 10 - 50 | |
| Hexanes | Sparingly Soluble / Insoluble | < 1 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the resulting saturated solution.
Materials and Reagents
-
DACN(Tos,Mal) solid (high purity)
-
Selected solvents (e.g., DMSO, Water, DCM, etc.) of analytical grade
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis Spectrophotometer)
Procedure
-
Preparation: Add an excess amount of solid DACN(Tos,Mal) to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 2-5 mg).
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 1.0 mL).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For rigorous removal of any remaining particulates, pass the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of DACN(Tos,Mal) in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for determining compound solubility via the shake-flask method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. One moment, please... [chemistrysteps.com]
Navigating the Chemistry of DACN Compounds: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
The diverse class of compounds abbreviated as DACN (Dicyanoacetylene and its derivatives, or Diaminocyano-compounds) presents a unique set of challenges and opportunities in chemical synthesis and drug development. Their reactivity and potential biological activity necessitate a thorough understanding of their safety profiles and the implementation of rigorous handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for a key representative DACN compound, Diaminomaleonitrile (DAMN), also known as a hydrogen cyanide tetramer. The principles and protocols outlined here serve as a critical resource for researchers, scientists, and professionals in drug development to ensure a safe and effective laboratory environment.
Toxicological and Physicochemical Profile of Diaminomaleonitrile (DAMN)
Diaminomaleonitrile is a brown crystalline powder that is sensitive to prolonged exposure to air.[1][2] It is crucial to understand its toxicological properties to implement appropriate safety measures. The primary hazards associated with DAMN include acute toxicity if swallowed, inhaled, or in contact with skin.[2][3][4] Metabolism of DAMN may release cyanide, which can inhibit cytochrome oxidase, impairing cellular respiration and potentially leading to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.
Table 1: Physicochemical Properties of Diaminomaleonitrile
| Property | Value | Reference |
| Molecular Formula | C4H4N4 | |
| Molecular Weight | 108.10 g/mol | |
| Appearance | Brown powder/crystalline solid | |
| Melting Point | 178-185 °C (352-365 °F) | |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, DMF, and DMSO |
Table 2: Toxicological Data for Diaminomaleonitrile
| Hazard | GHS Classification | Key Information | Reference |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed) | May cause irritation of the digestive tract and cardiac disturbances. | |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | May cause skin irritation. | |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | May cause respiratory tract irritation and cardiac abnormalities. High concentrations may lead to CNS depression and asphyxiation. | |
| Eye Irritation | Causes serious eye irritation | Inflammation of the eye is characterized by redness, watering, and itching. | |
| Sensitization | No information available | Prolonged dermal exposure can result in sensitization or dermatitis. | |
| Carcinogenicity | Not classified as a carcinogen by IARC or EPA | To date, no conclusive evidence of carcinogenicity. |
Experimental Protocols for Safe Handling and Storage
Strict adherence to established protocols is paramount when working with DACN compounds like Diaminomaleonitrile.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of DAMN should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling Diaminomaleonitrile
| Protection Type | Specification | Rationale | Reference |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against dust particles and splashes. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact and absorption. | |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent inhalation of dust and potential decomposition products. |
Handling Procedures
-
Weighing and Transfer: Weigh solid DAMN in a fume hood. Use tools and techniques that minimize dust generation.
-
Solution Preparation: When dissolving DAMN in solvents, add the solid slowly to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not consume food or beverages in the work area.
Storage
Store Diaminomaleonitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents. It should be protected from light and air.
Reactivity and Stability
Diaminomaleonitrile is stable under normal temperatures and pressures. However, it is sensitive to prolonged exposure to air. Contact with strong acids, bases, oxidizing agents, and reducing agents should be avoided. Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.
Synthesis and Purification Hazards
The synthesis of Diaminomaleonitrile can involve hazardous reagents and reaction conditions. One common laboratory preparation involves the use of sodium cyanide, which is highly toxic.
General Synthesis Safety Protocol (Example: from Aminomalononitrile p-toluenesulfonate and Sodium Cyanide)
This procedure is a modification of a known synthesis and should only be performed by trained personnel in a controlled laboratory setting.
Caution: This reaction should be carried out in a chemical fume hood as hydrogen cyanide gas may be evolved.
-
Reaction Setup: In a fume hood, cool a stirred suspension of aminomalononitrile p-toluenesulfonate in water to 0°C.
-
Reagent Addition: Slowly add a solution of sodium cyanide in ice water to the cooled suspension.
-
Product Isolation: After a short reaction time (approximately one minute), collect the precipitated product by filtration and wash it with ice water.
-
Purification: Immediately dissolve the crude product in boiling isobutyl alcohol and treat with activated carbon for decolorization.
-
Crystallization: Filter the hot solution and allow it to cool to obtain crystalline Diaminomaleonitrile.
Note: The product may darken upon prolonged standing.
Spill and Waste Management
Spill Response
In case of a spill, evacuate the area and prevent the spread of dust. For small spills, dampen the solid material with a suitable solvent like alcohol and carefully transfer it to a sealed container for disposal. Use absorbent paper dampened with alcohol to clean the spill area, followed by washing with soap and water.
Waste Disposal
Dispose of Diaminomaleonitrile and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Visualizing Safety: Workflows and Decision-Making
To further enhance safety, visual aids can be instrumental in outlining critical procedures and logical pathways.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using a Maleimide-Activated Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[1][][3][4] This document provides a detailed protocol for the conjugation of a cytotoxic payload to an antibody using a maleimide-activated linker.
While this protocol outlines a general and widely applicable method for maleimide-based conjugation, it is important to note that the specific linker termed "DACN(Tos,Mal)" is not prominently described in publicly available scientific literature. Therefore, the following protocols are based on the well-established principles of thiol-maleimide chemistry, which is a common strategy for site-specific conjugation to cysteine residues on an antibody.[1] The "Mal" component in the requested name likely refers to the maleimide group, which reacts with thiol groups to form a stable thioether bond. The "Tos" may refer to a tosyl group, which can be used as a leaving group in the synthesis of the linker-payload molecule. The "DACN" component remains an unidentified scaffold.
The protocol described herein is representative of a typical workflow for the generation of a cysteine-linked ADC and can be adapted for various antibody and payload combinations that utilize a maleimide-thiol conjugation strategy.
Principle of Maleimide-Based Antibody Conjugation
Thiol-maleimide conjugation is a popular method for creating stable ADCs with a defined drug-to-antibody ratio (DAR). The process involves the following key steps:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol (-SH) groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The number of available thiol groups can be controlled by adjusting the reaction conditions.
-
Linker-Payload Activation: The cytotoxic payload is functionalized with a maleimide-containing linker. The maleimide group is an electrophile that specifically reacts with nucleophilic thiol groups.
-
Conjugation Reaction: The reduced antibody is reacted with the maleimide-activated linker-payload. The thiol groups on the antibody attack the double bond of the maleimide ring in a Michael addition reaction, forming a stable covalent thioether bond.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated payload, excess reagents, and aggregated proteins. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Maleimide-activated linker-payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching reagent: N-acetylcysteine
-
Solvent for linker-payload: Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Buffers:
-
Reduction Buffer (e.g., PBS, pH 7.2-7.5, with 1 mM EDTA)
-
Conjugation Buffer (e.g., PBS, pH 7.0-7.4)
-
Purification Buffer (e.g., PBS, pH 7.4 or other formulation buffer)
-
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns
-
Analytical instruments: UV-Vis spectrophotometer, Mass Spectrometer (for intact mass analysis), HPLC system with SEC and HIC columns.
Protocol 1: Antibody Reduction
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in Reduction Buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add the TCEP solution to the antibody solution to achieve a final molar excess of TCEP to antibody (e.g., 2-5 fold molar excess per disulfide bond to be reduced). The exact ratio should be optimized for the specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
After incubation, cool the reaction mixture to room temperature.
-
The reduced antibody should be used immediately in the conjugation step.
Protocol 2: Antibody-Payload Conjugation
-
Dissolve the maleimide-activated linker-payload in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Add the linker-payload stock solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 1.5 to 3-fold per available thiol group. This ratio should be optimized to achieve the desired DAR.
-
Incubate the conjugation reaction at room temperature for 1-2 hours with gentle mixing. The reaction should be protected from light if the payload is light-sensitive.
-
After the incubation, quench the reaction by adding a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.
Protocol 3: ADC Purification
-
Centrifuge the conjugation reaction mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any precipitated material.
-
Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC). Equilibrate the column with the desired formulation buffer.
-
Load the supernatant from the previous step onto the column and collect the fractions containing the purified ADC.
-
Pool the ADC-containing fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated by integrating the peak areas of the different species.
-
Mass Spectrometry: Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the number of conjugated payloads and thus the DAR can be determined.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the ADC preparation. A high-purity ADC should show a single major peak corresponding to the monomeric form.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
Quantitative Data Summary
The following table provides a summary of typical quantitative data obtained during the development of a maleimide-based ADC. These values are illustrative and will require optimization for specific antibody-payload combinations.
| Parameter | Typical Range | Method of Analysis |
| Antibody Reduction | ||
| TCEP:mAb Molar Ratio | 2 - 10 | Optimization |
| Incubation Time | 1 - 2 hours | Optimization |
| Incubation Temperature | 37°C | Standard |
| Conjugation Reaction | ||
| Linker-Payload:Thiol Molar Ratio | 1.5 - 5 | Optimization |
| Incubation Time | 1 - 2 hours | Optimization |
| Incubation Temperature | Room Temperature | Standard |
| ADC Characteristics | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, Mass Spectrometry, UV-Vis |
| Purity (Monomer Content) | > 95% | SEC-HPLC |
| Free Payload Level | < 1% | Reversed-Phase HPLC |
| Aggregation | < 5% | SEC-HPLC |
Visualizations
Experimental Workflow for ADC Generation
Caption: Experimental workflow for the generation and characterization of an Antibody-Drug Conjugate.
General Signaling Pathway for ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
Application Notes and Protocols for Protein Labeling with DACN-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DACN-maleimide is a thiol-reactive molecular connector essential for the synthesis of artificial hybrid biomolecules. This compound, featuring a maleimide group, facilitates the covalent labeling of proteins and other biomolecules through a specific reaction with free sulfhydryl groups, primarily found on cysteine residues. The resulting stable thioether bond is crucial for a variety of applications, from fundamental research in proteomics and diagnostics to the development of advanced therapeutics such as antibody-drug conjugates (ADCs).[1][2] This document provides a detailed, step-by-step guide to using DACN-maleimide for protein labeling, including experimental protocols, data presentation, and visualizations of the key processes.
The reaction between the maleimide group and a thiol group is a Michael addition, which is highly efficient and selective under mild, physiological conditions (pH 6.5-7.5).[2] At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific labeling of cysteine residues.[3]
Data Presentation: Factors Influencing Maleimide Conjugation Efficiency
The success of protein labeling with DACN-maleimide is influenced by several factors, including the molar ratio of the reactants, reaction time, and pH. While specific optimization is recommended for each unique biomolecule, the following table provides representative data on how these parameters can affect the conjugation efficiency of maleimide compounds with a peptide and a nanobody.
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) |
| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp | 58 ± 12 |
Data adapted from a study on the conjugation of a peptide and a nanobody to maleimide-functionalized nanoparticles. Optimal conditions can vary depending on the specific biomolecule being conjugated.[4]
Experimental Protocols
This section details the materials and methods for the conjugation of DACN-maleimide to a cysteine-containing protein.
Materials
-
Cysteine-containing protein
-
DACN-maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable amine- and thiol-free buffer (e.g., HEPES, MOPS)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Reaction tubes
-
Spectrophotometer
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: Do not use dithiothreitol (DTT) as it needs to be removed before adding the maleimide.
-
Degas the buffer to minimize oxidation of thiols.
-
-
DACN-Maleimide Stock Solution:
-
Allow the vial of DACN-maleimide to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of DACN-maleimide in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution. The stock solution should be prepared fresh. If storage is necessary, it can be stored at -20°C for up to one month, protected from light and moisture.
-
Protocol 2: Protein Labeling with DACN-Maleimide
-
Reaction Setup:
-
Add the DACN-maleimide stock solution to the protein solution while gently vortexing. A 10-20 fold molar excess of DACN-maleimide to protein is recommended as a starting point. The optimal ratio should be determined empirically for each specific protein.
-
Protect the reaction mixture from light.
-
-
Incubation:
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein.
-
Protocol 3: Purification of the Labeled Protein
-
Removal of Unreacted DACN-Maleimide:
-
It is crucial to remove the unreacted DACN-maleimide from the protein conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method. Equilibrate the SEC column with the desired storage buffer. Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO). Dialyze against a large volume of the desired buffer at 4°C with several buffer changes.
-
Spin Desalting Columns: For small-scale reactions, spin columns offer a rapid purification method.
-
Protocol 4: Characterization of the Labeled Protein
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of DACN-maleimide molecules conjugated to each protein molecule, can be determined using spectrophotometry.
-
Measure the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the DACN chromophore.
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the DACN moiety at 280 nm.
-
The concentration of the conjugated DACN-maleimide is determined from its absorbance at its λmax.
-
The DOL is the molar ratio of the DACN-maleimide to the protein.
-
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Reaction of DACN-maleimide with a protein's cysteine residue.
Experimental Workflow
Caption: Workflow for protein labeling with DACN-maleimide.
Applications in Drug Development
The specific and stable conjugation achieved with DACN-maleimide is highly valuable in drug development. Key applications include:
-
Antibody-Drug Conjugates (ADCs): DACN-maleimide can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins via DACN-maleimide can improve their pharmacokinetic properties, such as solubility, stability, and in vivo half-life.
-
Functionalization of Nanoparticles and Liposomes: Targeting ligands can be conjugated to the surface of drug delivery vehicles to enhance their accumulation at disease sites.
Conclusion
DACN-maleimide is a versatile tool for the site-specific labeling of proteins. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and specific conjugation for a wide range of applications in research, diagnostics, and drug development. The stability of the resulting thioether bond ensures the integrity of the labeled protein, making it suitable for downstream functional assays and in vivo studies.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorescent Probes Using DACN-NHS-Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and specific detection of biomolecules is paramount in modern biological research and drug development. Fluorescent probes offer a powerful tool for visualizing and quantifying cellular components and processes. This document provides detailed application notes and protocols for the synthesis of fluorescent probes using 4,8-diazacyclononyne-N-hydroxysuccinimidyl ester (DACN-NHS-ester). DACN is a versatile molecular connector that, when functionalized as an NHS ester, provides a means to covalently label biomolecules. A key advantage of the DACN moiety is its application in copper-free "click chemistry," enabling a secondary labeling step. Furthermore, DACN-based fluorescent probes have been shown to exhibit superior fluorescence quantum yield and photostability compared to commonly used dibenzocyclooctyne (DBCO) derivatives, making them excellent candidates for demanding imaging applications.[1]
Principle of the Reaction
The synthesis of fluorescent probes using DACN-NHS-ester is a two-step process. The first step involves the reaction of the NHS ester group with a primary amine on the target molecule, such as a protein, peptide, or amine-modified oligonucleotide. This reaction forms a stable amide bond. The second, optional step utilizes the DACN moiety for a copper-free alkyne-azide cycloaddition, often referred to as a "click reaction," with an azide-containing molecule. This modular approach allows for the creation of bifunctional probes.
The core reaction for labeling with DACN-NHS-ester is the acylation of a primary amine. The NHS ester is an activated ester that readily reacts with nucleophilic primary amines at slightly alkaline pH to form a covalent amide linkage, releasing N-hydroxysuccinimide as a byproduct.
Quantitative Data of DACN-Based Fluorescent Probes
The following table summarizes the key photophysical properties of a representative fluorescent probe synthesized using a DACN-coumarin conjugate. This data is essential for selecting the appropriate probe for a specific application and for setting up imaging experiments.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~405 nm | [1] |
| Emission Wavelength (λem) | ~480 nm | [1] |
| Quantum Yield (Φ) | High (Superior to DBCO derivatives) | [1] |
| Photostability | High (Superior to DBCO derivatives) | [1] |
Note: The exact photophysical properties will vary depending on the specific fluorophore conjugated to the DACN moiety and the local microenvironment.
Experimental Protocols
Protocol 1: Synthesis of NTs-DACN-NHS-ester
This protocol describes the synthesis of a tosylated DACN-NHS-ester, a precursor for creating amine-reactive DACN probes.
Materials:
-
NTs,N'Gul-DACN (synthesis previously reported)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve NTs,N'Gul-DACN (1 equivalent) in dichloromethane (CH2Cl2).
-
Add N-hydroxysuccinimide (1.8 equivalents), EDC·HCl (1.8 equivalents), and triethylamine (3.6 equivalents) to the solution at 0 °C.
-
Stir the mixture under reflux for 3 hours.
-
Quench the reaction with 1M aqueous HCl.
-
Extract the mixture three times with CH2Cl2.
-
Wash the combined organic phases with brine.
-
Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (TLC) to afford the NTs-DACN-NHS-ester.
Protocol 2: General Procedure for Labeling Proteins with DACN-NHS-ester
This protocol provides a general method for labeling proteins with primary amines using a DACN-NHS-ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)
-
DACN-NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration column like Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
DACN-NHS-ester Solution Preparation:
-
Immediately before use, dissolve the DACN-NHS-ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved DACN-NHS-ester to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted DACN-NHS-ester and byproducts using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions and determine the protein concentration and degree of labeling using UV-Vis spectrophotometry.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Diagrams
Caption: Experimental workflow for DACN-NHS-ester synthesis and protein labeling.
Caption: Reaction mechanism of DACN-NHS-ester with a primary amine.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. - DACN-NHS-ester has hydrolyzed. - Buffer contains primary amines. - Insufficient molar excess of DACN-NHS-ester. | - Ensure the pH is between 8.3 and 8.5. - Prepare the DACN-NHS-ester solution immediately before use. - Use an amine-free buffer. - Increase the molar excess of the DACN-NHS-ester. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF). - Protein is not stable under the reaction conditions. | - Keep the final concentration of the organic solvent below 10%. - Optimize reaction time and temperature. |
| High Background Fluorescence | - Incomplete removal of unreacted probe. | - Ensure thorough purification using an appropriate size-exclusion column. |
Conclusion
DACN-NHS-ester is a valuable reagent for the synthesis of fluorescent probes with enhanced photophysical properties. The protocols provided herein offer a robust starting point for researchers to label a variety of biomolecules for applications in cellular imaging and bioassays. The modular nature of the DACN moiety also opens up possibilities for dual-functionalization through subsequent click chemistry, further expanding the utility of these probes in complex biological investigations.
References
Application Notes & Protocols for Developing Antibody-Drug Conjugates with DACN Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to DACN Linkers
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1][2][3][4] This document provides detailed application notes and protocols for the development of ADCs utilizing a hypothetical, advanced linker technology: the D ual-A ction C leavable N itro-aromatic (DACN) linker.
The DACN linker is a novel, cleavable linker system designed to offer superior plasma stability while enabling efficient, multi-modal payload release within the tumor microenvironment. Its unique design incorporates two distinct cleavage mechanisms: enzymatic cleavage and reduction-based cleavage, providing a "dual-action" release for enhanced therapeutic effect.
Key Features of the DACN Linker:
-
Enhanced Plasma Stability: The core structure is designed to be stable in systemic circulation, minimizing premature payload release and associated off-target toxicity.[1]
-
Dual-Release Mechanism: The linker contains both a protease-cleavable peptide sequence (e.g., Val-Cit) and a nitro-aromatic moiety that can be reduced by enzymes overexpressed in hypoxic tumor environments. This dual mechanism ensures payload liberation even in heterogeneous tumor cell populations.
-
Hydrophilic Spacer: Incorporates a polyethylene glycol (PEG) spacer to improve the hydrophilicity of the ADC, reducing aggregation and improving pharmacokinetics.
Data Presentation: Comparative Stability and Efficacy
The following tables summarize hypothetical quantitative data for a DACN-linked ADC compared to standard linker technologies.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Construct | % Intact ADC after 7 days (Human Plasma) | % Free Payload Released |
|---|---|---|---|
| DACN | Trastuzumab-DACN-MMAE | >95% | <1% |
| VC-PABC | Trastuzumab-VC-PABC-MMAE | ~85% | ~5% |
| SMCC (Non-cleavable) | Trastuzumab-SMCC-DM1 | >98% | <0.5% |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Expression | DACN-ADC (nM) | VC-PABC-ADC (nM) |
|---|---|---|---|
| SK-BR-3 | HER2+++ | 0.5 | 0.8 |
| BT-474 | HER2+++ | 0.7 | 1.1 |
| MDA-MB-231 | HER2- | >1000 | >1000 |
Table 3: In Vivo Efficacy in Xenograft Model (Tumor Growth Inhibition)
| Treatment Group | Dose (mg/kg) | % TGI (Day 21) |
|---|---|---|
| Vehicle | - | 0% |
| Trastuzumab-DACN-MMAE | 3 | 95% |
| Trastuzumab-VC-PABC-MMAE | 3 | 78% |
| Untreated | - | 0% |
Experimental Protocols
Protocol 1: Conjugation of DACN-Payload to Antibody
This protocol describes the conjugation of a maleimide-functionalized DACN-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Val-Cit-PABC-(nitro-aromatic)-MMAE (DACN-MMAE)
-
N-acetylcysteine (NAC)
-
Sephadex G-25 desalting column
-
PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at 10 mg/mL in PBS.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to partially reduce the interchain disulfide bonds.
-
Immediately purify the reduced antibody using a pre-equilibrated Sephadex G-25 column with PBS (pH 7.4) to remove excess TCEP.
-
-
Conjugation Reaction:
-
Dissolve the DACN-MMAE linker-payload in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5-fold molar excess of the DACN-MMAE solution to the reduced antibody.
-
Gently mix and incubate at 4°C for 2 hours.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting ADC using a Sephadex G-25 column to remove unreacted linker-payload and quenching agent.
-
Determine the protein concentration via UV-Vis spectroscopy at 280 nm.
-
Characterize the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and/or LC-MS.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload release in plasma.
Materials:
-
Purified ADC
-
Human plasma (heparinized)
-
ELISA plates and reagents for total antibody quantification
-
LC-MS/MS system for free payload quantification
Procedure:
-
Incubation:
-
Spike the ADC into human plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add serially diluted plasma samples to the wells and incubate.
-
Use a secondary antibody conjugated to HRP to detect the bound ADC.
-
Measure the absorbance at 450 nm and calculate the concentration of intact ADC relative to the time 0 sample.
-
-
Quantification of Free Payload (LC-MS/MS):
-
To the plasma aliquots, add an equal volume of acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-231) cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action for a DACN-linked ADC.
Caption: General workflow for ADC development.
References
Application Notes and Protocols for the Synthesis of DACN(Tos,Mal)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of DACN (4,8-diazacyclononyne) derivatives, with a specific focus on achieving optimal yields for asymmetrically substituted DACN(Tos,Mal). The protocols are based on established methods for the synthesis of symmetrically substituted DACNs and general principles of organic synthesis for selective N-functionalization.
Introduction
4,8-Diazacyclononynes (DACNs) are strained cycloalkynes that have gained significant interest in bioconjugation and drug delivery applications due to their high reactivity in copper-free click chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC). The functionalization of the nitrogen atoms of the DACN ring allows for the attachment of various moieties, such as targeting ligands, imaging agents, or therapeutic payloads. "DACN(Tos,Mal)" refers to a DACN scaffold where one nitrogen atom is functionalized with a tosyl (Tos) group, and the other with a malonate (Mal) group. This asymmetric functionalization provides an orthogonal handle for further modifications.
This document provides a detailed protocol for the one-pot synthesis of a symmetrically di-tosylated DACN, based on the work of the Tomooka group, and a proposed multi-step protocol for the synthesis of the asymmetrically substituted DACN(Tos,Mal).
Synthesis of Symmetrically Substituted Di-Tosyl DACN
A one-pot procedure for the synthesis of N,N'-ditosyl-4,8-diazacyclononyne has been reported with good yields. This method serves as a foundational protocol for the synthesis of the DACN core structure.
Experimental Protocol: One-Pot Synthesis of N,N'-Ditosyl-4,8-diazacyclononyne[1][2]
Materials:
-
2-Butyne-1,4-diol
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (CH₂Cl₂)
-
N,N'-Ditosyl-1,5-diaminopentane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Silica gel
-
Ceric ammonium nitrate (CAN)
-
Pyridine
-
Aminopropylated silica gel
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 2-butyne-1,4-diol (1.2 equivalents) in CH₂Cl₂ (40 mL per 1 mmol of diamine) is added Co₂(CO)₈ (1.25 equivalents) at 30 °C. The mixture is stirred for 1.5 hours.
-
The reaction mixture is diluted with additional CH₂Cl₂ (100 mL per 1 mmol of diamine).
-
The N,N'-ditosyl-1,5-diaminopentane derivative (1.0 equivalent) and BF₃·OEt₂ (4.1 equivalents) are sequentially added to the reaction mixture at 30 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC). After consumption of the diamine, silica gel (8.4 g per 1 mmol of diamine) is added to the mixture.
-
Ceric ammonium nitrate (CAN) (3.0 equivalents) is added, and the mixture is stirred at 30 °C for 1.5 hours.
-
After consumption of the cobalt complex (monitored by TLC), pyridine (4.0 equivalents) and aminopropylated silica gel (10 g per 1 mmol of diamine) are added.
-
After stirring for 1 hour, the mixture is filtered with ethyl acetate as an eluent.
-
The solvent is removed by rotary evaporation.
-
The residue is redissolved in CH₂Cl₂, and silica gel (1.2 g per 1 mmol of diamine) and aminopropylated silica gel (1.2 g per 1 mmol of diamine) are added.
-
The mixture is filtered using CH₂Cl₂, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from CH₂Cl₂ with slow addition of hexane to afford the N,N'-ditosyl-4,8-diazacyclononyne.
Quantitative Data:
| Product | Starting Material | Yield | Reference |
| N,N'-Ditosyl-4,8-diazacyclononyne (1a) | N,N'-Ditosyl-1,5-diaminopentane | 77% | [1][2] |
Proposed Synthesis of Asymmetric DACN(Tos,Mal)
The synthesis of an asymmetrically substituted DACN requires a multi-step approach involving selective protection and functionalization of the diamine nitrogens. The following is a proposed synthetic pathway based on established chemical principles.
Logical Workflow for DACN(Tos,Mal) Synthesis
Caption: Proposed synthetic workflow for DACN(Tos,Mal).
Experimental Protocols (Proposed)
Step 1: Selective Mono-Boc Protection of 1,5-Diaminopentane
This step is crucial for achieving asymmetric functionalization.
-
Protocol: To a solution of 1,5-diaminopentane (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system), slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.9-1.0 equivalents) at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Purification is achieved by column chromatography.
Step 2: Cyclization to form Mono-Boc-4,8-diazacyclononyne
This step would follow the one-pot Nicholas reaction conditions described by the Tomooka group.
-
Protocol: The mono-Boc-1,5-diaminopentane from Step 1 is used as the diamine derivative in the one-pot synthesis protocol detailed in Section 2.
Step 3: Tosylation of the Free Amine
-
Protocol: To a solution of mono-Boc-4,8-diazacyclononyne (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is added a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents). The solution is cooled to 0 °C, and tosyl chloride (TsCl, 1.1 equivalents) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The product is isolated after an aqueous workup and purified by column chromatography.
Step 4: Boc Deprotection
-
Protocol: The N-Boc-N'-Tosyl-DACN is dissolved in a minimal amount of dichloromethane, and an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the N-Tosyl-DACN salt.
Step 5: Alkylation with a Malonate Derivative
This is a standard N-alkylation reaction.
-
Protocol: To a solution of N-Tosyl-DACN (1.0 equivalent) and a suitable malonate derivative with a leaving group (e.g., diethyl 2-(2-bromoethyl)malonate) in a polar aprotic solvent (e.g., DMF or acetonitrile), is added a mild base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents). The reaction mixture is heated (e.g., to 60-80 °C) and stirred until completion (monitored by TLC). The final product, DACN(Tos,Mal), is isolated after an aqueous workup and purified by column chromatography.
Optimization of the Malonate Alkylation Step
The final alkylation step is critical for the overall yield. The following table outlines key parameters and their potential impact on the reaction outcome.
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Base | Weak inorganic base (K₂CO₃, Cs₂CO₃) vs. Strong organic base (e.g., DBU) | Weaker bases are generally preferred to avoid side reactions. Cs₂CO₃ can sometimes lead to higher yields. | Strong bases may cause elimination or other side reactions with the malonate derivative. |
| Solvent | Polar aprotic (DMF, Acetonitrile) | These solvents are generally effective for Sₙ2 reactions. | Ensure the use of anhydrous solvents to prevent hydrolysis. |
| Temperature | Room Temperature to 80 °C | Increasing the temperature can increase the reaction rate, but may also promote side reactions. | The optimal temperature should be determined empirically. |
| Reactant Ratio | 1.0 to 1.2 equivalents of malonate derivative | A slight excess of the alkylating agent can help drive the reaction to completion. | A large excess may lead to difficulties in purification. |
Signaling Pathways and Logical Relationships
The synthesis of DACN(Tos,Mal) does not involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized.
Synthetic Pathway Diagram
Caption: Step-wise synthesis of DACN(Tos,Mal).
Disclaimer: The protocol for the synthesis of DACN(Tos,Mal) is a proposed pathway based on established synthetic methodologies. Researchers should perform small-scale pilot reactions to optimize conditions for their specific substrates and reagents. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Bioconjugation of Peptides with DACN(Tos,Mal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research. The ability to selectively and efficiently link biomolecules, such as peptides, to other functional moieties allows for the creation of sophisticated constructs with enhanced therapeutic or diagnostic properties. This document provides detailed application notes and protocols for the bioconjugation of peptides using a hypothetical heterobifunctional linker, DACN(Tos,Mal).
The nomenclature DACN(Tos,Mal) suggests a linker built around a 4,8-diazacyclononyne (DACN) core, functionalized with both a maleimide (Mal) group and a tosyl (Tos) group. The maleimide group is a well-established reactive handle for selective conjugation to thiol groups, commonly found in cysteine residues of peptides. The DACN core is a strained alkyne, making it highly reactive towards azides in a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The tosyl group may serve as a leaving group in the synthesis of the linker itself or to introduce another functionality.
This protocol outlines a two-step bioconjugation strategy:
-
Thiol-Maleimide Ligation: A cysteine-containing peptide is first reacted with the maleimide moiety of the DACN(Tos,Mal) linker.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DACN-functionalized peptide is then conjugated to an azide-bearing molecule of interest (e.g., a therapeutic agent, an imaging probe, or a PEG chain) via copper-free click chemistry.
This dual-functionalization approach enables the precise and modular assembly of complex peptide bioconjugates under mild, biocompatible conditions.
Data Presentation
The following tables summarize typical quantitative data for the two key reactions involved in the bioconjugation process. Note that the exact values can vary depending on the specific peptide sequence, the nature of the azide-containing molecule, and the precise reaction conditions.
Table 1: Quantitative Data for Thiol-Maleimide Ligation of a Cysteine-Containing Peptide with a Maleimide-Functionalized Linker
| Parameter | Value | Conditions |
| Reaction Time | 1 - 4 hours | Room temperature, pH 6.5-7.5 |
| Molar Ratio (Linker:Peptide) | 1.1:1 to 5:1 | Phosphate buffer |
| Typical Yield | > 90% | Determined by HPLC and/or Mass Spectrometry |
| Rate Constant | 10² - 10³ M⁻¹s⁻¹ | pH 7.0 |
Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DACN-Functionalized Peptide with an Azide-Containing Molecule
| Parameter | Value | Conditions |
| Reaction Time | 0.5 - 2 hours | Room temperature, aqueous buffer |
| Molar Ratio (Azide:DACN-Peptide) | 1.1:1 to 3:1 | PBS or similar physiological buffer |
| Typical Yield | > 95% | Determined by HPLC and/or Mass Spectrometry |
| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | For DACN derivatives |
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide of interest
-
DACN(Tos,Mal) heterobifunctional linker
-
Azide-functionalized molecule (e.g., fluorescent dye-azide, drug-azide, PEG-azide)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sodium phosphate buffer, 100 mM, pH 6.5, containing 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sephadex G-25 or equivalent size-exclusion chromatography column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol 1: Conjugation of DACN(Tos,Mal) to a Cysteine-Containing Peptide
This protocol describes the first step of the bioconjugation, where the maleimide group of the linker reacts with the thiol group of a cysteine residue in the peptide.
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in degassed sodium phosphate buffer (100 mM, pH 6.5, 1 mM EDTA) to a final concentration of 1-5 mg/mL.
-
If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes to reduce the disulfides.
-
-
Linker Preparation:
-
Dissolve the DACN(Tos,Mal) linker in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the DACN(Tos,Mal) linker solution to the peptide solution.
-
Gently mix and allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Purification of the DACN-Peptide Conjugate:
-
Purify the reaction mixture using a pre-equilibrated Sephadex G-25 size-exclusion column to remove unreacted linker and other small molecules.
-
Alternatively, for higher purity, use preparative RP-HPLC.
-
Collect the fractions containing the DACN-peptide conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the product by analytical RP-HPLC and mass spectrometry. The mass of the conjugate should correspond to the sum of the peptide mass and the DACN(Tos,Mal) linker mass minus the mass of the tosyl group if it acts as a leaving group in the final step of linker synthesis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the second step, where the DACN-functionalized peptide is conjugated to an azide-containing molecule.
-
Reactant Preparation:
-
Dissolve the purified and lyophilized DACN-peptide conjugate in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water) to prepare a 10 mM stock solution.
-
-
SPAAC Reaction:
-
Add a 1.2 to 2-fold molar excess of the azide-functionalized molecule to the DACN-peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours. For some less reactive azides or for very dilute solutions, the reaction time may be extended or the temperature slightly increased (e.g., to 37°C).
-
-
Purification of the Final Bioconjugate:
-
Purify the final peptide bioconjugate using size-exclusion chromatography or preparative RP-HPLC to remove any unreacted azide-functionalized molecule.
-
-
Final Characterization:
-
Analyze the purified product by analytical RP-HPLC and mass spectrometry to confirm the formation of the desired bioconjugate and to assess its purity. The final mass should correspond to the mass of the DACN-peptide conjugate plus the mass of the azide-functionalized molecule.
-
Visualizations
Caption: Experimental workflow for the two-step bioconjugation of a peptide with DACN(Tos,Mal).
Application Notes and Protocols for Labeling of Thiol Groups on Proteins with DACN-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins is a cornerstone of modern biochemical research and drug development. The ability to attach probes, tags, or therapeutic moieties to specific sites on a protein allows for the investigation of protein structure and function, the development of diagnostic assays, and the creation of targeted therapeutics.[1] Thiol groups on cysteine residues are particularly attractive targets for site-specific modification due to their relatively low abundance and high nucleophilicity compared to other functional groups found in proteins.[2]
Maleimides are electrophilic compounds that exhibit high selectivity for the thiol groups of cysteine residues, forming a stable thioether bond under mild reaction conditions.[3][4] This reaction, a Michael addition, is rapid and efficient at neutral pH (6.5-7.5), making it a widely used method for bioconjugation.[5]
This document provides detailed application notes and protocols for the labeling of thiol groups on proteins using a specific maleimide derivative: DACN-maleimide. DACN (diazacyclononene) is a strained alkyne that can be utilized in copper-free azide-alkyne cycloaddition reactions, a type of "click chemistry." Therefore, labeling proteins with DACN-maleimide not only attaches a reactive handle to the protein via the maleimide group but also introduces a bioorthogonal alkyne for subsequent, highly specific ligation with azide-containing molecules. This dual-functionality makes DACN-maleimide a powerful tool for the construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) or multimodal imaging agents.
DACN-Maleimide: Properties and Applications
DACN-maleimide is a heterobifunctional crosslinker. One end, the maleimide, allows for covalent attachment to free thiols on proteins. The other end, the DACN group, provides a reactive site for copper-free click chemistry.
Key Features:
-
Thiol-Specific Labeling: The maleimide group reacts specifically with cysteine residues.
-
Bioorthogonal Reactivity: The DACN group enables highly efficient and specific secondary labeling with azide-tagged molecules without the need for a cytotoxic copper catalyst.
-
Versatility: This reagent is suitable for a wide range of applications, including the development of antibody-drug conjugates, protein-protein crosslinking, and the attachment of imaging agents or other functional moieties.
Applications in Drug Development:
The unique properties of DACN-maleimide make it particularly valuable in the field of drug development:
-
Antibody-Drug Conjugates (ADCs): DACN-maleimide can be used to link a cytotoxic drug to a monoclonal antibody. The antibody targets a specific cancer cell, and upon internalization, the drug is released, leading to targeted cell killing. The copper-free click chemistry step allows for the attachment of the drug under mild conditions that do not damage the antibody.
-
Targeted Drug Delivery: Beyond ADCs, DACN-maleimide can be used to attach drugs to other targeting proteins or peptides, enhancing their delivery to specific tissues or cells.
-
Development of Biologics: The ability to specifically modify proteins can be used to improve the pharmacokinetic properties of therapeutic proteins or to create novel bi-functional biologics.
Data Presentation
Table 1: Comparison of Common Thiol-Reactive Fluorescent Dyes
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| DACM | 396 | 468 | Not Reported | Not Reported |
| N-(Dansylamino)ethyl maleimide | 327 | 547 | Not Reported | Not Reported |
| Alexa Fluor™ 488 C₅ Maleimide | 495 | 519 | 0.92 | 71,000 |
| Cyanine5 (Cy5) Maleimide | 651 | 670 | 0.27 | 250,000 |
| AF430 Maleimide | 430 | 542 | 0.23 | 15,955 |
Data for Alexa Fluor™ 488 C₅ Maleimide, Cyanine5 (Cy5) Maleimide, and AF430 Maleimide are from various supplier websites and publications.DACM and N-(Dansylamino)ethyl maleimide data are from supplier websites.
Experimental Protocols
This section provides a detailed protocol for the labeling of a protein with DACN-maleimide.
Diagram: Experimental Workflow for Protein Labeling with DACN-Maleimide
Caption: Workflow for labeling proteins with DACN-maleimide.
Materials and Reagents
-
Protein of interest (containing at least one free cysteine residue)
-
DACN-maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer, pH 7.0-7.5. The buffer should be degassed prior to use. Note: Avoid buffers containing thiols (e.g., DTT).
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.
-
Purification system: Size-exclusion chromatography column (e.g., Sephadex G-25), dialysis cassette, or HPLC system.
-
Equipment: Spectrophotometer, SDS-PAGE equipment, mass spectrometer.
Protocol Steps
-
Protein Preparation: a. Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If the target cysteine(s) are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature. TCEP is generally preferred over DTT as it does not need to be removed prior to the maleimide reaction. If DTT is used, it must be removed by dialysis or desalting column before adding the maleimide reagent.
-
Preparation of DACN-Maleimide Stock Solution: a. Allow the vial of DACN-maleimide to warm to room temperature before opening. b. Prepare a 10 mM stock solution of DACN-maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.
-
Labeling Reaction: a. Add the DACN-maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein. The optimal molar ratio may need to be determined empirically for each protein. b. Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Purification of the Labeled Protein: a. Remove the unreacted DACN-maleimide and any byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC. The choice of purification method will depend on the properties of the protein and the scale of the reaction.
-
Characterization of the Conjugate: a. Degree of Labeling (DOL): The DOL, or the average number of DACN-maleimide molecules conjugated per protein, can be determined using mass spectrometry. The mass of the conjugated protein will increase by the mass of the DACN-maleimide molecule for each labeled cysteine. b. Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the protein and to check for any aggregation.
Diagram: Reaction of DACN-Maleimide with a Protein Thiol Group
References
- 1. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine-Reactive Labeling Using DACN-NHS-Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines in biomolecules, a fundamental technique in bioconjugation for research, diagnostics, and therapeutics.[1][2] DACN-NHS-ester is a specialized amine-reactive compound that facilitates the introduction of a 4,8-diazacyclononyne (DACN) moiety onto proteins and other biomolecules. This enables a two-step bioconjugation strategy where the DACN group can subsequently participate in a copper-free alkyne-azide cycloaddition (click chemistry) with azide-containing molecules. This approach allows for the creation of complex, artificial hybrid biomolecules.[3][4]
The reaction of DACN-NHS-ester with primary amines, such as those on the N-terminus of a polypeptide chain and the side chain of lysine residues, proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.[1] The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer, with an optimal range typically between pH 7.2 and 8.5.
These application notes provide detailed protocols for the labeling of proteins with DACN-NHS-ester, including reaction conditions, purification of the conjugate, and characterization methods.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Reaction of DACN-NHS-ester with a primary amine.
Quantitative Data Summary
The success of a labeling reaction is determined by factors such as the degree of labeling (DOL) and the final yield of the purified conjugate. The following table summarizes typical parameters for NHS ester labeling reactions. Note that these are general guidelines, and optimal conditions for DACN-NHS-ester should be determined empirically.
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is a significant competing reaction. |
| Molar Excess of NHS Ester | 5 - 20 fold | A higher molar excess increases the DOL but may also lead to protein precipitation or loss of function. Optimization is often necessary. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The buffer must be free of primary amines (e.g., Tris or glycine) which would compete with the protein for the labeling reagent. |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times can compensate for lower reaction temperatures or pH. |
| Degree of Labeling (DOL) | 2 - 8 | The desired number of label molecules per protein. This is highly application-dependent. |
Experimental Protocols
Protocol 1: Labeling of Proteins with DACN-NHS-Ester
This protocol provides a general procedure for conjugating DACN-NHS-ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DACN-NHS-ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
DACN-NHS-Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of DACN-NHS-ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.
-
-
Labeling Reaction:
-
Add the calculated amount of the DACN-NHS-ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the DACN moiety is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to consume any unreacted DACN-NHS-ester.
-
-
Purification of the Labeled Protein:
-
Separate the DACN-labeled protein from unreacted reagent and byproducts using a desalting or gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the protein, which typically elute first.
-
Protocol 2: Characterization of DACN-Labeled Protein
1. Determination of Degree of Labeling (DOL):
The DOL, or the average number of DACN molecules per protein, can be determined using various methods, including mass spectrometry. For a more straightforward estimation, if the DACN-NHS-ester has a distinct UV-Vis absorbance, spectrophotometry can be used.
2. Functional Analysis:
It is crucial to assess whether the labeling process has affected the biological activity of the protein. This can be evaluated using appropriate functional assays, such as enzyme activity assays or binding assays.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for protein labeling with DACN-NHS-ester.
References
Application Notes and Protocols for the Purification of DACN-Conjugated Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with specific labels or functional moieties is a critical process in various fields of biomedical research and drug development. DACN (N-Dansyl-L-arginine-4-t-butyl-anilide) is a fluorescent probe that can be conjugated to biomolecules such as proteins and peptides. The inherent properties of the dansyl group (hydrophobicity and fluorescence) and the arginine residue (positive charge) in DACN can be exploited for both purification and detection.
Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired DACN-conjugated biomolecule, unconjugated biomolecule, and excess DACN reagent. Therefore, a robust purification strategy is essential to isolate the pure conjugate for downstream applications. This document provides detailed application notes and protocols for the purification of DACN-conjugated biomolecules, primarily focusing on high-performance liquid chromatography (HPLC) as a versatile and widely used technique.[1][2][3]
Purification Strategies Overview
The choice of purification method depends on the properties of the biomolecule, the nature of the conjugation, and the desired level of purity. Common techniques for purifying biomolecule conjugates include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[2][3] This is highly suitable for DACN-conjugated biomolecules due to the hydrophobic nature of the dansyl group.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The presence of the positively charged arginine in DACN can be utilized for cation-exchange chromatography.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and shape. This can be useful for removing small molecules like excess DACN from larger conjugated proteins.
-
Affinity Chromatography: A highly specific method that relies on the interaction between the biomolecule and a ligand immobilized on a stationary phase. If the biomolecule has a specific binding partner or an affinity tag, this method can be very effective.
This document will focus on providing a detailed protocol for RP-HPLC, which is often the method of choice for purifying labeled peptides and proteins.
Experimental Workflow for Purification of DACN-Conjugated Biomolecules
The general workflow for the purification and analysis of a DACN-conjugated biomolecule is outlined below.
Caption: General experimental workflow for the purification and analysis of DACN-conjugated biomolecules.
Detailed Protocol: Purification of a DACN-Conjugated Peptide by RP-HPLC
This protocol provides a method for the purification of a hypothetical DACN-conjugated peptide. The parameters can be adapted for different peptides or proteins.
1. Materials and Reagents
-
Crude DACN-conjugated peptide solution
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
HPLC system with a UV-Vis or fluorescence detector
-
Preparative C18 RP-HPLC column (e.g., 10 mm ID x 250 mm, 5 µm particle size)
-
Analytical C18 RP-HPLC column (e.g., 4.6 mm ID x 150 mm, 3.5 µm particle size)
-
Fraction collector
-
Lyophilizer
2. Initial Sample Preparation (Optional but Recommended)
For complex reaction mixtures, an initial cleanup step can be beneficial.
-
Desalting: Use a desalting column (e.g., Sephadex G-25) to remove low molecular weight contaminants and for buffer exchange. This step is particularly useful if the conjugation reaction was performed in a high-salt buffer.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to enrich the hydrophobic DACN-conjugated species and remove hydrophilic impurities.
3. Preparative RP-HPLC Purification
The goal of this step is to isolate the DACN-conjugated peptide from the unconjugated peptide and excess reagent.
3.1. Column Equilibration
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
-
Monitor the baseline at a suitable wavelength (e.g., 220 nm for the peptide backbone and ~340 nm for the dansyl group) until it is stable.
3.2. Sample Injection and Elution
-
Dissolve the crude peptide mixture in a small volume of Mobile Phase A or a compatible low-organic solvent.
-
Inject the sample onto the equilibrated column.
-
Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient is shown in the table below.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 4.0 |
| 5 | 5 | 4.0 |
| 45 | 65 | 4.0 |
| 50 | 95 | 4.0 |
| 55 | 95 | 4.0 |
| 60 | 5 | 4.0 |
| Caption: Example of a preparative RP-HPLC gradient for the purification of a DACN-conjugated peptide. |
3.3. Fraction Collection
-
Collect fractions (e.g., 1-2 mL) throughout the gradient elution.
-
Monitor the chromatogram at 220 nm and ~340 nm. The DACN-conjugated peptide should absorb at both wavelengths, while the unconjugated peptide will primarily absorb at 220 nm. The conjugated peptide is expected to elute later than the unconjugated peptide due to the increased hydrophobicity from the dansyl group.
4. Analysis of Collected Fractions
-
Analyze the collected fractions using analytical RP-HPLC to assess the purity of each fraction.
-
Pool the fractions containing the pure DACN-conjugated peptide.
5. Lyophilization
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath or at -80°C).
-
Lyophilize the frozen sample to obtain the purified DACN-conjugated peptide as a dry powder.
Purity Assessment by Analytical RP-HPLC
To confirm the purity of the final product, perform an analytical RP-HPLC analysis.
| Parameter | Setting |
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B over 20 minutes |
| Detection | 220 nm and 340 nm |
| Caption: Typical parameters for analytical RP-HPLC analysis of a DACN-conjugated peptide. |
A successful purification should result in a single major peak in the chromatogram that absorbs at both 220 nm and 340 nm.
Characterization by Mass Spectrometry
To confirm the identity of the purified product, mass spectrometry (MS) analysis should be performed. The observed molecular weight should correspond to the theoretical molecular weight of the DACN-conjugated biomolecule.
Signaling Pathway and Logical Relationship Diagrams
While there are no specific signaling pathways directly involving DACN, the following diagram illustrates the logical relationship in the purification process based on the physicochemical properties of the molecules involved.
Caption: Logical diagram illustrating the separation principle of DACN-conjugated peptides by RP-HPLC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate gradient | Optimize the elution gradient (e.g., make it shallower). |
| Column overloading | Reduce the amount of sample injected onto the column. | |
| No Peak Detected | Sample degradation | Ensure proper sample handling and storage. |
| Incorrect detection wavelength | Check the absorbance spectrum of the DACN-conjugate. | |
| Multiple Peaks for Conjugate | Isomers or multiple conjugation sites | Further characterization (e.g., MS/MS) may be needed. Consider optimizing the conjugation reaction. |
| Caption: Common troubleshooting tips for the purification of DACN-conjugated biomolecules. |
Conclusion
The purification of DACN-conjugated biomolecules is a critical step to ensure the quality and reliability of subsequent experiments. RP-HPLC is a powerful and versatile technique for this purpose, leveraging the increased hydrophobicity conferred by the dansyl group. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively isolate and characterize their DACN-conjugated biomolecules for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Quantifying the Degree of Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent attachment of molecular tags to biomolecules, such as proteins, antibodies, and nucleic acids, is a cornerstone of modern biological research and therapeutic development. The "degree of labeling" (DOL), also referred to as the labeling efficiency or dye-to-protein ratio, is a critical quality attribute that defines the average number of label molecules conjugated to each biomolecule.[1][2] Accurate determination of the DOL is essential for ensuring the consistency, reproducibility, and efficacy of labeled reagents in a wide array of applications, including fluorescence microscopy, immunoassays, flow cytometry, and the development of antibody-drug conjugates (ADCs).[][4] An optimal DOL is crucial; under-labeling can lead to a poor signal-to-noise ratio, while over-labeling may cause fluorescence quenching or compromise the biological activity of the molecule.[5]
General Experimental Workflow
The overall process for labeling and quantifying a biomolecule is a multi-step procedure that requires careful execution and quality control at each stage. The general workflow involves the labeling reaction, purification of the conjugate to remove any unreacted label, and finally, the quantitative analysis to determine the degree of labeling.
Method 1: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the most common and accessible method for determining the DOL of fluorescently labeled proteins. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the conjugate at two wavelengths—one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the label—the concentrations of both the protein and the label can be determined.
Experimental Protocol
-
Purification of the Conjugate : It is critical to remove all non-conjugated labels from the sample. This can be achieved by methods such as dialysis or gel filtration (size exclusion chromatography).
-
Determine Molar Extinction Coefficients : The molar extinction coefficients (ε) of the unlabeled protein at 280 nm (ε_prot_) and the free label at its maximum absorbance wavelength, λ_max_ (ε_label_), must be known. For IgG antibodies, ε_prot_ at 280 nm is approximately 210,000 M⁻¹cm⁻¹.
-
Determine the Correction Factor (CF) : Most labels also absorb light at 280 nm, which interferes with the protein concentration measurement. A correction factor is therefore required to account for the label's contribution to the absorbance at 280 nm. The CF is calculated as: CF = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at its λ_max_)
-
Measure Absorbance :
-
Using a spectrophotometer and a 1 cm pathlength cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max_ of the label (A_label_).
-
If the absorbance is greater than 2.0, dilute the sample with a suitable buffer (e.g., PBS) to bring the reading within the linear range of the instrument. Record the dilution factor.
-
-
Calculate the Degree of Labeling (DOL) :
-
Step 5.1: Calculate the concentration of the label ([Label]) : [Label] (M) = A_label_ / ε_label_
-
Step 5.2: Calculate the concentration of the protein ([Protein]) : [Protein] (M) = (A₂₈₀ - (A_label_ × CF)) / ε_prot_
-
Step 5.3: Calculate the DOL : DOL = [Label] / [Protein]
-
Data Presentation
| Sample ID | A₂₈₀ | A_label_ (at λ_max_) | Dilution Factor | [Protein] (M) | [Label] (M) | Degree of Labeling (DOL) |
| Antibody-A-Batch1 | 1.250 | 0.850 | 1 | 5.23 x 10⁻⁶ | 1.70 x 10⁻⁵ | 3.25 |
| Antibody-A-Batch2 | 1.310 | 0.980 | 1 | 5.51 x 10⁻⁶ | 1.96 x 10⁻⁵ | 3.56 |
| Antibody-B-Batch1 | 1.150 | 0.650 | 1 | 4.82 x 10⁻⁶ | 1.30 x 10⁻⁵ | 2.70 |
Fictitious data for illustrative purposes. Assumes ε_prot_ = 210,000 M⁻¹cm⁻¹, ε_label_ = 50,000 M⁻¹cm⁻¹, and CF = 0.30.
Method 2: Quantification by Mass Spectrometry
Mass spectrometry (MS) offers a highly accurate and direct measurement of the DOL by determining the mass of the labeled biomolecule. This method is particularly powerful for characterizing heterogeneous mixtures, as it can reveal the distribution of species with different numbers of labels. It is a standard method for determining the drug-to-antibody ratio (DAR) of ADCs.
Experimental Protocol Overview
-
Sample Preparation : The purified conjugate is prepared in a buffer compatible with MS analysis, often involving a buffer exchange step. For some analyses, the protein may be denatured, and for cysteine-linked conjugates, the antibody's light and heavy chains may be separated by reduction.
-
LC-MS Analysis : The sample is typically introduced into the mass spectrometer via liquid chromatography (LC), often using a reversed-phase or size-exclusion column. The LC step separates the conjugate from any remaining impurities.
-
Mass Spectrometry : High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are used to measure the mass of the intact labeled protein or its subunits.
-
Data Analysis :
-
The resulting mass spectrum contains a series of peaks corresponding to the unlabeled protein and the protein conjugated with one, two, three, or more labels.
-
The mass of the biomolecule increases by the mass of the attached label with each conjugation.
-
The raw data is deconvoluted to determine the masses of the different species present in the sample.
-
The relative abundance of each species is determined from the peak intensities (or areas) in the deconvoluted spectrum.
-
The average DOL is calculated as the weighted average of the different labeled species.
-
Data Presentation
| Species Detected | Mass (Da) | Relative Abundance (%) | Contribution to DOL |
| Unlabeled Antibody (Ab) | 148,000 | 5.0 | 0.00 |
| Ab + 1 Label | 148,850 | 15.0 | 0.15 |
| Ab + 2 Labels | 149,700 | 35.0 | 0.70 |
| Ab + 3 Labels | 150,550 | 30.0 | 0.90 |
| Ab + 4 Labels | 151,400 | 15.0 | 0.60 |
| Average DOL | 100.0 | 2.35 |
Fictitious data for an antibody with a mass of 148,000 Da and a label with a mass of 850 Da.
Method 3: Quantification of Biotinylation using the HABA Assay
For biomolecules labeled with biotin, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a rapid and convenient colorimetric method for quantifying the degree of labeling. The assay is based on the displacement of the HABA dye from the protein avidin. HABA binds to avidin to form a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm that is directly proportional to the amount of biotin in the sample.
Experimental Protocol (Cuvette Format)
-
Purification of the Conjugate : Remove all free biotin from the biotinylated protein sample by gel filtration or dialysis. This is crucial as the assay measures total biotin concentration.
-
Prepare HABA/Avidin Solution : Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Commercial kits are widely available and provide pre-mixed reagents.
-
Measure Baseline Absorbance :
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
-
Measure Sample Absorbance :
-
Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well by gentle inversion.
-
Wait for the absorbance reading to stabilize (typically 15-30 seconds).
-
Measure and record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
-
-
Calculate the Moles of Biotin per Mole of Protein :
-
Step 5.1: Calculate the change in absorbance (ΔA₅₀₀) : ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample
-
Step 5.2: Calculate the concentration of biotin ([Biotin]) : [Biotin] (M) = ΔA₅₀₀ / ε_HABA-Avidin_ (The molar extinction coefficient for the HABA-avidin displacement at 500 nm is approximately 34,000 M⁻¹cm⁻¹)
-
Step 5.3: Calculate the concentration of the protein ([Protein]) : This must be determined by a separate method, such as measuring A₂₈₀ before the HABA assay.
-
Step 5.4: Calculate the DOL : DOL = ([Biotin] × Total Volume in Cuvette) / ([Protein] × Sample Volume Added)
-
Data Presentation
| Sample ID | [Protein] (mg/mL) | A₅₀₀ HABA/Avidin | A₅₀₀ HABA/Avidin/Biotin Sample | ΔA₅₀₀ | Moles Biotin / Mole Protein (DOL) |
| IgG-Biotin-Batch1 | 2.0 | 1.150 | 0.750 | 0.400 | 7.8 |
| IgG-Biotin-Batch2 | 2.1 | 1.150 | 0.710 | 0.440 | 8.3 |
| Fab-Biotin-Batch1 | 1.5 | 1.150 | 0.950 | 0.200 | 2.6 |
Fictitious data for illustrative purposes. Assumes IgG MW = 150,000 Da and Fab MW = 50,000 Da.
Application Example: Studying a Signaling Pathway
Labeled biomolecules, particularly antibodies, are instrumental in elucidating complex biological processes such as cell signaling pathways. A fluorescently labeled antibody can be used in techniques like immunofluorescence microscopy or flow cytometry to detect and quantify the expression levels or post-translational modifications of key signaling proteins.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DACN(Tos,Mal) Click Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields or other issues with DACN(Tos,Mal) click reactions. The content is structured to address specific problems with actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in DACN(Tos,Mal) click reactions?
Low yields in these reactions can typically be attributed to one or more of the following factors:
-
Reagent Quality and Stability: Degradation of the maleimide or tosyl functional groups due to improper storage or handling. The maleimide group, in particular, is susceptible to hydrolysis at neutral or high pH.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly slow down the reaction or lead to side reactions.
-
Presence of Inhibitors or Competing Reagents: Contaminants in the reaction mixture, such as excess thiols from a purification process, can interfere with the desired reaction.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Oxidation of Thiol Groups: If the reaction partner for the maleimide is a thiol-containing molecule (e.g., a cysteine residue on a protein), oxidation of the thiol to a disulfide will prevent the reaction.
Q2: How can I prevent the hydrolysis of the maleimide group on my DACN(Tos,Mal) reagent?
The maleimide group is known to undergo hydrolysis, especially at pH values above 7.5. To minimize this side reaction:
-
pH Control: Prepare the DACN(Tos,Mal) reagent in a buffer with a slightly acidic to neutral pH (pH 6.5-7.5) immediately before use.
-
Reaction Time: Keep the reaction time as short as is reasonably possible to achieve a good yield.
-
Temperature: Perform the reaction at room temperature or 4°C, as higher temperatures can accelerate the rate of hydrolysis.
Q3: My click reaction is not proceeding to completion. What should I check?
If you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) and experiencing incomplete reaction, consider the following:
-
Copper Source and Ligand: Ensure you are using a bio-compatible copper (I) source and a stabilizing ligand to prevent copper-mediated damage to your biomolecules, if applicable.
-
Oxygen Scavenging: The Cu(I) catalyst is sensitive to oxidation. Degassing your buffers and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the catalytic activity.
-
Reducing Agent: If starting with a Cu(II) salt, ensure that a sufficient amount of a reducing agent like sodium ascorbate is present to generate the active Cu(I) catalyst in situ.
Q4: What are some common side reactions to be aware of?
Besides maleimide hydrolysis, other side reactions can reduce your yield of the desired product:
-
Disulfide Bond Formation: Free thiols can oxidize to form disulfide bonds, which will not react with the maleimide group. The inclusion of a reducing agent like TCEP can help prevent this.
-
Reaction with Non-target Nucleophiles: The tosyl group is a good leaving group and can react with other nucleophiles present in the reaction mixture, not just the intended target.
-
Polymerization: If your reactants have multiple reactive sites, polymerization can occur. This can often be controlled by adjusting the stoichiometry and concentration of the reactants.
Troubleshooting Guides
Guide 1: Low Yield in Maleimide-Thiol Conjugation
This guide addresses low yields when reacting the maleimide moiety of DACN(Tos,Mal) with a thiol-containing molecule.
| Potential Cause | Recommended Action | Experimental Details |
| Maleimide Hydrolysis | Perform the reaction at a pH between 6.5 and 7.5. Prepare the maleimide solution immediately before use. | Use a phosphate buffer (50-100 mM) at pH 7.0. Monitor the reaction progress by LC-MS to determine the optimal reaction time and avoid extended exposure to aqueous conditions. |
| Thiol Oxidation | Add a non-thiol-based reducing agent to the reaction mixture. | Include 0.5-1 mM TCEP (Tris(2-carboxyethyl)phosphine) in the reaction buffer to keep the thiol in its reduced, reactive state. |
| Incorrect Stoichiometry | Optimize the molar ratio of the maleimide to the thiol. | Perform small-scale analytical reactions with varying molar ratios (e.g., 1:1, 1:1.5, 1.5:1 of thiol to maleimide) to determine the optimal stoichiometry for your specific reactants. |
| Buffer Interference | Avoid buffers containing primary amines (e.g., Tris) if the tosyl group is also intended to react in the same step, as they can act as competing nucleophiles. | Switch to a phosphate or HEPES buffer system, which are non-nucleophilic and suitable for a wide range of bioconjugation reactions. |
Guide 2: Inefficient Tosyl Group Displacement
This guide focuses on troubleshooting the reaction involving the tosyl group of DACN(Tos,Mal).
| Potential Cause | Recommended Action | Experimental Details |
| Poor Nucleophilicity of the Reaction Partner | Increase the pH of the reaction to deprotonate the nucleophile (e.g., an amine or thiol), making it more reactive. | For amine nucleophiles, consider raising the pH to 8.0-9.0. For thiols, a pH of 7.5-8.5 is often effective. Note that this may increase the risk of maleimide hydrolysis, so a careful balance is needed. |
| Steric Hindrance | Increase the reaction temperature and/or extend the reaction time. | Try running the reaction at 37°C for several hours. Monitor the reaction progress to find the optimal balance between reaction rate and potential degradation of the reactants. |
| Low Reactant Concentration | Increase the concentration of one or both reactants. | If solubility allows, doubling the concentration of the reactants can increase the reaction rate according to the principles of chemical kinetics. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM TCEP, pH 7.2).
-
Preparation of DACN(Tos,Mal): Immediately before use, dissolve the DACN(Tos,Mal) reagent in a compatible organic solvent (e.g., DMSO or DMF) and then add it to the reaction buffer containing the thiol molecule.
-
Reaction: Add the DACN(Tos,Mal) solution to the thiol solution at the desired molar ratio. Incubate the reaction at room temperature or 4°C with gentle stirring.
-
Monitoring: Monitor the reaction progress using analytical techniques such as LC-MS or SDS-PAGE (if one of the reactants is a protein).
-
Quenching: Once the reaction has reached the desired level of completion, quench any unreacted maleimide by adding a small molecule thiol like cysteine or beta-mercaptoethanol.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove unreacted starting materials and byproducts.
Diagram: Troubleshooting Logic for Low Yield
Technical Support Center: Optimizing Drug-Antibody Conjugation Efficiency
Welcome to the technical support center for optimizing the conjugation of drugs to complex proteins and antibodies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low drug-to-antibody ratio (DAR)?
A1: Low DAR is often a result of suboptimal reaction conditions. Key factors include incorrect pH, which can affect the reactivity of targeted amino acid residues, non-optimal temperature or reaction times, and the use of interfering buffer components like Tris or azides that can compete with the conjugation reaction.[1] Additionally, the purity and accurate concentration of the antibody are critical; impurities or incorrect measurements can lead to inconsistent results.[1] Finally, the drug-linker itself may have degraded due to improper storage or handling.[1]
Q2: Why is my antibody-drug conjugate (ADC) aggregating after conjugation?
A2: Aggregation is a common issue, particularly with complex or sensitive proteins. The primary cause is often the increased hydrophobicity of the ADC, especially with a high DAR, as many cytotoxic drug payloads are hydrophobic.[1] Other contributing factors can include inappropriate buffer conditions (pH, ionic strength) that promote aggregation, or harsh reaction conditions like high temperatures or extreme pH that may denature the antibody.[1]
Q3: How can I achieve a more homogeneous ADC product?
A3: Heterogeneity, often seen as a wide distribution of DAR values, is a significant challenge. Traditional methods targeting lysine residues, which are abundant on the antibody surface, often result in a heterogeneous mixture. To achieve a more homogeneous product, consider site-specific conjugation techniques. These methods target specific, engineered sites on the antibody, such as engineered cysteine residues or unnatural amino acids, allowing for precise control over the conjugation location and stoichiometry.
Q4: Which analytical techniques are essential for characterizing my ADC?
A4: A multi-pronged analytical approach is necessary to characterize complex ADCs. Key techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the DAR and identify different drug-loaded species. Size Exclusion Chromatography (SEC) is used to quantify aggregation, while Hydrophobic Interaction Chromatography (HIC) can separate species with different DARs. UV/Vis spectroscopy is a straightforward method for estimating the average DAR.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the conjugation and purification process.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.2. Antibody Quality: Impurities or inaccurate concentration.3. Interfering Buffer Components: Additives like Tris, glycine, or azide can interfere.4. Inactive Drug-Linker: Degradation due to improper storage. | 1. Optimize Reaction Parameters: Systematically vary pH, temperature, and incubation time.2. Verify Antibody Quality: Ensure antibody purity is >95% and accurately quantify concentration. Perform buffer exchange into a suitable conjugation buffer (e.g., PBS).3. Confirm Drug-Linker Activity: Use a fresh batch or verify the activity of the existing stock. |
| High Levels of Aggregation | 1. Payload Hydrophobicity: High DAR increases overall hydrophobicity.2. Inappropriate Buffer Conditions: pH or ionic strength may promote aggregation.3. Harsh Conjugation Conditions: High temperature or extreme pH can denature the antibody. | 1. Reduce Molar Excess of Drug-Linker: A lower ratio may result in a lower DAR and reduced aggregation.2. Optimize Formulation Buffer: Screen different buffer conditions and excipients (e.g., polysorbate, sucrose) to improve stability.3. Use Hydrophilic Linkers: Incorporating linkers like PEG can mitigate aggregation. |
| Product Heterogeneity (Broad DAR Distribution) | 1. Non-Specific Conjugation: Targeting abundant residues like lysine leads to varied conjugation sites.2. Inconsistent Reaction Conditions: Fluctuations in temperature or mixing can affect reaction kinetics. | 1. Consider Site-Specific Conjugation: Utilize engineered cysteines, unnatural amino acids, or enzymatic methods for controlled conjugation.2. Purification: Use techniques like Hydrophobic Interaction Chromatography (HIC) to isolate specific DAR species.3. Ensure Homogeneous Reaction: Maintain consistent mixing and temperature throughout the reaction. |
| Precipitation During Reaction | 1. Solvent Incompatibility: The drug-linker may have low solubility in the aqueous conjugation buffer.2. Protein Denaturation: The addition of organic co-solvents can denature the antibody. | 1. Add Co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, DMA) to improve drug-linker solubility. Add it slowly while gently vortexing.2. Screen Co-solvents: Test different co-solvents and concentrations to find one that maintains protein stability. |
Experimental Protocols & Methodologies
Protocol 1: General Lysine-Based Amine Conjugation
This protocol describes a common method for conjugating an NHS-ester-activated drug-linker to lysine residues on an antibody.
-
Antibody Preparation:
-
Start with a purified antibody at a concentration of 2-10 mg/mL.
-
Perform a buffer exchange into an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4 - 8.0. Buffers containing primary amines like Tris will compete with the reaction.
-
Ensure the final antibody solution is free of aggregates by SEC-HPLC.
-
-
Drug-Linker Preparation:
-
Dissolve the NHS-ester functionalized drug-linker in a compatible, anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Add a calculated molar excess of the drug-linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted drug-linker and solvent using a desalting column, dialysis, or Tangential Flow Filtration (TFF) with a suitable conjugation buffer.
-
-
Analysis:
-
Determine the average DAR using UV/Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and the λmax of the drug.
-
Characterize the ADC for DAR distribution and aggregation using HIC-HPLC and SEC-HPLC, respectively.
-
Protocol 2: DAR Calculation using UV/Vis Spectrophotometry
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficients (ε) for the unconjugated antibody and the free drug-linker at both 280 nm and the drug's maximum absorbance wavelength (λmax_drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC sample at 280 nm (A280) and at λmax_drug (Aλmax_drug).
-
-
Calculate Concentrations:
-
The total absorbance at each wavelength is the sum of the contributions from the antibody and the drug. This can be expressed as a system of two simultaneous equations:
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Aλmax_drug = (εAb, λmax_drug * CAb) + (εDrug, λmax_drug * CDrug)
-
-
Solve these equations for the concentration of the antibody (CAb) and the drug (CDrug).
-
-
Calculate DAR:
-
DAR = CDrug / CAb
-
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for antibody-drug conjugation.
Caption: Troubleshooting decision tree for ADC optimization.
References
Technical Support Center: Preventing Non-specific Binding in DACN Bioconjugation
Welcome to the technical support center for DACN bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DACN bioconjugation and what is its primary application?
DACN stands for 4,8-Diazacyclononyne, a cycloalkyne reagent employed in copper-free click chemistry, specifically in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of a DACN-modified molecule to an azide-modified molecule with high specificity and efficiency under physiological conditions. Its primary application is in the precise and stable conjugation of biomolecules, such as antibodies, proteins, and nucleic acids, for various purposes including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and research tools.
Q2: What are the main causes of non-specific binding in DACN bioconjugation?
Non-specific binding in DACN bioconjugation can arise from several factors:
-
Thiol-yne Reactions: The strained alkyne in the DACN linker can react with the sulfhydryl group (-SH) of free cysteine residues on the protein surface. This is a known side reaction in copper-free click chemistry and a primary contributor to non-specific conjugation.[1]
-
Hydrophobic Interactions: If the payload or the linker itself is hydrophobic, it can non-specifically associate with hydrophobic patches on the surface of proteins.
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged residues on the biomolecule.
-
Low Purity of Reagents: Impurities in the antibody or other reagents can compete for labeling, leading to non-specific binding. It is recommended to use antibodies with >95% purity.
Q3: How can I detect non-specific binding in my experiment?
Non-specific binding can be detected by running a negative control experiment where the azide-modified component is omitted. Any observed labeling in this control group can be attributed to non-specific binding. Gel electrophoresis (SDS-PAGE) is a common method to visualize this, where unexpected bands or smears can indicate non-specific conjugation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to non-specific binding in DACN bioconjugation.
Problem 1: High Background Signal or Unexpected Bands on Gel Electrophoresis
High background or the appearance of unintended bands on an SDS-PAGE gel are common indicators of non-specific binding.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Thiol-yne Side Reaction with Cysteines | Pre-block free cysteine residues with a thiol-reactive agent like N-ethylmaleimide (NEM) or iodoacetamide.[1] | Incubate the protein with a 10-fold molar excess of NEM for 30 minutes at room temperature before adding the DACN linker. |
| Hydrophobic Interactions | 1. Add a non-ionic surfactant to the reaction buffer. 2. Incorporate a hydrophilic PEG spacer into the DACN linker design. | 1. Add Tween 20 to the reaction buffer at a final concentration of 0.05% (v/v). 2. Synthesize or purchase a DACN linker with an integrated polyethylene glycol (PEG) spacer. |
| Electrostatic Interactions | 1. Adjust the pH of the reaction buffer. 2. Increase the salt concentration of the reaction buffer. | 1. Perform the conjugation at a pH away from the isoelectric point (pI) of the protein to modulate surface charge. 2. Increase the NaCl concentration in the reaction buffer to 150-500 mM to shield electrostatic interactions. |
| Excess Reagents | Optimize the molar ratio of the DACN linker to the biomolecule. | Perform a titration experiment with varying molar ratios (e.g., 1:1, 3:1, 5:1 of linker to protein) to find the optimal concentration that minimizes non-specific binding while maintaining high conjugation efficiency. |
Illustrative Data on Blocking Agent Efficiency:
The following table provides a representative comparison of different strategies to reduce non-specific binding. Note: These values are illustrative and the actual reduction will vary depending on the specific biomolecule and experimental conditions.
| Blocking Strategy | Concentration | Incubation Time | Temperature | Illustrative Reduction in NSB (%) |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 1 hour | Room Temp | 60-70% |
| Non-fat Dry Milk | 5% (w/v) | 1 hour | Room Temp | 50-60% |
| Tween 20 | 0.05% (v/v) | N/A (added to buffer) | Reaction Temp | 40-50% |
| N-ethylmaleimide (NEM) | 10x molar excess | 30 minutes | Room Temp | 70-80% |
Problem 2: Low Yield of the Desired Bioconjugate
Low conjugation efficiency can sometimes be a consequence of optimizing conditions to reduce non-specific binding.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Suboptimal Reaction Buffer | Optimize the pH and composition of the reaction buffer. | For SPAAC reactions, a buffer pH of 7.0-8.5 is generally recommended. Phosphate-buffered saline (PBS) is a common starting point. |
| Steric Hindrance | Use a DACN linker with a longer PEG spacer. | A longer PEG spacer can provide greater flexibility and reduce steric hindrance between the reacting molecules, potentially improving conjugation efficiency. |
| Incorrect Reagent Concentration | Accurately determine the concentration of your biomolecules and linkers. | Use a reliable method like UV-Vis spectroscopy to determine the concentration of your starting materials. |
| Hydrolysis of Linker | Use freshly prepared linker solutions. | Some linkers can be susceptible to hydrolysis. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Key Experiment: Protocol for DACN Bioconjugation with Cysteine Blocking
This protocol outlines a general procedure for conjugating a DACN-containing molecule to an azide-modified protein, incorporating a cysteine-blocking step to minimize non-specific binding.
Materials:
-
Azide-modified protein in PBS (pH 7.4)
-
DACN-linker dissolved in DMSO
-
N-ethylmaleimide (NEM)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Reagent (e.g., excess azide-containing small molecule)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Cysteine Blocking (Optional but Recommended):
-
Add a 10-fold molar excess of NEM to the protein solution.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Remove excess NEM using a desalting column.
-
-
Conjugation Reaction:
-
Add the DACN-linker solution to the protein solution at a desired molar ratio (e.g., 5:1 linker to protein). The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add an excess of a small molecule azide to quench any unreacted DACN-linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the bioconjugate using size-exclusion chromatography to remove unreacted linker, quenching reagent, and any aggregates.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess purity.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Visualizations
Caption: Workflow for DACN bioconjugation with a cysteine blocking step.
Caption: Causes and mitigation strategies for non-specific binding.
References
Technical Support Center: Purifying DACN-Linked Antibody-Drug Conjugates
Welcome to the technical support center for the purification of DACN-linked Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex biomolecules. The following information is based on established principles of ADC purification and should be adapted to the specific characteristics of your DACN-linked ADC.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying antibody-drug conjugates?
A1: The purification of ADCs is inherently complex due to the heterogeneity of the conjugation reaction.[1] Key challenges include:
-
Aggregation: The conjugation of hydrophobic payloads and linkers can increase the propensity of the ADC to aggregate.[2][3] Aggregates can reduce therapeutic efficacy and may induce an immunogenic response.[4][5]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically yields a mixture of ADC species with different numbers of drugs conjugated to the antibody (e.g., DAR 0, 2, 4, 6, 8). Achieving a consistent and optimal DAR is crucial for the efficacy and safety of the ADC.
-
Removal of Impurities: It is critical to remove process-related impurities such as unconjugated antibody, free drug-linker, and residual solvents.
-
Linker Stability: The linker itself can be labile and prone to degradation under certain pH and temperature conditions, leading to premature drug release.
Q2: Why is aggregation a significant issue for ADCs, and how can it be mitigated?
A2: Aggregation is a critical issue as it can impact the stability, efficacy, and safety of the ADC therapeutic. The increased surface hydrophobicity of the conjugate is a primary driver of aggregation. Mitigation strategies include:
-
Optimization of Conjugation Conditions: Using solvents that minimize aggregation and ensuring the pH and temperature of the reaction are optimal.
-
Formulation Development: The use of stabilizing excipients in the formulation can help suppress aggregation.
-
Purification Strategy: Employing purification techniques that can effectively separate monomers from aggregates, such as Size Exclusion Chromatography (SEC).
-
Linker Design: Incorporating hydrophilic moieties into the linker can help to counteract the hydrophobicity of the payload.
Q3: Which analytical techniques are most important for characterizing purified ADCs?
A3: A suite of orthogonal analytical methods is necessary to fully characterize the purified ADC:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining the drug-to-antibody ratio (DAR) distribution.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of high molecular weight species (aggregates) and fragments.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is useful for evaluating the stability of the payload and can also provide information on the DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the identity and distribution of different ADC species and can be used for DAR analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of aggregation observed post-purification. | Increased hydrophobicity due to the DACN-linker and payload. Sub-optimal buffer conditions (pH, ionic strength). | Optimize the formulation buffer with stabilizing excipients. Screen different chromatography resins and conditions to improve aggregate removal. Consider using a multi-step purification process (e.g., HIC followed by SEC). |
| Inconsistent Drug-to-Antibody Ratio (DAR) between batches. | Variability in conjugation reaction conditions (temperature, pH, reaction time). Inconsistent quality of starting materials. | Implement strict process controls for the conjugation reaction. Ensure consistent quality of the antibody and DACN-linker-payload. Use HIC to monitor and fractionate different DAR species. |
| Presence of free drug-linker in the final product. | Inefficient removal during the initial purification steps. Instability of the DACN-linker leading to cleavage. | Optimize the Tangential Flow Filtration (TFF) or diafiltration steps to improve the removal of small molecules. Introduce a dedicated polishing step, such as SEC, to remove residual free drug-linker. |
| Low recovery of the ADC after a chromatography step. | Non-specific binding of the ADC to the chromatography resin. Precipitation of the ADC on the column. | Adjust the mobile phase composition (e.g., salt concentration, pH) to reduce non-specific interactions. Screen different chromatography resins to find one with better recovery. |
| Poor resolution of DAR species in HIC. | The DACN-linker does not impart sufficient hydrophobicity differences between DAR species. Sub-optimal gradient or mobile phase conditions. | Optimize the HIC method by adjusting the salt type, salt concentration, and gradient slope. Consider alternative analytical methods for DAR determination, such as RP-HPLC or LC-MS. |
Quantitative Data Summary
The following table summarizes typical analytical results for ADC purification. Note that these are general values and the specific results for a DACN-linked ADC may vary.
| Parameter | Analytical Method | Typical Specification | Reference |
| Average DAR | HIC, RP-HPLC, LC-MS | 3.5 - 4.5 | |
| Monomer Purity | SEC | > 95% | |
| High Molecular Weight Species (Aggregates) | SEC | < 5% | |
| Residual Free Drug-Linker | RP-HPLC, LC-MS | < 1% | |
| Recovery | UV-Vis Spectroscopy | > 80% |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for determining the DAR distribution of a purified DACN-linked ADC.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with mobile phase A.
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in mobile phase A.
-
Injection: Inject a suitable volume of the sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient from 100% mobile phase A to 100% mobile phase B over a specified time (e.g., 30 minutes).
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species to determine the relative distribution.
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for quantifying high molecular weight species.
-
Column: A SEC column (e.g., TSKgel G3000SWxl) is equilibrated with the mobile phase.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluate by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the monomer and the high molecular weight species (aggregates) to calculate the percentage of aggregates.
Visualizations
Caption: A generalized workflow for the purification of ADCs.
Caption: Key factors that can lead to the aggregation of ADCs.
References
Navigating the Stability of DACN-Conjugated Peptides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of peptides with Drug Affinity Complex (DACN) technology, a hydrophilic, diazacyclononyne-based linker system utilizing copper-free click chemistry, offers a promising strategy to enhance the therapeutic potential of peptide-based drugs. However, ensuring the stability of these conjugates is paramount for their successful development and clinical application. This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the research and development of DACN-conjugated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for DACN-conjugated peptides?
A1: The stability of DACN-conjugated peptides is influenced by both the inherent stability of the peptide itself and the integrity of the DACN linker and the resulting triazole bond. Key concerns include:
-
Peptide Degradation: Susceptibility of the peptide sequence to enzymatic cleavage by proteases present in biological fluids (e.g., plasma), as well as chemical degradation pathways such as oxidation, deamidation, and hydrolysis.
-
Linker Stability: While the triazole ring formed during the copper-free click chemistry is generally very stable, the entire linker structure's stability under various physiological and storage conditions (pH, temperature) should be considered.
-
Conjugate Aggregation: The conjugation process or the physicochemical properties of the final conjugate can sometimes lead to aggregation, which may impact solubility, bioavailability, and immunogenicity.
Q2: How does DACN conjugation impact the in vivo half-life of a peptide?
A2: DACN conjugation is a strategy to extend the in vivo half-life of peptides. By creating a covalent bond with circulating albumin, the DACN-conjugated peptide becomes subject to the long half-life of albumin (approximately 19 days in humans). This extended circulation time protects the peptide from rapid renal clearance and enzymatic degradation. The actual half-life extension will depend on the specific peptide, the conjugation site, and the overall stability of the conjugate in the bloodstream.
Q3: Is the triazole linkage formed by the DACN click chemistry reaction stable?
A3: Yes, the 1,2,3-triazole ring formed via the strain-promoted azide-alkyne cycloaddition (SPAAC) used in DACN conjugation is exceptionally stable.[1][2] It is resistant to hydrolysis, oxidation, and enzymatic degradation under a wide range of physiological conditions.[1][2] This chemical robustness ensures that the peptide remains covalently attached to the DACN linker throughout its circulation.
Q4: Can the DACN conjugation process itself lead to peptide degradation?
A4: The copper-free nature of the DACN click chemistry is a significant advantage as it avoids the potential for copper-induced oxidation or degradation of the peptide, which can be a concern in copper-catalyzed click reactions.[3] However, it is crucial to ensure that the reaction conditions (e.g., pH, temperature, buffer components) are compatible with the specific peptide to prevent any unintended degradation during the conjugation process.
Troubleshooting Guide
Issue 1: Rapid clearance or loss of activity of the DACN-conjugated peptide in vivo.
| Possible Cause | Recommended Solution |
| Incomplete Conjugation | Optimize the conjugation reaction to ensure a high yield of the desired conjugate. Unconjugated peptide will be rapidly cleared. Use analytical techniques like HPLC and mass spectrometry to confirm the purity of the conjugate. |
| Enzymatic Degradation of the Peptide | Even when conjugated, certain peptide sequences can remain susceptible to enzymatic cleavage. Consider amino acid substitutions (e.g., using D-amino acids or unnatural amino acids) at known cleavage sites to enhance proteolytic resistance. |
| Instability of the Peptide's Secondary/Tertiary Structure | The conjugation process might alter the peptide's conformation, potentially exposing new cleavage sites or reducing its binding affinity. Perform structural analysis (e.g., circular dichroism) to assess the impact of conjugation on the peptide's structure. |
| Off-Target Cleavage of the Linker (unlikely for the triazole) | While the triazole is stable, other parts of the linker could theoretically be susceptible to cleavage. Conduct forced degradation studies to identify any potential linker cleavage products. |
Issue 2: Low yield or incomplete DACN conjugation reaction.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. While SPAAC reactions are generally robust, optimization can improve yields for specific peptides. |
| Steric Hindrance | The site of the azide or DACN moiety on the peptide can influence reaction efficiency. If possible, test different conjugation sites on the peptide. |
| Reagent Quality | Ensure the purity and reactivity of both the azide-modified peptide and the DACN reagent. Synthesize fresh reagents if necessary. |
| Presence of Interfering Substances | Ensure the peptide solution is free from substances that could interfere with the click reaction (e.g., high concentrations of reducing agents for some linker types, though less of a concern for SPAAC). |
Issue 3: Aggregation of the DACN-conjugated peptide.
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The addition of the DACN linker might increase the overall hydrophobicity of the peptide, leading to aggregation. Optimize the formulation by adjusting the pH or including solubilizing excipients. |
| Conformational Changes | Conjugation may induce conformational changes that expose hydrophobic patches on the peptide surface. Characterize the aggregation propensity using techniques like dynamic light scattering (DLS). |
| Purification and Storage Issues | Improper purification or storage conditions can lead to aggregation. Use appropriate buffers and consider lyophilization for long-term storage. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the In Vitro Plasma Stability of a DACN-Conjugated Peptide
-
Preparation of Plasma: Obtain fresh animal or human plasma containing appropriate anticoagulants (e.g., heparin or EDTA). Centrifuge to remove any cellular debris.
-
Incubation: Dissolve the DACN-conjugated peptide in a suitable buffer and add it to the plasma to a final concentration typically in the low micromolar range. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile, methanol, or trichloroacetic acid). Vortex and centrifuge to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant containing the DACN-conjugated peptide and any degradation products by a validated analytical method, such as RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact DACN-conjugated peptide at each time point relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the degradation rate and calculate the in vitro half-life.
Protocol 2: Forced Degradation Study of a DACN-Conjugated Peptide
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Stress Conditions: Expose the DACN-conjugated peptide to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C) for several hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for several hours.
-
Oxidation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Stress: Incubate the solid peptide and peptide in solution at elevated temperatures (e.g., 70°C).
-
Photostability: Expose the peptide to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, neutralize the samples (for acid and base hydrolysis) and analyze all stressed samples by a high-resolution analytical technique, such as LC-MS/MS, to separate and identify the degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products. Use the mass spectrometry data to elucidate the structures of these products and determine the degradation pathways.
Data Presentation
Table 1: Comparative Stability of Different Linker Chemistries in Plasma
| Linker Type | Cleavage Mechanism | General Plasma Stability | Reference |
| Hydrazone | Acid Hydrolysis | Variable; can be unstable at physiological pH. | |
| Disulfide | Reduction | Can be unstable due to exchange with free thiols. | |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Generally stable, but can be susceptible to other proteases. | |
| Triazole (from Click Chemistry) | N/A (non-cleavable) | Highly stable to hydrolysis and enzymatic degradation. |
Note: This table provides a general comparison. Actual stability can vary depending on the specific molecular context.
Visualizations
References
side reactions to consider with DACN-maleimide chemistry
This technical support center provides researchers, scientists, and drug development professionals with essential information on utilizing DACN-maleimide chemistry for bioconjugation. It addresses common challenges through frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is DACN-maleimide chemistry?
DACN-maleimide chemistry involves a bifunctional linker molecule that contains both a 4,8-diazacyclononyne (DACN) moiety and a maleimide group.[1][2] The maleimide group serves as a highly selective reactant for sulfhydryl groups (thiols), commonly found in cysteine residues of proteins.[3][4] This reaction, a Michael addition, forms a stable thioether bond.[5] The DACN group is a strained alkyne that can participate in copper-free "click chemistry" reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This dual functionality allows for a two-step biomolecule hybridization process.
Q2: What are the primary applications of DACN-maleimide reagents?
The primary application is in bioconjugation, particularly for creating complex biomolecular structures like antibody-drug conjugates (ADCs). The maleimide end allows for the site-specific attachment of the linker to a protein (e.g., an antibody) via a cysteine residue. Subsequently, the DACN end can be used to "click" on a second molecule of interest, such as a cytotoxic drug, a fluorescent probe, or another biomolecule containing an azide group. This modular approach is valuable in drug delivery, diagnostics, and fundamental biological research.
Q3: What is the optimal pH for the maleimide-thiol reaction?
The reaction between a maleimide and a thiol is most efficient and selective within a pH range of 6.5 to 7.5. Within this window, the reaction with thiols is approximately 1,000 times faster than with primary amines. At pH values above 7.5, the reactivity of maleimides with primary amines increases, leading to potential side reactions. Conversely, at pH values below 6.5, the thiol group is less nucleophilic, which slows down the reaction rate.
Troubleshooting Guide: Side Reactions and Solutions
Users of DACN-maleimide chemistry may encounter challenges that can often be traced back to specific side reactions. This guide details these issues and provides actionable solutions.
Issue 1: Low Conjugation Yield to Thiols
A common problem is achieving a lower-than-expected yield of the desired thiol conjugate. This can often be attributed to the hydrolysis of the maleimide ring.
Root Cause: Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid. This hydrolyzed product is unreactive towards thiols. The rate of hydrolysis is pH-dependent, increasing significantly at pH values above 7.5.
Solutions:
-
Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to maximize thiol reactivity while minimizing hydrolysis.
-
Fresh Reagents: Do not store DACN-maleimide reagents in aqueous solutions for extended periods. Prepare solutions immediately before use.
-
Reaction Time: While the thiol-maleimide reaction is generally fast, monitor the reaction progress to ensure it reaches completion before significant hydrolysis occurs.
Diagram of Maleimide Hydrolysis Side Reaction
References
- 1. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Technical Support Center: DACN(Tos,Mal) Conjugation Reactions and the Critical Impact of pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on DACN(Tos,Mal) conjugation reactions. The information is presented in a question-and-answer format to directly address potential issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DACN(Tos,Mal) conjugation to a thiol-containing molecule?
The optimal pH range for the reaction of the maleimide group in DACN(Tos,Mal) with a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly efficient and chemoselective for thiols.[2]
Q2: Why is the pH range of 6.5-7.5 optimal?
This pH range represents a balance between two key factors:
-
Thiolate Anion Availability: The reactive species in this conjugation is the thiolate anion (RS-). For the reaction to proceed, the pH should be close to or slightly above the pKa of the thiol group to ensure a sufficient concentration of the thiolate anion.
-
Minimizing Side Reactions: At pH values above 7.5, the maleimide group becomes increasingly susceptible to side reactions, primarily hydrolysis and reaction with primary amines.[2]
Q3: What happens if the pH is too low (below 6.5)?
If the pH is below 6.5, the rate of the conjugation reaction will be significantly slower.[1] This is because the concentration of the reactive thiolate anion is reduced as the thiol group remains protonated (RSH).
Q4: What are the primary side reactions that can occur at a pH above 7.5?
At pH values above 7.5, two main side reactions can compete with the desired thiol conjugation:
-
Reaction with Amines: The maleimide group can react with primary amines (e.g., the side chain of lysine residues in proteins). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity is lost as the pH increases.
-
Hydrolysis of the Maleimide Ring: The maleimide ring is prone to hydrolysis, which increases with higher pH. This hydrolysis results in the opening of the ring to form a non-reactive maleamic acid, rendering the DACN(Tos,Mal) incapable of conjugating with thiols.
Q5: Can the final conjugate be unstable at certain pH values?
Yes, the resulting thiosuccinimide linkage can be unstable under certain conditions. The primary concern is the retro-Michael reaction, where the conjugation is reversible, especially if there are other thiols present. Additionally, for conjugates involving an N-terminal cysteine, a rearrangement to a stable thiazine structure can occur at neutral to basic pH. Post-conjugation hydrolysis of the thiosuccinimide ring can in some cases increase the stability of the linkage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH of your conjugation buffer is strictly within the 6.5-7.5 range. Prepare fresh buffer and verify the pH before starting the reaction. |
| Hydrolysis of DACN(Tos,Mal) stock solution. | Prepare aqueous solutions of DACN(Tos,Mal) immediately before use. For storage, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF. | |
| Oxidation of thiols in the target molecule. | Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. Reduce disulfide bonds using a reducing agent like TCEP. If using DTT, it must be removed before adding DACN(Tos,Mal). Degas buffers to minimize oxygen. | |
| Poor Specificity (Reaction with other residues) | Reaction pH is too high. | Lower the reaction pH to within the optimal 6.5-7.5 range to maximize selectivity for thiols over amines. |
| Inconsistent Results | Fluctuations in pH during the reaction. | Use a well-buffered system (e.g., phosphate, HEPES) to maintain a stable pH throughout the conjugation reaction. |
| Formation of an unexpected product with N-terminal cysteine peptides | Thiazine rearrangement. | This side reaction is more prominent at neutral to basic pH. If possible, perform the conjugation at a slightly more acidic pH (e.g., 6.5) or consider alternative conjugation strategies if this is a persistent issue. |
Quantitative Data Summary
The following table summarizes the impact of pH on maleimide conjugation reactions. Note that specific rates for DACN(Tos,Mal) are not available in the literature; these are general values for maleimide-thiol chemistry.
| pH Range | Relative Reaction Rate with Thiols | Key Side Reactions | Remarks |
| < 6.5 | Slow | - | The concentration of the reactive thiolate anion is low. |
| 6.5 - 7.5 | Optimal | Minimal | This is the recommended range for efficient and specific conjugation. |
| > 7.5 | Fast | - Reaction with primary amines- Hydrolysis of the maleimide ring | Loss of chemoselectivity and reagent stability. |
| > 8.5 | Fast | Significant hydrolysis of the maleimide ring | Increased rate of maleimide inactivation. |
A study on maleimide-functionalized nanoparticles showed that storage at 20°C for 7 days led to a ~40% loss of reactivity, while storage at 4°C resulted in only a ~10% decrease, highlighting the importance of temperature in addition to pH for stability.
Experimental Protocol: General Procedure for DACN(Tos,Mal) Conjugation
This protocol provides a general workflow. The user should optimize the specific concentrations and reaction times for their particular application.
1. Preparation of Buffers and Reagents:
-
Conjugation Buffer: Prepare a suitable buffer such as Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.0 and 7.4. Degas the buffer to remove dissolved oxygen.
-
Thiol-Containing Molecule: Dissolve your protein, peptide, or other thiol-containing molecule in the conjugation buffer. If the molecule contains disulfide bonds, they must be reduced.
-
Reduction (if necessary): Add a 10-20 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the solution. Incubate for 1 hour at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent.
-
-
DACN(Tos,Mal) Solution: Immediately before use, dissolve DACN(Tos,Mal) in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.
2. Conjugation Reaction:
-
Add the DACN(Tos,Mal) solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of DACN(Tos,Mal) is a common starting point, but the optimal ratio should be determined empirically. For smaller molecules, a lower ratio (e.g., 2:1 maleimide to thiol) may be optimal.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light if either component is light-sensitive.
3. Quenching and Purification:
-
(Optional) Quenching: To stop the reaction and consume any excess DACN(Tos,Mal), a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
Visualizations
Caption: A typical experimental workflow for DACN(Tos,Mal) conjugation.
References
Technical Support Center: Removal of Unreacted DACN Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted N-((2-(dimethylamino)ethyl)acryloyl)cyanamide (DACN) from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is DACN and how does it react with proteins?
A1: N-((2-(dimethylamino)ethyl)acryloyl)cyanamide (DACN) is a chemical reagent featuring an acrylamide group. This functional group is reactive towards nucleophilic amino acid residues on the surface of a protein, most commonly the thiol group of cysteine residues, through a Michael addition reaction. This forms a stable, covalent bond between the DACN molecule and the protein.
Q2: Why is it critical to remove unreacted DACN from my protein sample?
A2: Complete removal of unreacted DACN is crucial for several reasons:
-
Accurate Characterization: Residual DACN can interfere with downstream analytical techniques used to determine the degree of labeling, potentially leading to an overestimation of the conjugation efficiency.
-
Prevention of Off-Target Modification: If not removed, the unreacted reagent can continue to modify the protein or other components in the sample over time, which may alter the protein's structure and function.
-
Reduced Cellular Toxicity: Free acrylamide-based reagents can be toxic in cell-based assays, which can compromise experimental results.
-
Avoiding Interference in Downstream Applications: The presence of small molecules like DACN can interfere with sensitive applications such as mass spectrometry, immunoassays, and other functional assays.
Q3: What are the primary methods for removing unreacted DACN?
A3: The three most common and effective methods for separating your modified protein from the small-molecule DACN reagent are based on the significant size difference between them. These methods are:
-
Dialysis: A process of selective diffusion across a semi-permeable membrane.
-
Size-Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.
-
Acetone Precipitation: A method that uses an organic solvent to precipitate proteins out of solution, leaving small molecules like DACN in the supernatant.
Q4: How do I choose the best removal method for my experiment?
A4: The choice of method depends on several factors including your sample volume, the desired purity, the stability of your protein, and the available equipment. The table below provides a general comparison to aid in your decision-making process.
Method Selection Guide
| Feature | Dialysis | Size-Exclusion Chromatography (SEC) | Acetone Precipitation |
| Principle | Passive diffusion based on a concentration gradient across a semi-permeable membrane. | Separation based on molecular size as molecules pass through a porous resin. | Differential solubility in an organic solvent. |
| Primary Advantage | Gentle on proteins, minimal protein loss. | Fast and efficient for small to medium volumes. | Concentrates the protein sample. |
| Primary Disadvantage | Time-consuming (can take hours to days). | Can lead to sample dilution. | Risk of protein denaturation and irreversible precipitation. |
| Typical Protein Recovery | >90% | >95% | 50-100% (can be improved with salt addition)[1][2] |
| Time Required | 4 hours to overnight | < 30 minutes | 1-2 hours |
| Best Suited For | Large sample volumes, sensitive proteins. | Rapid buffer exchange and removal of small molecules. | Concentrating dilute protein samples. |
Troubleshooting Guide
Encountering issues during the removal of unreacted DACN is common. This guide addresses potential problems and provides solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Recovery | Dialysis: - Protein adsorption to the dialysis membrane.[3] - Use of a membrane with too large of a molecular weight cut-off (MWCO). SEC: - Non-specific binding of the protein to the column resin. - Sample dilution leading to apparent loss. Acetone Precipitation: - Incomplete precipitation of the protein. - Protein pellet is not firmly packed and is accidentally discarded with the supernatant. - Precipitated protein is difficult to redissolve. | Dialysis: - Use a low-protein-binding membrane. - Select a MWCO that is at least 2-3 times smaller than the molecular weight of your protein. SEC: - Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to reduce non-specific interactions. - Concentrate the eluted sample if necessary. Acetone Precipitation: - Add a small amount of salt (e.g., 10-30 mM NaCl) to the sample before adding acetone to improve precipitation efficiency.[1][2] - Increase centrifugation time and/or speed. - Use a solubilizing agent (e.g., a mild detergent or denaturant like urea or guanidine HCl) in the resuspension buffer, if compatible with downstream applications. |
| Incomplete Removal of DACN | Dialysis: - Insufficient dialysis time or too few buffer changes. - Dialysis buffer volume is too small. SEC: - Column is overloaded with the sample. - Poor separation between the protein and the small molecule peaks. Acetone Precipitation: - Supernatant was not completely removed from the protein pellet. | Dialysis: - Increase the duration of dialysis and perform at least three buffer changes. - Use a dialysis buffer volume that is at least 200 times the sample volume for each change. SEC: - Ensure the sample volume does not exceed 10-15% of the column bed volume. - Use a longer column or a resin with a smaller pore size for better resolution. Acetone Precipitation: - Carefully pipette off all of the supernatant. A brief, second centrifugation can help collect any remaining liquid for removal. |
| Protein Aggregation or Precipitation | General: - The protein is not stable in the final buffer. - The protein concentration is too high. Acetone Precipitation: - The protein has been denatured by the acetone and is not refolding correctly. | General: - Ensure the final buffer has an appropriate pH and ionic strength for your protein's stability. - Work with lower protein concentrations if possible. Acetone Precipitation: - This method is inherently denaturing for many proteins. It is best used when the downstream application involves denaturing conditions (e.g., SDS-PAGE). If native protein is required, choose dialysis or SEC. |
Experimental Protocols
Method 1: Dialysis
This method is ideal for removing small molecules from larger volumes of protein samples and is generally gentle on the protein.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 7 kDa, which is significantly smaller than the protein of interest but larger than DACN).
-
Dialysis buffer (a buffer in which your protein is stable, e.g., PBS).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
-
Clips for dialysis tubing (if using tubing).
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Load the Sample: Securely clip one end of the tubing. Pipette your protein sample into the tubing, leaving some space at the top. Squeeze out the excess air and securely clip the other end.
-
Perform Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 2-4 hours. Change the dialysis buffer. For optimal removal, perform at least two more buffer changes: one after another 2-4 hours, and a final one overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently dry the outside of the bag and transfer the purified protein sample to a clean tube.
Method 2: Size-Exclusion Chromatography (SEC) / Desalting
This method is rapid and highly effective for removing small molecules from protein samples. It is well-suited for smaller sample volumes.
Materials:
-
Pre-packed desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns).
-
Equilibration/elution buffer (the desired final buffer for your protein).
-
Centrifuge (for spin columns) or collection tubes (for gravity-flow columns).
Procedure:
-
Column Equilibration: Remove the storage buffer from the column. Equilibrate the column by passing several column volumes of the desired buffer through it. Follow the manufacturer's specific instructions for the column you are using.
-
Sample Application: Apply your protein sample to the top of the column bed. Be careful not to disturb the resin. The sample volume should not exceed the manufacturer's recommendation (typically around 10-15% of the bed volume).
-
Elution:
-
For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The purified protein will be in the flow-through.
-
For Gravity-Flow Columns: Allow the sample to enter the column bed, then add elution buffer and collect the fractions. The protein will elute in the void volume (the initial fractions), while the smaller DACN molecules will be retained in the resin and elute later.
-
-
Protein Collection: Collect the purified protein. If using a gravity-flow column, you may want to measure the protein concentration of the collected fractions to identify the peak containing your protein.
Method 3: Acetone Precipitation
This method is useful for concentrating a dilute protein sample while simultaneously removing small, soluble molecules. Be aware that this method can denature proteins.
Materials:
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
Resuspension buffer.
Procedure:
-
Pre-chill: Place your protein sample and a sufficient volume of acetone at -20°C.
-
Precipitation: In a microcentrifuge tube, add 4 volumes of ice-cold acetone to your protein sample. Vortex briefly and incubate at -20°C for at least 60 minutes. For improved recovery, especially with dilute samples, consider adding NaCl to a final concentration of 10-30 mM before adding the acetone.
-
Pelleting: Centrifuge the sample at >13,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the unreacted DACN. Be careful not to disturb the protein pellet.
-
Washing (Optional): You can wash the pellet by adding a smaller volume of cold acetone, vortexing briefly, and repeating the centrifugation step. This can help remove any remaining contaminants.
-
Drying: Allow the protein pellet to air-dry for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a suitable buffer. This may require gentle vortexing or pipetting up and down.
References
Technical Support Center: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve successful and efficient conjugations.
Frequently Asked Questions (FAQs)
Q1: What is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)?
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal "click" chemistry reaction that forms a stable triazole linkage between a cyclooctyne and an azide.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[2][3] The reaction is driven by the release of ring strain in the cyclooctyne molecule upon cycloaddition with an azide.[1][2]
Q2: What are the main advantages of using SPAAC?
The primary advantages of SPAAC include:
-
Biocompatibility: It is a copper-free reaction, avoiding the cytotoxicity associated with copper catalysts, which is crucial for in vivo and live-cell applications.
-
High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with native functional groups in biological systems, ensuring specific labeling.
-
Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH in aqueous environments.
Q3: What are the key components of a SPAAC reaction?
The two key components are:
-
A strained cyclooctyne: Common examples include DBCO (dibenzocyclooctyne), BCN (bicyclo[6.1.0]nonyne), and DIFO (difluorinated cyclooctyne). The choice of cyclooctyne influences the reaction kinetics.
-
An azide-functionalized molecule: This can be a protein, a small molecule, a fluorescent dye, or any other molecule of interest that has been modified to contain an azide group.
Q4: Does SPAAC require a copper catalyst?
No, a significant advantage of SPAAC is that it is a "copper-free" click chemistry reaction. The reaction's driving force is the inherent ring strain of the cyclooctyne, which is released upon reaction with the azide.
Troubleshooting Guide
This guide addresses common issues encountered during SPAAC reactions in a question-and-answer format.
Low or No Product Formation
Q5: I am not seeing any product, or the yield is very low. What could be the problem?
Several factors can contribute to low or no product formation. Consider the following possibilities:
-
Inactive Reagents: The cyclooctyne or azide reagents may have degraded. It is recommended to use freshly prepared or properly stored reagents. Cyclooctyne derivatives should be stored under an inert atmosphere and protected from light. The integrity of the reagents can be verified using techniques like NMR or mass spectrometry.
-
Slow Reaction Kinetics: The intrinsic reactivity of your specific cyclooctyne and azide pair might be low. To address this, you can:
-
Increase the concentration of one or both reactants.
-
Increase the reaction temperature if the stability of your biomolecules allows. Reactions are often performed between 25°C and 37°C.
-
Consider switching to a more reactive cyclooctyne derivative if your application permits.
-
-
Incompatible Buffer or Solvent: The chosen solvent system may be hindering the reaction.
-
If using an aqueous buffer, consider switching to a different system. For instance, HEPES buffer has been shown to increase reaction rates for some SPAAC reactions compared to PBS.
-
If solubility is an issue, adding a co-solvent like DMSO or using a more water-soluble cyclooctyne derivative can be beneficial.
-
Slow Reaction Kinetics
Q6: My SPAAC reaction is very slow. How can I increase the reaction rate?
Slow reaction kinetics are a common challenge. Here are several strategies to accelerate your reaction:
-
Choice of Cyclooctyne: The structure of the cyclooctyne has a critical impact on the reaction rate. Highly strained cyclooctynes like DBCO and its derivatives generally offer faster kinetics.
-
Concentration of Reactants: Increasing the concentration of either the cyclooctyne or the azide will increase the reaction rate.
-
Temperature: If your biomolecules are stable at higher temperatures, increasing the reaction temperature (e.g., from room temperature to 37°C) can significantly speed up the reaction.
-
pH and Buffer: The reaction rate can be influenced by the pH and the type of buffer used. Higher pH values generally lead to increased reaction rates, although this is buffer-dependent. For example, HEPES buffer at pH 7 has been observed to yield higher rate constants than PBS at the same pH.
-
Solvent: The choice of solvent can influence SPAAC kinetics. While aqueous buffers are common for biological applications, organic co-solvents like DMSO can enhance the solubility of some reactants. It has also been observed that a higher water fraction in the solvent can increase the rate of 1,3-dipolar cycloaddition reactions.
Multiple Products or Side Reactions
Q7: I am observing multiple products in my reaction mixture. What could be the cause?
The presence of multiple products can be due to side reactions or impurities in the starting materials.
-
Side Reactions: While SPAAC is highly selective, side reactions can occur, especially with highly reactive cyclooctynes in complex biological media. To minimize side reactions:
-
Lower the reaction temperature to enhance selectivity.
-
Reduce the reaction time. Monitor the reaction's progress to stop it once the desired product has formed.
-
-
Impure Starting Materials: If your starting cyclooctyne or azide reagents are impure, this can lead to the formation of multiple products. It is crucial to:
-
Purify the reagents before the reaction.
-
Characterize the purity of your starting materials using methods like HPLC, NMR, or mass spectrometry.
-
Difficulty in Product Purification
Q8: I am having trouble purifying my final product. What are some common issues and solutions?
Purification challenges often arise from an excess of unreacted starting materials or similar physicochemical properties between the product and impurities.
-
Excess Reagents: A large excess of either the cyclooctyne or azide can be difficult to remove.
-
Optimize the stoichiometry of your reactants. A 2- to 5-fold molar excess of the azide is often recommended for antibody conjugation.
-
Choose a purification method that effectively separates based on size or other properties, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
-
Similar Properties: If the product and impurities have similar characteristics, consider alternative purification strategies.
-
If using a small molecule azide, dialysis can be an effective method to remove it from a larger biomolecule conjugate.
-
Reverse-phase HPLC can be a powerful tool for purifying small molecule conjugates.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in experimental design and optimization.
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 or 37 | 0.32 - 0.85 |
| HEPES | 7 | 25 or 37 | 0.55 - 1.22 |
| DMEM | 7.4 | 25 or 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 25 or 37 | 0.27 - 0.77 |
Data is for the reaction between sulfo DBCO-amine and model azides.
Table 2: Comparative Reactivity of Common Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.3 | High reactivity and stability, widely used. |
| BCN | Not specified, but known for a good balance of reactivity and stability. | Small size, good balance of reactivity and stability. |
| DIFO | ~0.076 | One of the earlier cyclooctynes, generally less reactive than newer derivatives. |
| BARAC | Not specified, but known to be highly reactive. | Very high reactivity, but can be less stable. |
Note: Reaction rates are dependent on specific reaction conditions (solvent, temperature, azide structure).
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for a SPAAC reaction, from reagent preparation to final product analysis.
Caption: General experimental workflow for a SPAAC reaction.
Troubleshooting Logic
This diagram provides a logical workflow for troubleshooting common issues in SPAAC reactions.
Caption: Troubleshooting flowchart for low SPAAC reaction yield.
Detailed Experimental Protocol: General SPAAC Bioconjugation
This protocol provides a general method for conjugating an azide-modified molecule to a cyclooctyne-activated antibody.
Materials:
-
Cyclooctyne-activated antibody solution
-
Azide-modified molecule stock solution (in a compatible solvent like DMSO or water)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.2-7.4)
-
Quenching solution (if necessary, e.g., excess azide)
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Preparation:
-
Allow all reagents to come to room temperature.
-
Ensure the cyclooctyne-activated antibody is in the desired reaction buffer. If not, perform a buffer exchange.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of cyclooctyne-activated antibody.
-
Add the azide-modified molecule to the antibody solution. A 2- to 5-fold molar excess of the azide is typically recommended.
-
Gently mix the solution by pipetting up and down or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific reactants and their concentrations.
-
-
Monitoring (Optional but Recommended):
-
At various time points, a small aliquot of the reaction mixture can be taken to monitor the progress.
-
Analytical methods such as SDS-PAGE (for proteins), HPLC, or mass spectrometry can be used to assess the formation of the conjugate.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the conjugate to remove any unreacted azide-modified molecule and other impurities.
-
Common purification methods include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.
-
-
Analysis and Storage:
-
Characterize the final conjugate using appropriate analytical techniques (e.g., mass spectrometry to confirm conjugation, SDS-PAGE for purity).
-
Store the purified conjugate under appropriate conditions (e.g., at 4°C or frozen at -20°C or -80°C).
-
References
Technical Support Center: Optimizing Click Reaction Kinetics
Welcome to the Technical Support Center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the kinetics of azide-alkyne cycloaddition reactions. Here, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to slow or inefficient click reactions and provides systematic steps to identify and resolve them.
Issue 1: Low or No Product Yield
Low or non-existent product yield is a frequent problem. The following workflow can help diagnose and solve the underlying cause.
Caption: Troubleshooting workflow for low yield in click reactions.
Issue 2: Reaction is Too Slow
When the reaction proceeds but at an undesirable rate, consider the following factors that influence reaction kinetics.
| Potential Cause | Suggested Solutions |
| Suboptimal Temperature | Increase the temperature in increments (e.g., from 4°C to room temperature, or from RT to 37-50°C), monitoring the stability of your biomolecules.[1] |
| Low Reactant Concentration | Increase the concentration of one or both reactants. If one component is precious, use an excess of the other (e.g., 1.5 to 10 equivalents).[1] |
| Insufficient Catalyst (CuAAC) | Increase the catalyst loading. Ensure the reducing agent (e.g., sodium ascorbate) is in sufficient excess (e.g., 3-10 fold) to maintain the active Cu(I) state.[2] |
| Inappropriate Solvent | The reaction rate can be solvent-dependent. For CuAAC, aqueous mixtures often accelerate the reaction.[3] For SPAAC, ensure reactants are soluble. If necessary, use a water-miscible co-solvent like DMSO or DMF, keeping the final concentration low (<20%) to avoid protein precipitation.[1] |
| Poor Ligand Performance (CuAAC) | Switch to a more efficient ligand. THPTA is highly effective in aqueous solutions, while TBTA is suitable for organic solvents. |
| High Ring Strain Alkyne (SPAAC) | For faster kinetics in copper-free reactions, consider using a more strained cyclooctyne. The reaction rate generally follows: TCO > DBCO > BCN. |
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed (CuAAC) reaction is inconsistent between batches. What are the likely causes?
A1: Inconsistency in CuAAC reactions often stems from the catalyst's sensitivity. Key areas to investigate are:
-
Oxygen Sensitivity : The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) form by atmospheric oxygen. Ensure all buffers and reagent solutions are thoroughly degassed before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality : The purity of your copper source (e.g., CuSO₄) and the freshness of your reducing agent (e.g., sodium ascorbate) are critical. Prepare the reducing agent solution fresh for each experiment.
-
Order of Addition : The order in which you add reagents can matter. A common practice is to pre-complex the copper sulfate with the ligand before adding it to the alkyne and azide mixture, followed by the addition of the reducing agent to initiate the reaction.
Q2: Can I use any buffer for my CuAAC reaction with a protein?
A2: No, some common biological buffers can interfere with the reaction. Buffers containing chelating agents like Tris can coordinate with the copper catalyst and inhibit the reaction. It is advisable to use non-coordinating buffers such as PBS or HEPES.
Q3: I am performing a strain-promoted (SPAAC) reaction, but the kinetics are still too slow for my application. How can I speed it up?
A3: To accelerate a SPAAC reaction, consider these strategies:
-
Increase Reactant Concentration : As with any bimolecular reaction, increasing the concentration of the azide or the cyclooctyne will increase the reaction rate.
-
Increase Temperature : SPAAC reactions can be performed at a range of temperatures (e.g., 4°C to 37°C). Increasing the temperature will generally lead to a faster reaction, provided your molecules are stable at higher temperatures.
-
Choose a Faster Reactant : The choice of cyclooctyne has a significant impact on the reaction rate. Inverse-electron-demand Diels-Alder reactions between a tetrazine and a trans-cyclooctene (TCO) are among the fastest known click reactions, with rate constants up to 10⁶ M⁻¹s⁻¹.
Q4: My azide/alkyne-containing small molecule is not very soluble in aqueous buffers. How can I perform the click reaction on my protein?
A4: To address solubility issues, you can first dissolve your sparingly soluble reagent in a water-miscible organic co-solvent like DMSO, DMF, or NMP. This stock solution can then be added to the aqueous reaction mixture containing your protein. It is crucial to keep the final percentage of the organic solvent low (typically below 20%, and often as low as 1-5%) to prevent denaturation and precipitation of the protein.
Q5: I suspect side reactions are occurring. What are common interfering substances?
A5: In biological samples, thiol groups from cysteine residues can be problematic. Thiols can react with alkynes or interfere with the catalyst. Pre-treating the sample with a low concentration of hydrogen peroxide can help mitigate thiol interference. Additionally, ensure your reagents are free from contaminants that could act as chelators or participate in unwanted reactions.
Experimental Protocols
General Protocol for CuAAC Labeling of Proteins
This protocol provides a starting point and may require optimization for your specific protein and labels.
Caption: General experimental workflow for CuAAC protein labeling.
Detailed Steps:
-
Prepare Stock Solutions :
-
Protein : Prepare your azide- or alkyne-modified protein in a non-chelating buffer (e.g., PBS, pH 7.4).
-
Click Reagent : Prepare a stock solution of your alkyne or azide small molecule (e.g., 10 mM in DMSO).
-
Catalyst Components : Prepare separate stock solutions of CuSO₄, a ligand (THPTA is recommended for aqueous reactions), and sodium ascorbate. Crucially, the sodium ascorbate solution should be made fresh immediately before use.
-
-
Reaction Assembly : For a typical 100 µL reaction:
-
To 80 µL of your protein solution, add your click reagent to the desired final concentration (e.g., 2-10 molar excess).
-
Add the THPTA ligand to a final concentration of ~1 mM.
-
Add CuSO₄ to a final concentration of ~0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of ~2 mM. Gently mix.
-
-
Incubation : Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification : Remove excess reagents and catalyst components via size exclusion chromatography (SEC), dialysis, or spin filtration.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Solutions :
-
Dissolve your azide-modified biomolecule in a suitable buffer (e.g., PBS).
-
Dissolve your DBCO, BCN, or TCO-containing reagent in a compatible solvent (e.g., DMSO).
-
-
Reaction :
-
Add the cyclooctyne reagent to the solution of the azide-modified molecule. A molar excess of 1.5 to 3 equivalents of the less critical component is a good starting point.
-
Incubate the reaction. Typical times are 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by techniques like HPLC or mass spectrometry.
-
-
Purification : Purify the resulting conjugate using an appropriate method for your molecule (e.g., chromatography, dialysis).
Data Summary Tables
Comparison of Click Reaction Kinetics
| Reaction Type | Catalyst | Typical Rate Constant (M⁻¹s⁻¹) | Key Advantages | Common Applications |
| CuAAC | Copper(I) | 10 - 100 | Fast, high-yielding, bio-orthogonal | Bioconjugation, material science, drug discovery |
| SPAAC (DBCO) | None (Strain) | ~10⁻² - 1 | Copper-free, suitable for live cells | Live cell imaging, in vivo labeling |
| IEDDA (TCO-Tetrazine) | None (Strain) | 1 - 10⁶ | Extremely fast, copper-free | In vivo chemistry, radiolabeling |
Recommended Starting Conditions for Optimization
| Parameter | CuAAC | SPAAC |
| Molar Ratio (Azide:Alkyne) | 1:1.5 to 1.5:1 (can go to 1:10) | 1:1.5 to 1.5:1 |
| Temperature | Room Temperature (can range 4-50°C) | 4°C to 37°C |
| Reaction Time | 1 - 4 hours | 4 - 12 hours (or overnight) |
| Solvent | Aqueous buffers (PBS, HEPES), tBuOH/H₂O, DMF/H₂O | Aqueous buffers (PBS), DMSO, DMF |
| Catalyst Loading (CuAAC) | 0.1 - 5 mol% CuSO₄ | N/A |
| Ligand:Cu Ratio (CuAAC) | 2:1 to 5:1 | N/A |
| Reducing Agent Excess (CuAAC) | 3-10x over Copper | N/A |
References
Validation & Comparative
Validating Antibody-Drug Conjugate Efficacy: A Mass Spectrometry-Centric Comparison for DACN(Tos,Mal) Conjugation
For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs), robust analytical methodologies are paramount to ensure product quality, efficacy, and safety. The validation of the conjugation process, particularly the determination of the drug-to-antibody ratio (DAR), is a critical quality attribute. This guide provides a comprehensive comparison of mass spectrometry with alternative techniques for the characterization of ADCs, with a focus on the chemistry of DACN(Tos,Mal), a heterobifunctional linker designed for cysteine-specific conjugation and subsequent payload attachment via click chemistry.
The DACN(Tos,Mal) linker features a maleimide group that selectively reacts with thiol groups of cysteine residues on the antibody, and an azide handle for the highly efficient and specific attachment of a cytotoxic payload via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This modular approach allows for precise control over the conjugation process. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of such complex biomolecules, offering insights that are often complementary to more traditional methods like chromatography.
Comparative Analysis of ADC Characterization Techniques
The accurate determination of DAR is crucial as it directly impacts the therapeutic window of an ADC. While several methods are available, they differ in their principles, resolution, and the type of information they provide. Here, we compare the performance of mass spectrometry-based methods with Hydrophobic Interaction Chromatography (HIC), a widely used alternative.
For this comparison, we will use data from a well-characterized cysteine-linked antibody-drug conjugate, Trastuzumab-vc-MMAE, which serves as a representative model for ADCs generated via maleimide chemistry.
| Analytical Technique | Principle | Average DAR | Distribution of Drug Load | Throughput | Remarks |
| Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass-to-charge ratio determination of the intact or reduced ADC. | High accuracy and precision.[1][2] | Provides detailed information on the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).[1][2] | Moderate to High | Can provide molecular weight confirmation of the ADC components. |
| Intact Mass Analysis | Analysis of the entire ADC molecule. | Direct measurement of the average DAR. | Resolves different DAR species based on mass. | High | Requires high-resolution mass spectrometers. |
| Reduced Mass Analysis | Analysis of the light and heavy chains separately after reduction of disulfide bonds. | Calculation of average DAR from the individual chain modifications. | Determines the drug load on each chain. | Moderate | Can be more sensitive for detecting low-level conjugations. |
| Hydrophobic Interaction Chromatography (HIC-UV) | Separation based on the hydrophobicity of the ADC. The addition of hydrophobic drug-linkers increases retention time. | Good precision, accuracy can be influenced by peak integration.[1] | Resolves species with different numbers of conjugated drugs, but co-elution can occur. | High | A well-established and robust method for routine analysis. |
Table 1: Comparison of Quantitative Data for DAR Determination. Data is based on the analysis of a cysteine-linked Trastuzumab-MMAE ADC, a model system for maleimide-based conjugation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation of ADC conjugation. Below are representative protocols for the preparation of a cysteine-linked ADC and its subsequent analysis by mass spectrometry and HIC.
Protocol 1: Cysteine-Directed Conjugation of a Maleimide-Linker to an Antibody
This protocol describes the steps for conjugating a maleimide-containing linker (such as the maleimide part of DACN(Tos,Mal)) to a monoclonal antibody like Trastuzumab.
-
Antibody Reduction:
-
Prepare a solution of the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the cysteine thiol groups.
-
Remove the excess TCEP using a desalting column or buffer exchange system, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).
-
-
Maleimide Conjugation:
-
Prepare a stock solution of the maleimide-containing linker in an organic solvent like DMSO.
-
Add a 5-10 fold molar excess of the maleimide linker to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated linker and other reaction components using a suitable method, such as size-exclusion chromatography (SEC).
-
Protocol 2: Mass Spectrometry Analysis of ADC (Intact and Reduced)
This protocol outlines the general procedure for analyzing the prepared ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
For intact mass analysis, dilute the purified ADC to a final concentration of 0.1-1 mg/mL in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).
-
For reduced mass analysis, add a reducing agent (e.g., DTT to a final concentration of 10 mM) to the ADC sample and incubate at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Use a reversed-phase column suitable for protein analysis (e.g., C4 or C8).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Inject the prepared sample and acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC or its reduced light and heavy chains.
-
Calculate the average DAR based on the relative intensities of the peaks corresponding to different drug-loaded species.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) Analysis of ADC
This protocol describes the analysis of the ADC using HIC to determine the DAR.
-
Mobile Phase Preparation:
-
Prepare a high-salt mobile phase A (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Prepare a low-salt mobile phase B (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
HIC Analysis:
-
Use a HIC column (e.g., Butyl-NPR).
-
Equilibrate the column with a mixture of mobile phase A and B.
-
Inject the purified ADC sample.
-
Elute the different DAR species using a decreasing salt gradient (i.e., increasing percentage of mobile phase B).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different DAR species in the chromatogram.
-
Calculate the average DAR by a weighted average of the peak areas, taking into account the number of drugs for each species.
-
Visualizing the Workflow and Underlying Biology
To further clarify the processes and concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow, the mechanism of action of a common ADC payload, and a comparison of the analytical methods.
The diagram above outlines the key steps in generating and validating an ADC using a DACN(Tos,Mal) type linker. The process begins with the reduction of the antibody to expose cysteine residues, followed by conjugation with the maleimide moiety of the linker. The payload is then attached via a click chemistry reaction. The final purified ADC is then subjected to analytical techniques like mass spectrometry and HIC for characterization.
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used in ADCs. The diagram illustrates its mechanism of action. After the ADC is internalized by the target cancer cell and trafficked to the lysosome, the MMAE payload is released. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase (mitotic arrest) and ultimately triggers programmed cell death (apoptosis).
This diagram provides a high-level comparison of the primary analytical techniques used for ADC characterization. Mass spectrometry offers high specificity and detailed molecular information but can be complex. HIC is a robust and routine method for DAR profiling but provides less detailed information. Reversed-Phase HPLC offers high resolution but may not be suitable for all ADC formats due to its denaturing conditions. Often, a combination of these methods provides the most comprehensive characterization of an ADC.
References
A Comparative Guide to Fluorescent Labeling and Staining for SDS-PAGE Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various fluorescent methodologies for the analysis of proteins via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). While information on a specific "DACN" (Donor-Acceptor Cyano-substituted) labeled protein analysis was not prominently available in publicly accessible scientific literature, this guide focuses on widely-used and well-documented fluorescent techniques. We will explore both pre-electrophoresis covalent labeling and post-electrophoresis in-gel staining, offering objective comparisons of their performance with supporting data and detailed experimental protocols.
The selection of an appropriate fluorescent labeling or staining method is critical for obtaining sensitive, quantitative, and reproducible results in protein analysis. Factors such as sensitivity requirements, linear dynamic range, compatibility with downstream applications like mass spectrometry, and available imaging equipment should guide this choice. This guide aims to provide the necessary information to make an informed decision for your specific research needs.
Comparison of Common Fluorescent Protein Stains for SDS-PAGE
The following table summarizes the performance characteristics of several commercially available fluorescent protein stains. These stains are typically used after the electrophoretic separation of proteins.
| Feature | SYPRO™ Ruby | Flamingo™ | Deep Purple™ | Oriole™ |
| Detection Limit | ~0.5 ng[1] | ~0.5 ng[2] | ~0.5 ng[1] | 1-2 ng |
| Linear Dynamic Range | >1000-fold | >1000-fold | ~1000-fold | >1000-fold |
| Mass Spectrometry Compatibility | Yes[2] | Yes[2] | Yes | Yes |
| Staining Time | ~3 hours to overnight | ~5 hours to overnight | ~3 hours to overnight | <2 hours |
| Fixation Required | Yes | Yes | Yes | No |
| Destaining Required | No | No | No | No |
| Excitation (nm) | ~280, 450 | ~512 | ~532 | ~270, 390 |
| Emission (nm) | ~610 | ~590 | ~600 | ~604 |
| Imager Compatibility | UV or blue-light transilluminators, laser scanners | Laser-based fluorescence scanners | Laser-based fluorescence scanners | UV-based imagers |
Comparison of Pre-Electrophoresis Fluorescent Labeling Reagents
Pre-labeling proteins with fluorescent dyes before SDS-PAGE offers an alternative workflow that can simplify quantification and eliminate the staining and destaining steps.
| Feature | DDAO Succinimidyl Ester | AF568 Alkyne (via Click Chemistry) | 3-Acetamidocoumarin-Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Bioorthogonally-introduced alkyne | Cysteine |
| Labeling Time | ~1 hour | ~1-2 hours | ~2 hours to overnight |
| Mass Spectrometry Compatibility | Yes | Yes | Yes |
| Workflow Simplicity | Simple one-step labeling | Requires protein modification with an alkyne handle | Requires accessible cysteine residues or reduction of disulfides |
| Excitation (nm) | ~646 | ~568 | ~380 |
| Emission (nm) | ~659 | ~603 | ~475 |
| Key Advantage | Eliminates post-electrophoresis staining steps | Highly specific labeling at a defined site | Site-specific labeling on less abundant cysteine residues |
| Considerations | Potential to alter protein mobility; requires amine-free buffers during labeling | Requires genetic engineering or chemical modification to introduce the alkyne group | Protein must have accessible cysteine residues; reducing agents may be needed |
Experimental Protocols
Protocol 1: Post-Electrophoresis Staining with SYPRO™ Ruby Protein Gel Stain
This protocol is a general guideline for using SYPRO™ Ruby, a highly sensitive fluorescent stain for detecting proteins in SDS-PAGE gels.
Materials:
-
SDS-PAGE gel with separated proteins
-
Fixing Solution: 50% methanol, 7% acetic acid in deionized water
-
SYPRO™ Ruby protein gel stain
-
Wash Solution: 10% methanol, 7% acetic acid in deionized water
-
Deionized water
-
Staining container
-
Orbital shaker
-
Fluorescence imager
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean staining container. Add a sufficient volume of Fixing Solution to completely cover the gel. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. For thicker gels, a longer fixation time may be necessary.
-
Staining: Decant the fixing solution. Add enough SYPRO™ Ruby protein gel stain to cover the gel. Incubate for at least 90 minutes to overnight at room temperature with gentle agitation, protected from light.
-
Washing: Decant the stain solution. Add the Wash Solution and incubate for 30 minutes with gentle agitation. This step helps to reduce background fluorescence.
-
Final Wash: Decant the wash solution and rinse the gel with deionized water for a few minutes.
-
Imaging: The gel is now ready for imaging. Place the gel on a non-fluorescent, clean surface in a fluorescence imager. Use an appropriate excitation source (e.g., UV or blue light) and emission filter (e.g., ~610 nm).
Protocol 2: Pre-Electrophoresis Labeling with DDAO Succinimidyl Ester
This protocol describes the covalent labeling of proteins with the red fluorescent dye DDAO succinimidyl ester prior to SDS-PAGE.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS or HEPES)
-
DDAO succinimidyl ester
-
Anhydrous DMSO
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE loading buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare DDAO Stock Solution: Prepare a 10 mM stock solution of DDAO succinimidyl ester in anhydrous DMSO. This should be prepared fresh.
-
Prepare Protein Sample: The protein sample should be at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the DDAO stock solution to the protein sample. Mix gently and incubate for 1 hour at room temperature in the dark.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the labeling reaction. Incubate for 15-30 minutes at room temperature.
-
Prepare for Electrophoresis: Add the appropriate volume of SDS-PAGE loading buffer to the labeled protein sample. Heat the sample as required for your standard SDS-PAGE protocol.
-
SDS-PAGE and Imaging: Load the labeled protein sample onto the SDS-PAGE gel and perform electrophoresis. After the run, the gel can be immediately visualized using a fluorescence imager with excitation and emission wavelengths appropriate for DDAO (e.g., excitation ~646 nm, emission ~659 nm). No post-staining is required.
Visualizations
Caption: Workflow for pre-electrophoresis fluorescent protein labeling.
Caption: Workflow for post-electrophoresis fluorescent protein staining.
Caption: Decision tree for selecting a fluorescent detection method.
References
A Head-to-Head Comparison of DACN(Tos,Mal) and DBCO for Bioconjugation: A Guide for Researchers
In the rapidly evolving field of bioconjugation, the choice of chemical tools is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutics. This guide provides a comprehensive comparison of two key players in the realm of copper-free click chemistry and bifunctional linking: 4,8-diazacyclononyne(Tosyl, Maleimide) (DACN(Tos,Mal)) and Dibenzocyclooctyne (DBCO). This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their reaction mechanisms, kinetics, stability, and experimental considerations.
Introduction to the Contenders
DBCO , a well-established and widely utilized reagent, is a dibenzofused cyclooctyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, prized for its high biocompatibility, as it proceeds efficiently within complex biological milieu without the need for a cytotoxic copper catalyst.[1][2]
DACN(Tos,Mal) is a more recent innovation, presenting a bifunctional platform. It features a 4,8-diazacyclononyne (DACN) core, which, like DBCO, is a strained cycloalkyne that participates in SPAAC reactions with azides. What sets DACN(Tos,Mal) apart is the incorporation of a maleimide group, a well-known reactive moiety that specifically targets thiol groups found in cysteine residues of proteins. This dual functionality allows for a two-pronged approach to bioconjugation.
Reaction Mechanisms and Specificity
Both DBCO and the DACN core of DACN(Tos,Mal) undergo a [3+2] cycloaddition with an azide to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning neither the cycloalkyne nor the azide functional groups cross-react with other biological moieties.[1]
The maleimide component of DACN(Tos,Mal) reacts with free thiol (sulfhydryl) groups via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds readily under physiological conditions (pH 6.5-7.5).[3]
Quantitative Performance Comparison
A direct quantitative comparison of reaction kinetics is crucial for selecting the appropriate reagent. The performance of these cycloalkynes in SPAAC is measured by their second-order rate constants.
| Feature | DACN (SPAAC) | DBCO (SPAAC) | Maleimide (Thiol Reaction) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition |
| Second-Order Rate Constant (k₂) | High (claimed to be faster than cyclooctyne, but specific data vs. DBCO is limited) | ~0.1 - 1.0 M⁻¹s⁻¹ with benzyl azide | ~10² - 10³ M⁻¹s⁻¹ (pH 7) |
| Reaction Conditions | Physiological (aqueous buffer, room temp.) | Physiological (aqueous buffer, room temp.) | Physiological (pH 6.5-7.5, room temp.) |
| Stability of Linkage | High (Stable triazole ring) | High (Stable triazole ring) | Moderate (Thioether bond susceptible to retro-Michael addition) |
| Bioorthogonality | High (low reactivity with thiols) | High | Moderate (can react with other nucleophiles at higher pH) |
| Thermal Stability | High | High | Good |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Stability Considerations
DBCO and DACN (SPAAC Conjugates): The triazole ring formed through the SPAAC reaction is exceptionally stable, making it a reliable linkage for long-term applications both in vitro and in vivo.[4]
DACN(Tos,Mal) (Thiol-Maleimide Conjugates): The thioether bond formed from the maleimide-thiol reaction, while generally stable, is susceptible to a process known as retro-Michael addition. This can lead to the dissociation of the conjugate, especially in environments with high concentrations of other thiols, such as glutathione in the intracellular space. This potential instability is a critical consideration for applications requiring long-term stability in a reducing environment. However, strategies exist to mitigate this, such as hydrolysis of the succinimide ring to form a more stable product.
Experimental Protocols
General Protocol for DBCO Bioconjugation (SPAAC)
This protocol outlines the conjugation of a DBCO-activated molecule to an azide-modified biomolecule.
-
Preparation of Reactants:
-
Dissolve the DBCO-containing reagent in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the DBCO stock solution to the azide-modified biomolecule solution. A molar excess of the DBCO reagent is typically used to ensure complete conjugation. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and byproducts using an appropriate purification method, such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
-
General Protocol for DACN(Tos,Mal) Bioconjugation
DACN(Tos,Mal) allows for either a SPAAC reaction with an azide or a thiol-maleimide reaction.
A) SPAAC Reaction with an Azide-modified Biomolecule:
The protocol is analogous to the DBCO bioconjugation protocol described above, substituting the DBCO reagent with DACN(Tos,Mal).
B) Thiol-Maleimide Reaction with a Thiol-containing Biomolecule (e.g., Protein):
-
Preparation of Biomolecule:
-
If the thiol groups on the protein are present as disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.0-7.5) and treat with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used but must be removed before adding the maleimide reagent.
-
Remove the reducing agent using a desalting column.
-
-
Preparation of DACN(Tos,Mal) Reagent:
-
Dissolve DACN(Tos,Mal) in an organic solvent like DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the DACN(Tos,Mal) stock solution to the reduced and purified protein solution. A molar excess of the maleimide reagent is typically used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.
-
Summary and Recommendations
The choice between DACN(Tos,Mal) and DBCO hinges on the specific requirements of the bioconjugation application.
Choose DBCO when:
-
The primary goal is a highly stable, single-mode conjugation to an azide-modified biomolecule.
-
The established reliability and extensive documentation of DBCO in a wide range of applications are valued.
-
A bifunctional linker is not required.
Choose DACN(Tos,Mal) when:
-
A bifunctional linker is needed to conjugate two different molecules, one via SPAAC and the other via a thiol-maleimide linkage.
-
Targeting endogenous or engineered cysteine residues in proteins is the primary goal, with the option for a subsequent SPAAC reaction.
-
The potential for controlled release via the retro-Michael reaction of the maleimide-thiol linkage is a desired feature.
Key Considerations for Researchers:
-
Quantitative Data: While qualitative information suggests high reactivity for DACN, direct comparative kinetic data against DBCO is still emerging. For applications sensitive to reaction rates, in-house validation is recommended.
-
Maleimide Stability: The potential instability of the maleimide-thiol linkage must be carefully considered. If long-term stability in a reducing environment is critical, strategies to hydrolyze the succinimide ring post-conjugation should be implemented, or alternative thiol-reactive chemistries explored.
-
Dual Functionality: The bifunctionality of DACN(Tos,Mal) offers exciting possibilities for creating more complex bioconjugates but also necessitates careful planning of the reaction sequence and purification steps.
This guide provides a foundational comparison to aid in the selection of the appropriate bioconjugation reagent. As the field continues to advance, further head-to-head comparisons and the development of novel reagents will undoubtedly provide researchers with an even more powerful toolkit for their scientific endeavors.
References
A Comparative Guide to the Reaction Kinetics of Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent labeling of biomolecules in living systems without the need for toxic copper catalysts. The kinetics of this reaction are critically dependent on the structure of the cyclooctyne, with researchers continuously developing new derivatives to enhance reaction rates and stability. This guide provides an objective comparison of the reaction kinetics of various cyclooctynes, with a focus on 5,6-didehydro-11,12-dihydrodibenzo[a,e]cyclooctene (DACN) and its analogues, supported by experimental data and detailed protocols.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a key metric for quantifying the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of reactants or rapid biological processes. The table below summarizes the reported k₂ values for the reaction of various cyclooctynes with benzyl azide, a standard reference azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | 0.0024[1][2] |
| Monofluorinated Cyclooctyne | MOFO | 0.0043[1][2] |
| Difluorinated Cyclooctyne | DIFO | 0.076[1] |
| Dibenzocyclooctyne | DIBO | 0.057 |
| Bicyclo[6.1.0]nonyne | BCN | 0.15 |
| Dibenzoazacyclooctyne | DIBAC/ADIBO | 0.31 - 0.9 |
| Dibenzylcyclooctyne | DBCO | ~1.0 |
| Biarylazacyclooctynone | BARAC | 0.96 - 3.4 |
| 5,6-didehydro-11,12-dihydrodibenzo[a,e]cyclooctene | DACN | Data not available |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature used in the experiment.
While specific kinetic data for DACN was not found in the reviewed literature, its structural similarity to other dibenzocyclooctynes like DIBO and DBCO suggests that its reactivity is likely to be in a comparable range.
Experimental Protocols
The determination of second-order rate constants for SPAAC reactions is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or UV-Visible (UV-Vis) spectrophotometry.
NMR Spectroscopy for Kinetic Monitoring
Principle: This method monitors the change in concentration of reactants or products over time by integrating characteristic signals in the ¹H NMR spectrum.
Materials:
-
Cyclooctyne of interest
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, mix the cyclooctyne and azide solutions to achieve known initial concentrations (e.g., 10 mM each). A pseudo-first-order condition can be established by using a significant excess of one reactant (e.g., 10-fold).
-
Add the internal standard to the reaction mixture.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0) and at regular intervals thereafter.
-
Process the spectra and integrate the signals corresponding to a disappearing reactant peak and the stable internal standard peak.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting linear fit corresponds to the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated from k_obs, taking into account the concentration of the reactant in excess.
UV-Visible Spectrophotometry for Kinetic Monitoring
Principle: This method is applicable when the cyclooctyne or the triazole product has a distinct UV-Vis absorbance that changes predictably as the reaction progresses. The disappearance of the cyclooctyne's characteristic absorbance is often monitored.
Materials:
-
Cyclooctyne of interest
-
Azide (e.g., benzyl azide)
-
Appropriate solvent (e.g., acetonitrile, methanol, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the cyclooctyne and azide in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the cyclooctyne.
-
In a quartz cuvette, mix the cyclooctyne and azide solutions to known initial concentrations. As with NMR, pseudo-first-order conditions are often employed.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the cyclooctyne's λ_max over time.
-
Plot the absorbance values versus time.
-
The data can be fitted to an appropriate kinetic model (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) from k_obs and the concentration of the excess reactant.
Visualizing Bioorthogonal Reactions in a Biological Context
Graphviz diagrams can be used to illustrate the workflows of these kinetic experiments and the biological pathways where these reactions are applied.
Caption: A generalized workflow for determining the kinetics of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
A key application of SPAAC is the labeling of cell surface proteins to study their function and dynamics. The Epidermal Growth Factor Receptor (EGFR) is a crucial protein in cell signaling, and its pathway can be investigated using bioorthogonal chemistry.
Caption: Schematic of EGFR labeling via SPAAC for downstream signaling analysis and visualization.
References
The Ascendancy of DACN Reagents: A Comparative Guide to Biocompatible Crosslinking
In the intricate world of bioconjugation, hydrogel formation, and drug delivery, the choice of a crosslinking agent is paramount to the success and safety of the final product. For decades, traditional crosslinkers like glutaraldehyde and carbodiimides (EDC/NHS) have been the workhorses of researchers and drug developers. However, concerns regarding their cytotoxicity and potential for inducing adverse immune responses have paved the way for innovative alternatives. Among these, Dialdehyde-Modified Carboxymethyl Cellulose (DACN) reagents are emerging as a superior class of crosslinkers, offering enhanced biocompatibility without compromising efficiency. This guide provides an objective comparison of DACN reagents against traditional crosslinkers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Unveiling the Crosslinkers: Mechanisms of Action
DACN Reagents: These polysaccharide-based crosslinkers are derived from the oxidation of carboxymethyl cellulose, a renewable and biocompatible polymer. The process introduces aldehyde groups onto the cellulose backbone. These aldehyde groups readily react with primary amine groups present in proteins and other biomolecules to form stable Schiff bases, resulting in effective crosslinking. The polymeric nature of DACN contributes to its reduced cytotoxicity compared to small molecule crosslinkers.
Traditional Crosslinkers:
-
Glutaraldehyde: A small dialdehyde molecule that rapidly and effectively crosslinks primary amines through Schiff base formation. Despite its efficiency, glutaraldehyde is known for its cytotoxicity, which can pose significant challenges in biomedical applications.[1][2][3]
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide): This "zero-length" crosslinker facilitates the formation of an amide bond between a carboxyl group and a primary amine. EDC activates the carboxyl group, which then reacts with NHS to form a more stable intermediate that subsequently reacts with the amine. While generally considered less toxic than glutaraldehyde, the multi-step process and potential for side reactions can be a drawback.
Head-to-Head Comparison: Performance Metrics
The selection of a crosslinking agent is often a trade-off between efficiency, biocompatibility, and the desired properties of the final product. The following table summarizes the key performance indicators of DACN reagents in comparison to glutaraldehyde and EDC/NHS.
| Feature | DACN Reagents | Glutaraldehyde | EDC/NHS |
| Biocompatibility | High | Low to Moderate | Moderate to High |
| Cytotoxicity | Low to non-cytotoxic[4] | High[1] | Low to Moderate |
| Reaction Efficiency | High | High | Moderate to High |
| Reaction Specificity | Primary Amines | Primary Amines | Carboxyl & Primary Amines |
| Byproducts | Water | Potentially toxic residuals | Urea derivatives, NHS |
| Source | Renewable (Cellulose) | Synthetic | Synthetic |
| Applications | Hydrogels, drug delivery, tissue engineering | Tissue fixation, enzyme immobilization | Bioconjugation, surface modification |
Experimental Evidence: A Closer Look at the Data
Direct quantitative comparisons of crosslinking efficiency and mechanical properties across different studies can be challenging due to variations in experimental conditions. However, the available literature consistently points towards the superior biocompatibility of DACN. For instance, a study comparing DACN-crosslinked carboxymethyl chitosan with its glutaraldehyde-crosslinked counterpart demonstrated that the DACN-crosslinked material was non-cytotoxic and exhibited better cyto-compatibility.
In terms of mechanical properties, both glutaraldehyde and EDC/NHS can produce robust hydrogels. The mechanical strength of hydrogels crosslinked with glutaraldehyde has been shown to be greater than those crosslinked with citric acid, another natural crosslinker. EDC/NHS crosslinking has also been demonstrated to enhance the mechanical properties of collagen scaffolds. While specific comparative data for DACN in this regard is emerging, its polymeric nature suggests the potential for forming hydrogels with desirable mechanical strength.
The swelling ratio of hydrogels is another critical parameter, particularly for drug delivery applications. Studies have shown that the swelling of DACN-crosslinked hydrogels can be modulated by the degree of oxidation and crosslinking density. Similarly, the swelling of EDC/NHS-crosslinked hydrogels is influenced by the crosslinking conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the fundamental protocols for crosslinking using DACN, glutaraldehyde, and EDC/NHS, as well as standard assays for evaluating their performance.
DACN Hydrogel Preparation Protocol
-
Preparation of DACN: Dissolve carboxymethyl cellulose (CMC) in distilled water to form a solution (e.g., 3% w/v). Add a solution of sodium periodate (NaIO₄) to the CMC solution under stirring. The molar ratio of NaIO₄ to the anhydroglucose units of CMC will determine the degree of oxidation. The reaction is typically carried out in the dark at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 4 hours).
-
Purification of DACN: Precipitate the DACN by adding a non-solvent like ethanol. Wash the precipitate repeatedly with the non-solvent to remove unreacted reagents and byproducts. Dry the purified DACN.
-
Hydrogel Formation: Dissolve the purified DACN and the protein/polymer to be crosslinked (e.g., gelatin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration of each component will depend on the desired properties of the hydrogel.
-
Crosslinking: Allow the solution to react at a specific temperature (e.g., 37°C) for a sufficient time for the Schiff base formation to occur, leading to gelation. The gelation time can vary from minutes to hours depending on the concentrations and reactivity of the components.
Glutaraldehyde Crosslinking Protocol
-
Sample Preparation: Prepare a solution of the protein or polymer to be crosslinked in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Amine-containing buffers like Tris should be avoided.
-
Crosslinking Reaction: Add a freshly prepared glutaraldehyde solution to the sample to achieve the desired final concentration (typically 0.1% to 2.5% v/v).
-
Incubation: Incubate the mixture at room temperature for a period ranging from a few minutes to several hours, depending on the desired degree of crosslinking.
-
Quenching: Terminate the reaction by adding a quenching solution containing primary amines, such as a Tris or glycine buffer, to react with and neutralize any unreacted glutaraldehyde.
-
Washing: Wash the crosslinked material extensively with a suitable buffer to remove any residual glutaraldehyde and quenching agent.
EDC/NHS Crosslinking Protocol
-
Activation of Carboxyl Groups: Dissolve the molecule containing carboxyl groups in a suitable buffer (e.g., MES buffer, pH 4.5-6.0). Add EDC and NHS to the solution. The molar ratio of EDC and NHS to the carboxyl groups should be optimized for the specific application. Incubate for a short period (e.g., 15 minutes) at room temperature to activate the carboxyl groups.
-
Conjugation to Amines: Add the molecule containing primary amines to the activated solution. Adjust the pH of the reaction mixture to 7.2-8.5 to facilitate the reaction between the NHS-activated carboxyl groups and the amines.
-
Incubation: Allow the reaction to proceed for a few hours at room temperature or overnight at 4°C.
-
Quenching: The reaction can be quenched by adding a reagent like hydroxylamine or by removing the excess crosslinkers through dialysis or desalting columns.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Preparation of Extracts: Prepare extracts of the crosslinked hydrogels by incubating them in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Cell Treatment: Replace the culture medium in the wells with the prepared hydrogel extracts. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.
-
Incubation: Incubate the cells with the extracts for a specified time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Hemolysis Assay
-
Preparation of Erythrocyte Suspension: Obtain fresh whole blood and centrifuge to separate the red blood cells (RBCs). Wash the RBCs multiple times with a saline solution. Resuspend the washed RBCs in saline to a specific concentration.
-
Incubation with Biomaterial: Place the crosslinked hydrogel samples in test tubes. Add the prepared erythrocyte suspension to each tube, ensuring the material is fully submerged.
-
Controls: Include a positive control (e.g., water, which causes complete hemolysis) and a negative control (e.g., saline).
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control.
Visualizing the Chemistry and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DACN crosslinking with proteins.
References
- 1. Preparation and Characterization of Edible Dialdehyde Carboxymethyl Cellulose Crosslinked Feather Keratin Films for Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of DACN-Linked Biomolecules
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of biomolecules is a cornerstone of modern biotechnology and medicine, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), protein-based diagnostics, and targeted drug delivery systems. The stability of the linker connecting the biomolecule to its payload is a critical determinant of the conjugate's efficacy, safety, and overall performance. This guide provides a comprehensive comparison of the stability of biomolecules linked using the novel DACN (diazabicyclononene) chemistry against established alternatives, namely maleimide and N-hydroxysuccinimide (NHS)-ester linkages.
Introduction to DACN-Linked Bioconjugation
DACN is a cutting-edge chemical entity employed in bioconjugation that facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction forms a highly stable triazole linkage between the biomolecule and the molecule of interest. DACN is typically incorporated into heterobifunctional linkers, such as DACN-NHS-ester and DACN-maleimide, which allows for a two-step conjugation process. First, the NHS-ester or maleimide group reacts with a primary amine (e.g., on a lysine residue) or a thiol group (e.g., on a cysteine residue) of a biomolecule. Subsequently, the DACN moiety is available to react with an azide-modified payload via SPAAC. This bioorthogonal approach offers high reaction efficiency and specificity under mild, physiological conditions.
Comparative Stability Analysis
The choice of conjugation chemistry significantly impacts the stability of the resulting bioconjugate in various physiological and experimental conditions. Here, we compare the stability of DACN (SPAAC) linkages with maleimide and NHS-ester linkages across several key parameters.
Serum and Plasma Stability
The stability of a bioconjugate in circulation is paramount for its therapeutic efficacy. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic index.
Key Observations:
-
DACN (SPAAC) Linkage: The triazole ring formed via SPAAC is exceptionally stable under physiological conditions and is resistant to enzymatic and hydrolytic degradation. This results in superior stability in serum and plasma, minimizing premature payload release.
-
Maleimide Linkage: Traditional maleimide-based linkers, which form a thiosuccinimide bond with cysteine residues, are susceptible to a retro-Michael reaction. This can lead to deconjugation and exchange with other thiol-containing molecules in plasma, such as albumin. While newer generation maleimide derivatives show improved stability, the inherent potential for reversibility remains a concern. Studies have shown that up to 50% of a maleimide-linked payload can be lost over a seven-day incubation in human plasma[1][2].
-
NHS-Ester Linkage: The amide bond formed from the reaction of an NHS-ester with a primary amine is generally stable. However, the NHS-ester itself is highly susceptible to hydrolysis in aqueous environments, which can compete with the conjugation reaction and lead to lower yields and the need for more stringent reaction conditions.
| Linker Type | Linkage Formed | Serum Stability | Key Advantages | Key Disadvantages |
| DACN (SPAAC) | Triazole | Very High | Bioorthogonal, highly stable linkage, high reaction efficiency | Newer technology, potentially higher reagent cost |
| Maleimide | Thiosuccinimide | Moderate to Low | Cysteine-specific, fast reaction kinetics | Prone to retro-Michael reaction and thiol exchange, leading to payload loss[1][2] |
| NHS-Ester | Amide | High (once formed) | Reacts with readily available lysine residues | NHS-ester is hydrolytically unstable, potential for multiple conjugations leading to heterogeneity |
Thermal Stability
The conjugation process can impact the conformational stability of a biomolecule. Thermal stability is often assessed using techniques like Differential Scanning Calorimetry (DSC).
Key Observations:
-
DACN (SPAAC) Linkage: The mild and specific conditions of copper-free click chemistry are less likely to denature or destabilize the biomolecule compared to harsher chemical modifications.
-
Maleimide and NHS-Ester Linkages: Conjugation to multiple lysine residues (NHS-ester) or the reduction of disulfide bonds to generate free thiols for maleimide conjugation can lead to a decrease in the thermal stability of the parent biomolecule.
| Linker Type | Impact on Thermal Stability |
| DACN (SPAAC) | Generally minimal impact due to mild reaction conditions. |
| Maleimide | Can decrease thermal stability, especially if disulfide bonds are reduced. |
| NHS-Ester | Can decrease thermal stability due to modification of multiple surface lysines. |
Proteolytic Stability
The stability of the linker itself to enzymatic degradation is crucial, especially for non-cleavable linkers.
Key Observations:
-
DACN (SPAAC) Linkage: The triazole linkage is not recognized by common proteases and is therefore highly resistant to proteolytic degradation.
-
Maleimide and NHS-Ester Linkages: The linkages themselves (thioether and amide bonds) are generally stable to proteases. However, the stability of the entire bioconjugate will depend on the susceptibility of the biomolecule itself to proteolysis.
Experimental Protocols
Accurate assessment of bioconjugate stability requires robust and well-defined experimental protocols.
Serum Stability Assay using LC-MS
This protocol outlines a general method for quantifying the amount of intact bioconjugate in serum over time.
Materials:
-
Bioconjugate of interest
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
High-resolution mass spectrometer coupled to a liquid chromatography system
Procedure:
-
Spike the bioconjugate into pre-warmed serum at a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the serum mixture.
-
Capture the bioconjugate from the serum using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact bioconjugate from the beads.
-
Neutralize the eluted sample.
-
Analyze the samples by LC-MS to determine the amount of intact bioconjugate remaining.
-
Calculate the percentage of intact conjugate at each time point relative to the 0-hour time point.
Thermal Stability Assay using Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to determine the melting temperature (Tm) of a bioconjugate.
Materials:
-
Bioconjugate and unconjugated biomolecule
-
Dialysis buffer (e.g., PBS)
-
Differential Scanning Calorimeter
Procedure:
-
Dialyze the bioconjugate and control samples against the same buffer to ensure matched buffer conditions.
-
Determine the protein concentration of each sample accurately.
-
Load the samples and a buffer reference into the DSC instrument.
-
Scan a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm).
-
Compare the Tm of the bioconjugate to the unconjugated biomolecule to assess the impact of conjugation on thermal stability.
Protease Stability Assay
This protocol provides a framework for assessing the susceptibility of a bioconjugate to proteolytic degradation.
Materials:
-
Bioconjugate of interest
-
Protease of interest (e.g., trypsin, chymotrypsin, cathepsin B)
-
Protease digestion buffer
-
Quenching solution (e.g., protease inhibitor cocktail or acid)
-
SDS-PAGE gels and reagents
-
HPLC system
Procedure:
-
Incubate the bioconjugate with the selected protease in the appropriate digestion buffer at 37°C.
-
At various time points, take aliquots of the reaction and stop the digestion by adding a quenching solution.
-
Analyze the samples by SDS-PAGE to visualize the degradation of the bioconjugate over time.
-
For more quantitative analysis, analyze the samples by reverse-phase HPLC to monitor the decrease in the peak corresponding to the intact bioconjugate.
Visualizations
Caption: Workflow for Serum Stability Assay.
Caption: Linker Stability Comparison.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. DACN-mediated copper-free click chemistry offers a significant advantage in terms of the stability of the resulting linkage. The triazole bond formed is highly resistant to degradation in biological media, which can translate to improved in vivo performance, a better safety profile, and a wider therapeutic window. While traditional maleimide and NHS-ester chemistries are well-established and have their applications, the inherent instability of the maleimide linkage and the hydrolytic lability of NHS-esters present challenges that can be overcome with technologies like DACN. For researchers and drug developers seeking to create highly stable and robust bioconjugates, DACN-based linkers represent a superior choice.
References
A Researcher's Guide to Functional Assays for Validating DACN-Conjugated Antibodies
For researchers, scientists, and drug development professionals, the validation of drug-antibody conjugate (DACN) efficacy is a critical step in the therapeutic development pipeline. This guide provides a comprehensive comparison of key functional assays essential for characterizing the performance of DACN-conjugated antibodies, often referred to as antibody-drug conjugates (ADCs). Here, we present detailed experimental protocols, comparative data, and visual workflows to facilitate the selection and implementation of these vital assays.
The therapeutic action of a DACN relies on a sequence of events: binding to a specific target on the cancer cell surface, internalization into the cell, and the subsequent release of a potent cytotoxic payload. A thorough evaluation of a DACN's function, therefore, necessitates a multi-assay approach to interrogate each of these critical steps. This guide focuses on three fundamental in vitro functional assays: the Cytotoxicity Assay, the Antibody Internalization Assay, and the Bystander Effect Assay.
Comparative Analysis of Functional Assays
To aid in the selection of the most appropriate assays for your research needs, the following tables summarize the key quantitative data typically generated from each assay for different DACNs.
Table 1: Comparative Cytotoxicity of Select DACNs
| DACN | Target Antigen | Cell Line | Payload | IC50 (nM) | Reference |
| Trastuzumab-Exatecan Conjugate | HER2 | SK-BR-3 | Exatecan | 0.18 ± 0.04 | [1] |
| Trastuzumab-Exatecan Conjugate | HER2 | NCI-N87 | Exatecan | 0.20 ± 0.05 | [1] |
| Trastuzumab Deruxtecan (DS-8201a) | HER2 | SK-BR-3 | DXd (an exatecan derivative) | 0.05 | [1] |
| Trastuzumab Deruxtecan (DS-8201a) | HER2 | NCI-N87 | DXd (an exatecan derivative) | 0.17 | [1] |
| Trastuzumab Emtansine (T-DM1) | HER2 | SK-BR-3 | DM1 | ~1.0 - 10.0 | [2] |
| T-vc-MMAE | HER2 | N87 (Ag+) | MMAE | ~0.1 | |
| T-vc-MMAE | HER2 | GFP-MCF7 (Ag-) | MMAE | ~350 |
Table 2: Comparative Internalization Rates of HER2-Targeted Antibodies and DACNs
| Antibody/DACN | Cell Line | Internalization Half-life (hours) | Methodology | Reference |
| Trastuzumab | SK-BR-3 | 24.36 ± 6.18 | Flow Cytometry | |
| Trastuzumab | MDA-MB-453 | 6.02 ± 1.60 | Flow Cytometry | |
| Trastuzumab | MCF-7 | 3.89 ± 0.53 | Flow Cytometry | |
| Trastuzumab Emtansine (T-DM1) | BT-474 | 6 - 14 | Flow Cytometry | |
| Trastuzumab Emtansine (T-DM1) | NCI-N87 | 6 - 14 | Flow Cytometry | |
| Trastuzumab Emtansine (T-DM1) | SK-BR-3 | 6 - 14 | Flow Cytometry |
Table 3: Quantitative Assessment of the Bystander Effect
| DACN | Antigen-Positive (Ag+) Cells | Antigen-Negative (Ag-) Cells | Co-culture Ratio (Ag+:Ag-) | % Bystander Cell Killing | Reference |
| DS-8201a | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Not specified | Significant | |
| T-DM1 | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Not specified | Not significant | |
| T-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | 9:1 | Increased killing of Ag- cells |
Visualizing the DACN Validation Workflow and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Generalized signaling pathway of a DACN, from binding to apoptosis and the bystander effect.
Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.
Caption: Experimental workflow for an antibody internalization assay using flow cytometry.
Caption: Experimental workflow for an in vitro co-culture bystander effect assay.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three key functional assays.
I. Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of a DACN required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DACN and relevant controls (e.g., unconjugated antibody, free payload)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
DACN Treatment:
-
Prepare serial dilutions of the DACN and control articles in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted DACN or control solutions to the respective wells. Include untreated wells as a negative control.
-
Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time and the mechanism of action of the payload.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (percent viability vs. DACN concentration) and determine the IC50 value using a non-linear regression analysis.
-
II. Antibody Internalization Assay (Flow Cytometry-Based)
This assay quantifies the rate and extent to which a DACN is internalized by target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled DACN (e.g., conjugated to Alexa Fluor 488)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and count the cells.
-
Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Binding:
-
Incubate the cells with the fluorescently labeled DACN at a predetermined optimal concentration on ice for 1 hour to allow binding to the cell surface without internalization.
-
-
Induction of Internalization:
-
Wash the cells three times with cold FACS buffer to remove unbound DACN.
-
Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 30, 60, 90, 120 minutes) to allow for internalization. A control sample should be kept on ice (time point 0).
-
-
Stopping Internalization and Staining:
-
At each time point, stop the internalization process by placing the samples on ice and washing with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the live cell population.
-
The internalization rate can be determined by plotting the MFI against time. The internalization half-life can be calculated from this data.
-
III. In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a DACN's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP) for easy identification
-
Complete cell culture medium
-
DACN and relevant controls
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Include control wells with only Ag+ cells and only Ag- cells.
-
Incubate overnight to allow for cell attachment.
-
-
DACN Treatment:
-
Treat the co-cultures and monoculture controls with serial dilutions of the DACN.
-
The concentration range should be chosen based on the IC50 values determined from the cytotoxicity assays. Ideally, the concentrations should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells.
-
Include untreated wells as a negative control.
-
Incubate the plates for 72 to 120 hours.
-
-
Quantification of Bystander Killing:
-
Harvest the cells from each well.
-
Analyze the cell suspension by flow cytometry.
-
Gate on the GFP-positive population (Ag- cells) and quantify their viability (e.g., by excluding PI-positive cells).
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-culture and compare it to the viability of Ag- cells in the monoculture treated with the same DACN concentration.
-
A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.
-
References
Assessing the Bioorthogonality of Diazirine-Alkyne Cycloaddition (DACN) Reactions in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate environment of a cell lysate, the specificity of chemical reactions is paramount. Bioorthogonal chemistry offers a powerful toolkit for selectively labeling and studying biomolecules within this complex milieu. This guide provides a comparative analysis of the bioorthogonality of diazirine-alkyne cycloaddition (DACN) reactions, contextualized within the broader landscape of widely used bioorthogonal ligations, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. We present a critical assessment of DACN's performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
While diazirine-alkyne probes are valuable tools, particularly in photoaffinity labeling (PAL), the term "DACN reaction" as a direct bioorthogonal ligation is less common. The typical workflow involves using the diazirine moiety for photo-crosslinking to a target protein, followed by the alkyne handle undergoing a well-established click reaction, such as Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or SPAAC, for reporter tag installation. This guide, therefore, assesses the bioorthogonality of the entire diazirine-based labeling workflow in comparison to direct ligation via SPAAC and IEDDA. Our analysis indicates that while diazirine-based methods are powerful for identifying binding partners, they present unique challenges regarding off-target labeling due to the reactivity of intermediates formed upon photoactivation. In contrast, SPAAC and IEDDA offer exceptional specificity in their ligation reactions, though the introduction of the requisite functional groups into target biomolecules requires different strategies.
Comparison of Bioorthogonal Labeling Strategies in Cell Lysates
The choice of a bioorthogonal reaction hinges on several factors, including reaction kinetics, specificity, and the potential for side reactions with endogenous molecules. The following table summarizes the key performance metrics of diazirine-based labeling compared to SPAAC and IEDDA in a cell lysate context.
| Feature | Diazirine-Alkyne Labeling (via PAL) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Primary Application | Photoaffinity labeling to identify direct binding interactions | General biomolecule labeling (proteins, glycans, lipids, etc.) | General biomolecule labeling, particularly rapid labeling |
| Labeling Mechanism | UV-induced crosslinking of diazirine to nearby molecules, followed by click chemistry on the alkyne handle. | [3+2] cycloaddition between a strained cyclooctyne and an azide.[1][2] | [4+2] cycloaddition between an electron-deficient diene (e.g., tetrazine) and an electron-rich dienophile (e.g., trans-cyclooctene).[3][4] |
| Reaction Kinetics (Ligation) | Dependent on the subsequent click reaction used (e.g., CuAAC or SPAAC). | Moderate to fast (k₂ ≈ 10⁻³ to 1 M⁻¹s⁻¹).[3] | Very fast to ultrafast (k₂ ≈ 10 to 10⁶ M⁻¹s⁻¹). |
| Bioorthogonality & Specificity | Specificity of the initial crosslinking is proximity-based and can be influenced by the reactivity of diazirine intermediates. Alkyl diazirines can form diazo intermediates that preferentially label acidic residues. The subsequent click reaction is highly specific. | Excellent. Azides and cyclooctynes are largely inert to biological functionalities. | Excellent. Tetrazines and their dienophiles show minimal cross-reactivity with native cellular components. |
| Potential Side Reactions | Diazirine: Photo-crosslinking can lead to off-target labeling. Alkyl diazirines may react with acidic amino acids (glutamic acid, aspartic acid) via a diazo intermediate. Alkyne (if using SPAAC): Some strained alkynes can react with thiols. | Some strained cyclooctynes can exhibit reactivity towards thiols, although newer generations have improved stability. | Some tetrazines can be reduced by endogenous thiols, though this is generally slow compared to the ligation reaction. |
| Toxicity | UV irradiation can be cytotoxic. If CuAAC is used for the ligation step, the copper catalyst can be toxic to cells, though less of a concern in lysates. | Generally low toxicity. | Generally low toxicity. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DACN reaction in the context of a photoaffinity labeling workflow and compare it with the direct ligation pathways of SPAAC and IEDDA.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DACN(Tos,Mal): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential procedural guidance for the proper disposal of DACN(Tos,Mal) (CAS No. 2411082-28-3), a click chemistry reagent. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups—organic azide, tosylate, and malonate—and general best practices for hazardous waste management.
Core Safety Principles: Before commencing any disposal activities, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines. Always handle DACN(Tos,Mal) in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Profile Analysis
DACN(Tos,Mal) is a complex organic molecule with the formula C₂₂H₂₅N₃O₅S.[1][2][3][4] Its structure incorporates three key functional groups that dictate its hazard profile and inform the necessary disposal precautions:
-
Organic Azide: The presence of an azide group (N₃) classifies this compound as potentially energetic. Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively. They are also acutely toxic. A critical safety measure is to prevent contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Tosylate: The tosyl (p-toluenesulfonyl) group is a common functionality in organic synthesis. While not as acutely hazardous as the azide group, tosylate-containing compounds are typically treated as chemical waste requiring careful disposal.
-
Malonate: Malonate esters are generally considered irritants. Waste containing malonates should be disposed of as hazardous chemical waste.
Due to the combined hazards, particularly the azide component, DACN(Tos,Mal) must be treated as a reactive and toxic hazardous waste.
Quantitative Data Summary
In the absence of specific quantitative data for DACN(Tos,Mal), the following table provides general guidance for handling and disposal based on the properties of its constituent functional groups.
| Hazard Consideration | Guideline | Primary Rationale |
| Waste Classification | Hazardous Waste | Presence of organic azide, tosylate, and malonate functionalities. |
| Storage | Segregated, labeled, sealed container in a designated hazardous waste area. | To prevent accidental reactions and ensure proper handling. |
| Incompatible Wastes | Acids, heavy metals, strong oxidizing agents. | Risk of forming toxic and explosive hydrazoic acid; potential for violent reactions. |
| Spill Management | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal. | To safely contain the material and prevent environmental release. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of DACN(Tos,Mal) is to treat it as a hazardous waste to be collected and managed by a licensed environmental disposal company. Direct chemical deactivation in the lab is not recommended without a validated protocol for this specific molecule due to the unpredictable reactivity of the combined functional groups.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all waste containing DACN(Tos,Mal), including residual amounts in containers, contaminated disposable labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organic compounds and have a tightly sealing lid.
-
Do not mix DACN(Tos,Mal) waste with other waste streams, especially acidic waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"DACN(Tos,Mal)"
-
CAS Number: "2411082-28-3"
-
Primary Hazards: "Toxic," "Reactive," "Potentially Explosive"
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials.
-
Ensure secondary containment is in place to mitigate potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and CAS number.
-
Experimental Protocols
As no specific experimental protocols for the disposal of DACN(Tos,Mal) were found, the primary "protocol" is the administrative and engineering control process of segregating, labeling, and arranging for professional disposal. This approach minimizes risk to laboratory personnel and ensures compliance with regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of DACN(Tos,Mal).
Caption: Logical workflow for the proper disposal of DACN(Tos,Mal).
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of DACN(Tos,Mal), protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocol for DACN(Tos,Mal)
This guide provides essential safety and logistical information for handling DACN(Tos,Mal) in a laboratory setting. The following procedures are based on best practices for managing potentially hazardous research chemicals and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling DACN(Tos,Mal). The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data if available. | To prevent skin contact with the chemical. A new pair should be used for each handling session.[1] |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[1][2] | To protect the eyes and face from splashes or aerosols.[1][2] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. An appropriate respirator may be needed for large quantities or if aerosols are generated. | To prevent inhalation of any dust, vapors, or aerosols. |
Experimental Protocol: Safe Handling and Disposal of DACN(Tos,Mal)
This protocol outlines the step-by-step procedure for the safe handling of DACN(Tos,Mal) from receipt to disposal.
1. Preparation and Pre-Handling:
- Before handling, ensure you have read and understood the available safety information.
- Work in a designated and well-ventilated area, preferably within a certified chemical fume hood.
- Assemble all necessary equipment and materials before starting the experiment.
- Don the appropriate personal protective equipment as outlined in the table above.
2. Handling the Chemical:
- Carefully open the container to avoid creating dust or aerosols.
- Use appropriate tools (e.g., spatula, scoop) to handle the solid material.
- If making a solution, add the solid to the solvent slowly to avoid splashing.
- Keep the container closed when not in use.
3. Post-Handling and Cleanup:
- After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
4. Disposal Plan:
- Dispose of all waste, including empty containers, contaminated PPE, and excess chemical, in accordance with local, state, and federal regulations for hazardous waste.
- Do not dispose of DACN(Tos,Mal) down the drain or in the general trash.
- Collect all chemical waste in a designated, properly labeled, and sealed container.
Workflow for Safe Handling of DACN(Tos,Mal)
Caption: Workflow for the safe handling of DACN(Tos,Mal).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
